molecular formula C7H7NO4S B1346600 1-(Methylsulfonyl)-3-nitrobenzene CAS No. 2976-32-1

1-(Methylsulfonyl)-3-nitrobenzene

Cat. No.: B1346600
CAS No.: 2976-32-1
M. Wt: 201.2 g/mol
InChI Key: FTJMAAWQEAOBBI-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-3-nitrobenzene is a useful research compound. Its molecular formula is C7H7NO4S and its molecular weight is 201.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfonyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJMAAWQEAOBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183909
Record name Sulfone, methyl m-nitrophenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2976-32-1
Record name 1-(Methylsulfonyl)-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2976-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfone, methyl m-nitrophenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002976321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfone, methyl m-nitrophenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Methylsulfonyl)-3-nitrobenzene (CAS: 2976-32-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological significance of 1-(Methylsulfonyl)-3-nitrobenzene. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a nitroaromatic and organosulfur compound.[1] The presence of both a strongly electron-withdrawing nitro group and a methylsulfonyl group significantly influences its chemical reactivity and potential biological activity.

PropertyValueReference
CAS Number 2976-32-1[2]
Molecular Formula C₇H₇NO₄S[2]
Molecular Weight 201.20 g/mol [2]
Appearance Brown to khaki solid
Melting Point 146 °C
Boiling Point 392.8±34.0 °C (Predicted)
Density 1.406±0.06 g/cm³ (Predicted)
IUPAC Name This compound
InChI Key FTJMAAWQEAOBBI-UHFFFAOYSA-N
SMILES CS(=O)(=O)c1cccc(--INVALID-LINK--[O-])c1
Storage Keep in a dark place, sealed in dry, room temperature[3]

Synthesis

The most common method for the synthesis of this compound is the electrophilic aromatic substitution of methyl phenyl sulfone (thioanisole dioxide) with a nitrating agent.[1] The methylsulfonyl group is a meta-directing deactivator, thus favoring the formation of the 3-nitro isomer.

Experimental Protocol: Nitration of Methyl Phenyl Sulfone

This protocol describes a plausible method for the synthesis of this compound based on standard nitration procedures for deactivated aromatic compounds.

Materials:

  • Methyl phenyl sulfone

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Ethanol or methanol for recrystallization

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Beaker

  • Büchner funnel and flask

  • Filter paper

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice bath to below 10 °C. Slowly add an equimolar amount of concentrated nitric acid via a dropping funnel while maintaining the temperature below 10 °C.

  • Reaction: To the cooled nitrating mixture, slowly add methyl phenyl sulfone in small portions over 30-60 minutes, ensuring the temperature does not exceed 15-20 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Neutralization: Filter the crude product using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral to litmus paper. Further wash the solid with a 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with cold deionized water.

  • Drying: Dry the crude product under vacuum or by air drying. For further drying, dissolve the product in a suitable organic solvent, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain pure this compound.

Safety Precautions:

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic and can run away if the temperature is not controlled. Maintain the temperature strictly as described.

  • Always add acid to water, never the other way around, when preparing dilutions.

Synthesis_of_1_Methylsulfonyl_3_nitrobenzene reactant1 Methyl Phenyl Sulfone product This compound reactant1->product Nitration reactant2 HNO₃ / H₂SO₄ reactant2->product Bioreduction_Pathway compound This compound nitroreductase Nitroreductases compound->nitroreductase Enzymatic Reduction reactive_intermediates Reactive Intermediates (Nitroso, Hydroxylamino) nitroreductase->reactive_intermediates cellular_targets Cellular Macromolecules (DNA, Proteins) reactive_intermediates->cellular_targets Covalent Adduction cellular_response Cellular Response (e.g., Cytotoxicity, Apoptosis) cellular_targets->cellular_response Experimental_Workflow start This compound cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) start->cytotoxicity antimicrobial Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) start->antimicrobial data_analysis Data Analysis cytotoxicity->data_analysis antimicrobial->data_analysis ic50 IC₅₀ Determination data_analysis->ic50 mic MIC Determination data_analysis->mic

References

An In-depth Technical Guide to the Physical Properties of 1-(Methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)-3-nitrobenzene is an organic compound featuring a benzene ring substituted with a methylsulfonyl group (-SO₂CH₃) and a nitro group (-NO₂) at the meta position. This molecule serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The presence of the electron-withdrawing nitro and methylsulfonyl groups significantly influences the electronic properties and reactivity of the aromatic ring, making it a key intermediate for various chemical transformations. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and a detailed synthesis workflow.

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₇H₇NO₄S[1][2]
Molecular Weight 201.20 g/mol [1][2]
CAS Number 2976-32-1[1][2]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Melting Point Not experimentally determined in the searched literature. For comparison, the related compound 1-(methylsulfanyl)-3-nitrobenzene has a melting point of 15-17 °C.[3]
Boiling Point 392.8 °C at 760 mmHg (Predicted)N/A
Solubility No quantitative data found. Generally, nitrobenzene derivatives show low solubility in water but are soluble in common organic solvents like ethanol, ether, and benzene.[4]
Purity (Typical) 97%[1]

Spectral Data

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group protons. The aromatic protons would appear as a complex multiplet in the downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing effects of the nitro and methylsulfonyl groups. The methyl protons of the sulfonyl group would appear as a sharp singlet further upfield.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The aromatic carbons will resonate in the δ 120-150 ppm range, with the carbon atoms attached to the nitro and sulfonyl groups being the most deshielded. The methyl carbon of the sulfonyl group will appear at a much higher field.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The sulfonyl group will show strong characteristic stretching bands for the S=O bonds, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.20 g/mol ).[2] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the methylsulfonyl group (SO₂CH₃) or its components.[5]

Synthesis Workflow

This compound is commonly synthesized via the electrophilic aromatic substitution (nitration) of methyl phenyl sulfone. The methylsulfonyl group is a meta-directing deactivator, thus favoring the introduction of the nitro group at the 3-position.[5]

SynthesisWorkflow Start Start: Methyl Phenyl Sulfone ReactionVessel Reaction Vessel (e.g., Round-bottom flask) Start->ReactionVessel Reaction Nitration Reaction ReactionVessel->Reaction Stirring, Controlled Temperature NitratingMixture Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) NitratingMixture->ReactionVessel Workup Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product Product: this compound Purification->Product

Caption: Synthesis workflow for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited or inferred in this guide are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and available equipment.

Synthesis of this compound

This protocol is based on the general procedure for the nitration of deactivated aromatic rings.

Materials:

  • Methyl phenyl sulfone

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring to prepare the nitrating mixture. Maintain the temperature below 10 °C.

  • Dissolve methyl phenyl sulfone in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath.

  • Add the nitrating mixture dropwise to the solution of methyl phenyl sulfone with vigorous stirring, ensuring the temperature does not exceed 10-15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (this would be determined experimentally, e.g., 1-2 hours) to ensure complete reaction.

  • Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Extract the product into an organic solvent such as dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Determination of Physical Properties

Melting Point Determination (Capillary Method):

  • A small amount of the crystalline sample is introduced into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is attached to a thermometer.

  • The assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated melting point apparatus).

  • The sample is heated slowly and evenly.

  • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.

Solubility Test:

  • To a small test tube, add approximately 10-20 mg of the solid compound.

  • Add 1 mL of the solvent to be tested (e.g., water, ethanol, acetone, DMSO) in portions, with vigorous shaking after each addition.

  • Observe whether the solid dissolves completely. Solubility can be qualitatively described as soluble, sparingly soluble, or insoluble. For quantitative analysis, the mass of the solute that dissolves in a specific volume of solvent at a given temperature is determined.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

  • Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy:

  • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

  • Place the sample holder in the IR spectrometer and record the spectrum over the appropriate wavelength range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionize the sample using an appropriate method (e.g., electron ionization - EI).

  • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their relative abundance.

References

1-(Methylsulfonyl)-3-nitrobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of 1-(Methylsulfonyl)-3-nitrobenzene, a compound of interest in various research and development applications.

Physicochemical Data

The core molecular properties of this compound are summarized in the table below. This data is essential for experimental design, analytical method development, and computational modeling.

PropertyValueSource
Molecular Formula C7H7NO4S[1][2][3][4]
Molecular Weight 201.20 g/mol [1][2][4]
IUPAC Name This compound[1]
CAS Number 2976-32-1[1]

Experimental Protocols

Detailed experimental protocols for the characterization and use of this compound are critical for reproducibility. While specific experimental methodologies are highly dependent on the research context, this section outlines a general approach for compound verification.

Identity and Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)

  • Sample Preparation : Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), for NMR analysis. For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.

  • ¹H NMR Spectroscopy : Acquire the proton NMR spectrum to confirm the presence of characteristic aromatic and methyl protons. The integration of the signals should correspond to the number of protons in the structure.

  • ¹³C NMR Spectroscopy : Obtain the carbon NMR spectrum to identify the number of unique carbon environments, which should be consistent with the molecular structure.

  • Mass Spectrometry : Utilize a high-resolution mass spectrometer to determine the accurate mass of the molecular ion. The observed mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass of the compound.

  • Purity Assessment : Purity can be estimated from the ¹H NMR spectrum by identifying and quantifying any impurity signals relative to the main compound signals. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector are also commonly employed for quantitative purity analysis.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name and its fundamental molecular properties.

Figure 1. Molecular Properties of this compound This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula Molecular Weight Molecular Weight This compound->Molecular Weight C7H7NO4S C7H7NO4S Molecular Formula->C7H7NO4S 201.20 g/mol 201.20 g/mol Molecular Weight->201.20 g/mol

References

An In-depth Technical Guide to the Structure Elucidation of 1-(Methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of 1-(methylsulfonyl)-3-nitrobenzene. Due to the limited availability of published experimental spectra in the public domain, this document outlines the elucidation process based on established spectroscopic principles and predicted data. It includes a plausible synthetic route, detailed theoretical experimental protocols, and in-depth analysis of expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All predicted quantitative data are summarized in tables, and key processes are visualized using Graphviz diagrams to aid in understanding.

Introduction

This compound is an organic compound featuring a benzene ring substituted with a methylsulfonyl (-SO₂CH₃) group and a nitro (-NO₂) group at the meta position. Its chemical structure makes it a potentially useful intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals. The electron-withdrawing nature of both substituents significantly influences the reactivity of the aromatic ring. Accurate structural confirmation is a critical step after synthesis, relying on a combination of modern analytical techniques. This guide details the expected results from these techniques and the logic behind their interpretation for unequivocal structure elucidation.

Chemical Identity

A summary of the key identifiers for this compound is presented in Table 1.

IdentifierValue
IUPAC Name This compound
CAS Number 2976-32-1
Molecular Formula C₇H₇NO₄S
Molecular Weight 201.20 g/mol
Canonical SMILES CS(=O)(=O)C1=CC=CC(=C1)--INVALID-LINK--[O-]
InChI InChI=1S/C7H7NO4S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3
InChIKey FTJMAAWQEAOBBI-UHFFFAOYSA-N

Synthesis of this compound

A common and effective method for the synthesis of aryl sulfones is the oxidation of the corresponding aryl sulfide. The precursor, 3-(methylthio)nitrobenzene, is commercially available. The oxidation can be readily achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 3-(Methylthio)nitrobenzene reagents m-CPBA Dichloromethane (DCM) Room Temperature start->reagents Oxidation product This compound reagents->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials:

  • 3-(Methylthio)nitrobenzene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 3-(methylthio)nitrobenzene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (approximately 2.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Analyze the purified product by NMR, IR, and MS to confirm its structure and purity.

Structural Elucidation via Spectroscopy

The confirmation of the chemical structure of the synthesized product is achieved through a combination of spectroscopic methods. The following sections detail the predicted spectra and their interpretation.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons. The strong electron-withdrawing effects of both the nitro and methylsulfonyl groups will significantly deshield the aromatic protons, shifting them downfield.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.75t, J ≈ 2.0 Hz1HH-2Orthonitro and ortho to the sulfone group, highly deshielded. Appears as a triplet due to coupling with H-4 and H-6.
~ 8.45ddd, J ≈ 8.0, 2.0, 1.0 Hz1HH-4Ortho to the nitro group and meta to the sulfone group. Coupled to H-2, H-5, and H-6.
~ 8.25ddd, J ≈ 8.0, 2.0, 1.0 Hz1HH-6Ortho to the sulfone group and meta to the nitro group. Coupled to H-2, H-4, and H-5.
~ 7.85t, J ≈ 8.0 Hz1HH-5Meta to both groups. Coupled to H-4 and H-6.
~ 3.15s3H-SO₂CH₃Methyl protons adjacent to the sulfonyl group, appearing as a singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework. The carbons directly attached to the electron-withdrawing groups (ipso-carbons) will be significantly affected, as will the other aromatic carbons.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 148.5C-3 (C-NO₂)Ipso-carbon to the nitro group, highly deshielded.
~ 142.0C-1 (C-SO₂)Ipso-carbon to the sulfonyl group, also strongly deshielded.
~ 132.0C-5Deshielded due to its position relative to the two withdrawing groups.
~ 129.0C-6Ortho to the sulfonyl group and meta to the nitro group.
~ 127.5C-4Ortho to the nitro group and meta to the sulfone group.
~ 122.0C-2Ortho to both electron-withdrawing groups, experiencing strong deshielding.
~ 44.5-SO₂CH₃Typical chemical shift for a methyl group attached to a sulfone.
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups. For this compound, the characteristic vibrations of the nitro and sulfonyl groups will be prominent.

Table 4: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1530 - 1515StrongAsymmetric NO₂ stretch
1355 - 1340StrongSymmetric NO₂ stretch
1320 - 1300StrongAsymmetric SO₂ stretch
1155 - 1140StrongSymmetric SO₂ stretch
850 - 750StrongC-H out-of-plane bending (meta-substitution pattern)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Electron Ionization (EI), the molecular ion peak is expected at m/z 201.

Table 5: Predicted Mass Spectrometry Data (EI)

m/zProposed Fragment
201[M]⁺ (Molecular Ion)
185[M - O]⁺
155[M - NO₂]⁺
122[M - SO₂CH₃]⁺
79[SO₂CH₃]⁺
76[C₆H₄]⁺

Conclusion

An In-depth Technical Guide to Sulfamoylbenzoic Acids (C7H7NO4S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key isomers of the chemical formula C7H7NO4S, with a primary focus on 2-sulfamoylbenzoic acid and 4-sulfamoylbenzoic acid. These compounds are of significant interest in medicinal chemistry, particularly as precursors and active agents in the development of various therapeutics. This document details their chemical properties, synthesis, spectral characterization, and notable biological activities, presenting data in a clear and accessible format for researchers and professionals in the field.

Introduction and IUPAC Nomenclature

The chemical formula C7H7NO4S corresponds to several isomers, with the most prominent being the constitutional isomers of sulfamoylbenzoic acid. The International Union of Pure and Applied Chemistry (IUPAC) names for the two primary isomers are:

  • 4-sulfamoylbenzoic acid [1]

  • 2-sulfamoylbenzoic acid [2]

4-Sulfamoylbenzoic acid is also widely known by its common name, Carzenide . These compounds belong to the class of organosulfonamides and are characterized by the presence of both a carboxylic acid and a sulfonamide functional group attached to a benzene ring. Their structural differences lead to distinct physical, chemical, and biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of 4-sulfamoylbenzoic acid and 2-sulfamoylbenzoic acid is presented in the table below for easy comparison.

Property4-Sulfamoylbenzoic Acid2-Sulfamoylbenzoic Acid
IUPAC Name 4-sulfamoylbenzoic acid2-sulfamoylbenzoic acid
Synonyms Carzenide, 4-Carboxybenzenesulfonamide, p-Sulfamoylbenzoic acido-Sulfamoylbenzoic acid, 2-Carboxybenzenesulfonamide
CAS Number 138-41-0[1]632-24-6[2]
Molecular Formula C7H7NO4SC7H7NO4S
Molecular Weight 201.20 g/mol [3]201.20 g/mol [2]
Melting Point 285-295 °C154-156 °C
Appearance White crystalline powderData not readily available
Solubility Soluble in alcoholData not readily available

Synthesis and Experimental Protocols

The synthesis of sulfamoylbenzoic acids generally involves a two-step process starting from the corresponding toluenesulfonyl chloride or benzoic acid. A general synthetic workflow is outlined below.

General Synthesis Workflow

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination start Benzoic Acid intermediate Carboxybenzenesulfonyl Chloride start->intermediate Reaction chlorosulfonic_acid Chlorosulfonic Acid product Sulfamoylbenzoic Acid intermediate->product Reaction ammonia Ammonia G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Incubation & Reaction cluster_3 Data Acquisition & Analysis prep_solutions Prepare Reagent Stock Solutions add_buffer Add Buffer prep_solutions->add_buffer add_inhibitor Add Inhibitor/DMSO add_buffer->add_inhibitor add_enzyme Add CA Enzyme add_inhibitor->add_enzyme incubate Incubate (10 min) add_enzyme->incubate add_substrate Add pNPA Substrate incubate->add_substrate read_absorbance Measure Absorbance at 405 nm (Kinetic Mode) add_substrate->read_absorbance calculate_rate Calculate Reaction Rates read_absorbance->calculate_rate determine_inhibition Determine % Inhibition & IC50 calculate_rate->determine_inhibition

References

In-depth Technical Guide: Solubility of 1-(Methylsulfonyl)-3-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for 1-(methylsulfonyl)-3-nitrobenzene in various organic solvents is not publicly available. General solubility principles suggest that as a polar aromatic compound, it would exhibit greater solubility in polar organic solvents compared to nonpolar ones. However, without experimental data, precise solubility values cannot be provided.

Similarly, detailed experimental protocols for the synthesis, purification, or specific analytical procedures for this compound are not readily found in the public domain. Furthermore, no information linking this specific compound to established signaling pathways or detailed experimental workflows could be located, which is a prerequisite for the mandatory visualization component of this guide.

Therefore, this document will provide a foundational understanding of the principles and methodologies relevant to the solubility of aromatic sulfones and nitroaromatic compounds. It will serve as a guide for researchers to design and execute their own experimental determinations for this compound.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. This compound possesses both a polar sulfonyl group (-SO₂CH₃) and a polar nitro group (-NO₂), as well as an aromatic benzene ring. The presence of these polar functional groups suggests a higher affinity for polar organic solvents.

Expected Solubility Trends (Qualitative):

  • High Solubility: Polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) and polar protic solvents (e.g., methanol, ethanol) are expected to be effective solvents.

  • Moderate Solubility: Solvents with intermediate polarity (e.g., dichloromethane).

  • Low Solubility: Nonpolar solvents (e.g., toluene, hexane, cyclohexane).

Experimental Protocols for Solubility Determination

While a specific protocol for this compound is unavailable, several standard methods can be employed to determine its solubility in various organic solvents. The choice of method often depends on the required accuracy, the amount of substance available, and the available analytical instrumentation.

Gravimetric Method (Shake-Flask)

This is a classic and reliable method for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask or vial.

  • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration (using a syringe filter, e.g., 0.45 µm) or centrifugation.

  • Solvent Evaporation: A precisely measured volume or weight of the clear saturated solution is transferred to a pre-weighed container.

  • Mass Determination: The solvent is carefully evaporated under reduced pressure or in a fume hood. The container with the solid residue is then weighed.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per unit volume or mass of the solvent (e.g., g/100 mL or mg/mL).[1][2][3]

Logical Workflow for Gravimetric Solubility Determination

G A Add excess this compound to solvent B Equilibrate at constant temperature (24-72h) A->B C Separate solid and liquid phases (Filter/Centrifuge) B->C D Transfer known volume/weight of saturated solution C->D E Evaporate solvent D->E F Weigh solid residue E->F G Calculate solubility (mass/volume) F->G

Caption: Workflow for the gravimetric determination of solubility.

UV/Visible (UV/Vis) Spectrophotometry

This method is suitable if the compound has a chromophore that absorbs light in the UV/Vis range, which is the case for nitroaromatic compounds.

Methodology:

  • Determine λmax: A dilute solution of this compound in the chosen solvent is prepared, and its UV/Vis spectrum is recorded to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at λmax is measured to create a calibration curve (Absorbance vs. Concentration).[4]

  • Prepare Saturated Solution: A saturated solution is prepared as described in the gravimetric method (Section 2.1).

  • Dilution: A small, accurately measured volume of the clear saturated solution is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure Absorbance: The absorbance of the diluted solution is measured at λmax.

  • Calculate Concentration: The concentration of the diluted solution is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.[5][6][7]

Experimental Workflow for UV/Vis Solubility Determination

G cluster_0 Calibration cluster_1 Sample Analysis A Prepare standard solutions of known concentrations B Measure absorbance at λmax A->B C Plot calibration curve (Absorbance vs. Conc.) B->C G Calculate concentration from calibration curve C->G D Prepare saturated solution E Dilute a known volume of the saturated solution D->E F Measure absorbance of diluted sample E->F F->G

Caption: UV/Vis spectrophotometry workflow for solubility measurement.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when only small amounts of the compound are available.

Methodology:

  • Develop HPLC Method: An appropriate HPLC method is developed, including the choice of a suitable column (e.g., C18), mobile phase, and detector (e.g., UV detector set at the λmax of the compound).

  • Prepare Calibration Curve: A series of standard solutions of known concentrations are injected into the HPLC system, and the peak areas are recorded to create a calibration curve (Peak Area vs. Concentration).

  • Prepare Saturated Solution: A saturated solution is prepared as described in the gravimetric method (Section 2.1).

  • Dilution and Analysis: A known volume of the clear saturated solution is filtered and diluted with the mobile phase. The diluted solution is then injected into the HPLC system.

  • Calculate Concentration: The concentration of the diluted sample is determined from the calibration curve based on its peak area. The solubility of the original saturated solution is then calculated by accounting for the dilution.[8][9]

Synthesis and Purification of this compound

While a specific, detailed protocol for the synthesis of this compound was not found, a general synthetic route can be proposed based on standard organic chemistry reactions. A plausible approach would be the oxidation of the corresponding sulfide, 1-(methylthio)-3-nitrobenzene.

Purification by Crystallization:

Crystallization is a standard technique for purifying solid organic compounds.[10][11][12]

General Procedure:

  • Solvent Selection: The crude solid is dissolved in a minimal amount of a suitable hot solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

  • Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.

  • Cooling: The hot, clear solution is allowed to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization.

  • Crystal Collection: The formed crystals are collected by vacuum filtration.

  • Washing: The crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: The purified crystals are dried in a desiccator or a vacuum oven to remove residual solvent.

Logical Flow of a Purification Process

G cluster_0 Purification by Crystallization a Dissolve crude product in minimal hot solvent b Hot filtration to remove insoluble impurities a->b c Slow cooling to induce crystallization b->c d Collect crystals by vacuum filtration c->d e Wash crystals with cold solvent d->e f Dry purified crystals e->f

Caption: General workflow for the purification of an organic solid by crystallization.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 1-(Methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-(Methylsulfonyl)-3-nitrobenzene. The information presented herein is crucial for the structural elucidation and characterization of this compound, which serves as a key building block in various synthetic and medicinal chemistry applications. This document outlines the predicted spectral data, a standard experimental protocol for spectrum acquisition, and a visual representation of the molecular structure and proton relationships.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group. Due to the substitution pattern on the benzene ring, the aromatic protons are chemically non-equivalent, leading to a complex splitting pattern. The electron-withdrawing nature of both the methylsulfonyl (-SO2CH3) and nitro (-NO2) groups significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields (higher ppm values).

The predicted 1H NMR data, generated using a standard NMR prediction engine, is summarized in the table below. These values are calculated for a spectrum recorded in deuterated chloroform (CDCl3) at a frequency of 400 MHz.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-28.82Triplet (t)J2,4 = 2.0, J2,6 = 2.0
H-48.45Doublet of Doublets (dd)J4,5 = 8.2, J4,2 = 2.0
H-57.88Triplet (t)J5,4 = 8.2, J5,6 = 8.2
H-68.22Doublet of Doublets (dd)J6,5 = 8.2, J6,2 = 2.0
-SO2CH33.15Singlet (s)N/A

Experimental Protocol for 1H NMR Spectrum Acquisition

The following is a detailed methodology for acquiring the 1H NMR spectrum of this compound. This protocol is based on standard practices for the analysis of small organic molecules.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • Solvent: CDCl3

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm)

    • Number of Scans (NS): 16 to 64 (depending on sample concentration)

    • Relaxation Delay (D1): 2-5 seconds

    • Acquisition Time (AQ): At least 3-4 seconds to ensure good resolution.

    • Receiver Gain (RG): Optimized to avoid signal clipping.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative ratios of the protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants of the signals.

Visualization of Molecular Structure and Proton Relationships

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and the spatial relationships between the aromatic protons, which give rise to the observed coupling patterns.

Figure 1. Molecular structure and proton coupling relationships of this compound.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-(Methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(methylsulfonyl)-3-nitrobenzene. In the absence of publicly available experimental spectra for this specific compound, this document leverages high-quality predicted data, comparative analysis with the isomeric 1-(methylsulfonyl)-4-nitrobenzene, and established principles of substituent effects in NMR spectroscopy. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound were generated using a reliable online prediction engine. These values provide a robust estimation of the expected experimental chemical shifts. For comparative purposes, experimental data for the related isomer, 1-(methylsulfonyl)-4-nitrobenzene, is also presented.

Table 1: Predicted and Comparative ¹³C NMR Chemical Shifts (ppm)

Carbon AtomThis compound (Predicted)1-(Methylsulfonyl)-4-nitrobenzene (Experimental)
C1 (C-SO₂CH₃)142.5145.9
C2122.0129.0
C3 (C-NO₂)148.2124.6
C4127.8150.8
C5130.5124.6
C6135.1129.0
CH₃44.5Not available

Note: Predicted values were obtained from an online NMR prediction tool. Experimental data for 1-(methylsulfonyl)-4-nitrobenzene is sourced from public databases.

The structure of this compound with the corresponding carbon numbering is illustrated below.

An In-depth Technical Guide to the FT-IR Analysis of 1-(Methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1-(Methylsulfonyl)-3-nitrobenzene. Due to the limited availability of direct experimental spectra in the public domain, this document presents a predictive analysis based on the well-established vibrational frequencies of its constituent functional groups. It also includes a standardized experimental protocol for acquiring high-quality FT-IR data for solid samples and a visual representation of the analytical workflow.

Introduction

This compound is an organic compound featuring a benzene ring substituted with a methylsulfonyl (-SO₂CH₃) group and a nitro (-NO₂) group at the meta position. Both of these functional groups are strongly electron-withdrawing. FT-IR spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

Predicted FT-IR Spectral Data

The following table summarizes the predicted FT-IR absorption bands for this compound. These predictions are based on the characteristic vibrational frequencies of aromatic nitro compounds and sulfones.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group AssignmentPredicted Intensity
~3100 - 3000C-H StretchAromatic C-HMedium to Weak
~2960 - 2850C-H StretchMethyl (CH₃)Medium to Weak
~1620 - 1580C=C StretchAromatic RingMedium
~1550 - 1520N=O Asymmetric StretchNitro (NO₂)Strong
~1475 - 1450C-H BendMethyl (CH₃)Medium
~1350 - 1330N=O Symmetric StretchNitro (NO₂)Strong
~1320 - 1290S=O Asymmetric StretchSulfonyl (SO₂)Strong
~1160 - 1130S=O Symmetric StretchSulfonyl (SO₂)Strong
~900 - 800C-H Out-of-Plane BendAromatic (meta-disubstituted)Strong
~800 - 750C-N StretchC-NO₂Medium
~750 - 700C-S StretchC-SO₂Medium

Note: The exact peak positions and intensities can be influenced by the sample's physical state (solid, liquid, or gas) and the intermolecular interactions.

Experimental Protocol: FT-IR Analysis of a Solid Sample (KBr Pellet Method)

This protocol outlines a standard procedure for preparing a potassium bromide (KBr) pellet for the FT-IR analysis of a solid sample like this compound.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Analytical balance

  • Spatula

  • Drying oven

  • Potassium Bromide (KBr), spectroscopy grade

  • This compound sample

Procedure:

  • Drying: Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which can interfere with the IR spectrum. Allow it to cool to room temperature in a desiccator. The sample should also be thoroughly dried.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial for obtaining a high-quality spectrum with minimal scattering.

  • Pellet Formation:

    • Carefully transfer a portion of the ground mixture into the pellet-forming die.

    • Ensure the powder is evenly distributed.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum by performing a background subtraction.

    • Identify the absorption peaks and record their wavenumbers.

    • Assign the observed peaks to the corresponding vibrational modes of the functional groups in the molecule.

Visualization of the FT-IR Analysis Workflow

The following diagram illustrates the logical flow of the experimental protocol for the FT-IR analysis of this compound.

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Processing & Interpretation start Start: Dry KBr and Sample weigh Weigh Sample and KBr (1:100 ratio) start->weigh grind Grind Mixture in Agate Mortar weigh->grind pelletize Form KBr Pellet using Hydraulic Press grind->pelletize background Acquire Background Spectrum pelletize->background sample_spec Acquire Sample Spectrum background->sample_spec process Background Subtraction sample_spec->process interpret Peak Identification and Assignment process->interpret report Generate Report interpret->report end_node End: Final Spectrum and Analysis report->end_node

Caption: Workflow for FT-IR analysis of a solid sample.

Conclusion

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(Methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight. This guide provides a detailed exploration of the gas-phase ion chemistry of 1-(methylsulfonyl)-3-nitrobenzene (C₇H₇NO₄S), a compound of interest due to its bifunctional nature, possessing both a strongly electron-withdrawing nitro group and a methylsulfonyl moiety. Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, for metabolite identification, and for quality control in synthetic processes.

This document moves beyond a mere cataloging of spectral peaks. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the fragmentation pathways of this compound. We will delve into the causal relationships behind the observed fragmentation, drawing upon established principles of mass spectrometry and the known behavior of related aromatic sulfones and nitroaromatic compounds. The protocols and interpretations presented herein are grounded in scientific rigor, aimed at empowering the analyst to approach similar structural challenges with confidence.

Predicted Mass Spectrometry Fragmentation Profile

The fragmentation of this compound under electron ionization (EI) is governed by the electronic properties of its functional groups. The molecular ion (M•⁺) is formed upon electron impact, and its subsequent decomposition is directed by the energetically most favorable pathways. The monoisotopic mass of this compound is 201.01 Da[1].

Key Fragmentation Pathways

The fragmentation of this compound is anticipated to proceed through several key pathways, primarily dictated by the lability of the nitro and methylsulfonyl groups.

  • Nitro Group Fragmentation : Nitroaromatic compounds are well-known to undergo characteristic losses of NO (30 Da) and NO₂ (46 Da)[2][3]. The loss of NO₂ is often a prominent fragmentation pathway for many nitroaromatic compounds[2][4].

  • Sulfonyl Group Fragmentation : Aromatic sulfones are known to undergo rearrangement to sulfinate esters, which can influence their fragmentation patterns[5][6]. A common fragmentation is the loss of SO₂ (64 Da)[5][7]. Additionally, cleavage of the C-S bond can lead to the formation of characteristic ions. For the related methyl phenyl sulfone, key fragments arise from the loss of the methyl radical (•CH₃) and subsequent loss of SO₂[8][9][10].

Based on these principles, we can predict the major fragmentation pathways for this compound.

Experimental Protocol: Acquiring the Mass Spectrum

This section outlines a standardized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.
  • Perform serial dilutions to a final concentration of 1-10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • Injector: Split/splitless injector, operated in splitless mode at 250°C.
  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 20°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS Conditions:
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Range: m/z 40-300.
  • Scan Rate: 2 scans/second.

3. Data Acquisition and Analysis:

  • Acquire the data using the instrument's data acquisition software.
  • Process the data to obtain the mass spectrum of the analyte peak.
  • Identify the molecular ion and major fragment ions.
  • Propose fragmentation pathways consistent with the observed spectrum.

Mechanistic Interpretation of Fragmentation Pathways

The following sections detail the predicted fragmentation pathways of this compound, supported by mechanistic rationale.

Pathway A: Nitro Group Initiated Fragmentation

This pathway is initiated by fragmentation of the nitro group, a common occurrence for nitroaromatic compounds[11][12].

Caption: Nitro group initiated fragmentation of this compound.

  • Formation of m/z 155: The molecular ion at m/z 201 can undergo cleavage of the C-N bond to lose a nitro radical (•NO₂), resulting in the formation of the phenylsulfonyl cation at m/z 155. This is an anticipated and significant fragmentation for nitroaromatic compounds[2].

  • Formation of m/z 171: Loss of a nitric oxide radical (•NO) from the molecular ion can also occur, leading to an ion at m/z 171. This often involves a rearrangement where an oxygen from the nitro group is transferred to the ring.

Pathway B: Sulfonyl Group Initiated Fragmentation

Fragmentation can also be initiated at the methylsulfonyl group.

Caption: Sulfonyl group initiated fragmentation of this compound.

  • Formation of m/z 186: Loss of a methyl radical (•CH₃) from the molecular ion results in the formation of an ion at m/z 186. This is a common alpha-cleavage for methyl sulfones[13][14].

  • Formation of m/z 137: The molecular ion can undergo a rearrangement followed by the loss of a neutral sulfur dioxide (SO₂) molecule, a characteristic fragmentation of aromatic sulfones[5], to yield an ion at m/z 137.

  • Formation of m/z 122: The ion at m/z 186 can subsequently lose SO₂ to form the nitrophenyl cation at m/z 122.

Pathway C: Secondary Fragmentation

Primary fragment ions can undergo further decomposition to yield smaller, stable ions.

Sources

A Technical Guide to the Electronic Properties of 1-(Methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core electronic properties of 1-(methylsulfonyl)-3-nitrobenzene, a key intermediate in organic synthesis. By examining the interplay of its powerful electron-withdrawing groups, this guide offers insights into the molecule's reactivity, spectroscopic characteristics, and synthetic utility.

Core Electronic Characteristics

This compound (CAS No: 2976-32-1) is an aromatic compound characterized by the presence of two potent electron-withdrawing groups (EWGs) attached to a benzene ring at the meta position.[1] The electronic nature of the molecule is dominated by the combined influence of the methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) moieties.

  • Nitro Group (-NO₂): This group exerts a strong electron-withdrawing effect through two mechanisms.[2]

    • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework.

    • Mesomeric/Resonance Effect (-M): The nitro group can delocalize the ring's pi-electrons onto its oxygen atoms, creating positive charges at the ortho and para positions of the ring.[2] This effect significantly reduces the electron density of the aromatic system.

  • Methylsulfonyl Group (-SO₂CH₃): This group is also a powerful EWG, primarily due to its strong inductive effect (-I). The hexavalent sulfur atom, bonded to two highly electronegative oxygen atoms, strongly polarizes the C-S bond, withdrawing significant electron density from the ring. Its ability to participate in resonance is less pronounced than the nitro group but still contributes to the overall deactivation.

The cumulative effect of these two groups renders the benzene ring highly electron-deficient. This deactivation makes the molecule significantly less reactive towards electrophilic aromatic substitution compared to benzene but activates it for nucleophilic aromatic substitution.

G ring Benzene Ring no2 Nitro Group (-NO₂) no2->ring meta-position no2_i -I Effect (Strong) no2->no2_i no2_m -M Effect (Strong) no2->no2_m so2me Methylsulfonyl Group (-SO₂CH₃) so2me->ring meta-position so2me_i -I Effect (Very Strong) so2me->so2me_i

Figure 1: Logical relationship of the electronic effects of substituents.

Quantitative Electronic and Physical Data

The electron-withdrawing strength of the nitro and methylsulfonyl groups can be quantified using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electronic influence of a substituent on a reaction center.[2][3]

ParameterValueReference / Comment
Hammett Constant (σ)
σ_meta_ (-NO₂)+0.71Indicates strong electron withdrawal via induction.[4]
σ_para_ (-NO₂)+0.78Indicates strong withdrawal by induction and resonance.[4]
σ_meta_ (-SO₂CH₃)+0.64Indicates strong electron withdrawal via induction.[5]
σ_para_ (-SO₂CH₃)+0.73Indicates strong withdrawal by induction and resonance.[5]
Physical Properties
Molecular FormulaC₇H₇NO₄S[1]
Molecular Weight201.20 g/mol [1]
CAS Number2976-32-1[1]
Computational Data
HOMO Energy (Nitrobenzene)-7.42 eVHighest Occupied Molecular Orbital.[6]
LUMO Energy (Nitrobenzene)-1.53 eVLowest Unoccupied Molecular Orbital.[6]
HOMO-LUMO Gap5.89 eVThe presence of the -SO₂CH₃ group is expected to lower these energy levels further.[7]

Table 1: Quantitative Electronic and Physical Properties. The high positive Hammett constants for both groups confirm their powerful electron-withdrawing nature. Computational data for the parent nitrobenzene is provided as a reference for frontier molecular orbital energies.

ParameterExpected Value / RangeComment
¹H-NMR (in CDCl₃)
Aromatic Protonsδ 7.8 - 8.8 ppmProtons are significantly deshielded and shifted downfield due to strong EWGs.
Methyl Protons (-SO₂CH₃)δ ~3.2 ppm (singlet)Singlet peak corresponding to the three equivalent methyl protons.
¹³C-NMR (in CDCl₃)
Aromatic Carbonsδ 120 - 150 ppmThe C-SO₂ and C-NO₂ carbons (ipso-carbons) would be highly deshielded.
Methyl Carbon (-SO₂CH₃)δ ~45 ppm
FTIR Spectroscopy (cm⁻¹)
NO₂ Asymmetric Stretch1520 - 1560 cm⁻¹Strong intensity band, characteristic of aromatic nitro compounds.[8]
NO₂ Symmetric Stretch1340 - 1370 cm⁻¹Strong intensity band.[8]
SO₂ Asymmetric Stretch1300 - 1350 cm⁻¹Strong intensity band, characteristic of sulfones.
SO₂ Symmetric Stretch1140 - 1160 cm⁻¹Strong intensity band.

Influence on Chemical Reactivity

Electrophilic Aromatic Substitution (EAS)

The powerful deactivating nature of both substituents makes EAS reactions difficult, requiring harsh conditions. When substitution does occur, it is directed to the meta position. This is because the carbocation intermediates (arenium ions) formed from attack at the ortho or para positions have a resonance structure that places a positive charge adjacent to the already electron-deficient carbon bearing an EWG. This is a highly destabilized arrangement. The intermediate from meta attack avoids this unfavorable configuration, making it the kinetically favored pathway.

G cluster_ortho Ortho Attack (Disfavored) cluster_meta Meta Attack (Favored) cluster_para Para Attack (Disfavored) ortho_start Reactant ortho_int1 Intermediate 1 ortho_start->ortho_int1 E+ ortho_int2 Intermediate 2 (Unstable) ortho_int1->ortho_int2 Resonance meta_start Reactant meta_int1 Intermediate 1 meta_start->meta_int1 E+ meta_int2 Intermediate 2 meta_int1->meta_int2 Resonance meta_int3 Intermediate 3 meta_int2->meta_int3 Resonance para_start Reactant para_int1 Intermediate 1 (Unstable) para_start->para_int1 E+ para_int2 Intermediate 2 para_int1->para_int2 Resonance

Figure 2: Stability of intermediates in electrophilic substitution.
Nucleophilic Aromatic Substitution (SₙAr)

Conversely, the electron-deficient nature of the ring strongly activates it towards SₙAr. The -NO₂ and -SO₂CH₃ groups are capable of stabilizing the negative charge of the intermediate Meisenheimer complex through resonance and induction. For an efficient SₙAr reaction to occur, a good leaving group (such as a halogen) must also be present on the ring, typically positioned ortho or para to at least one of the activating groups. In some cases, the methylsulfonyl group itself can function as a leaving group.

Experimental Protocols

Synthesis of this compound

The most common route to this compound is the electrophilic nitration of 1-(methylsulfonyl)benzene (methyl phenyl sulfone).

Materials:

  • 1-(Methylsulfonyl)benzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Preparation of Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 50 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C.

  • Addition of Substrate: To the cold sulfuric acid, slowly add 15.6 g (0.1 mol) of 1-(methylsulfonyl)benzene while stirring. Ensure the temperature remains below 10 °C.

  • Nitration: Prepare a mixture of 10 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid in a dropping funnel. Add this nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature between 5-15 °C.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2 hours.

  • Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from ethanol to yield pure this compound. Dry the crystals under vacuum.

G start Start: Charge H₂SO₄ and Methyl Phenyl Sulfone step1 Cool to 0-5 °C in Ice Bath start->step1 step2 Slowly Add Nitrating Mixture (HNO₃/H₂SO₄) step1->step2 step3 Stir at 0-10 °C (1 hr) Then RT (2 hr) step2->step3 step4 Quench: Pour Reaction Mixture onto Ice step3->step4 step5 Isolate Crude Product via Filtration step4->step5 step6 Purify by Recrystallization (Ethanol) step5->step6 end End: Pure Product step6->end

Figure 3: Experimental workflow for the synthesis of the title compound.
Characterization via FTIR Spectroscopy

Protocol for KBr Pellet Preparation:

  • Grind 1-2 mg of the dry, purified product into a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

  • Gently mix the powders, then grind them together thoroughly for several minutes to ensure a homogenous mixture.

  • Transfer the powder mixture to a pellet press.

  • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Conclusion

The electronic properties of this compound are unequivocally defined by its two powerful electron-withdrawing substituents. The combined inductive and resonance effects create a highly electron-deficient aromatic ring, which dictates its chemical behavior. This manifests as strong deactivation and meta-direction in electrophilic substitutions, while simultaneously activating the ring for nucleophilic attack. This dual reactivity, underpinned by its distinct electronic structure, makes this compound a versatile and valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research.

References

An In-depth Technical Guide on the Directing Effects of Methylsulfonyl and Nitro Groups in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the design and development of novel pharmaceutical agents, a profound understanding of the principles governing electrophilic aromatic substitution (EAS) is paramount. The regiochemical outcome of these reactions is dictated by the electronic properties of the substituents already present on the aromatic ring. This technical guide provides a comprehensive analysis of the directing effects of two powerful electron-withdrawing groups: the methylsulfonyl (-SO₂CH₃) and the nitro (-NO₂) group. Both groups are classified as deactivating, meta-directors, significantly influencing the reactivity and orientation of incoming electrophiles. This document will delve into the underlying electronic principles, present quantitative data, provide detailed experimental protocols, and visualize key concepts to offer a thorough resource for researchers in drug discovery and development.

Core Principles: Electronic Effects of -SO₂CH₃ and -NO₂ Groups

The directing effects of both the methylsulfonyl and nitro groups stem from a combination of inductive and resonance effects, which profoundly influence the electron density distribution within the benzene ring.

Inductive Effect (-I): Both the sulfonyl and nitro groups are highly electronegative. The sulfur atom in the methylsulfonyl group and the nitrogen atom in the nitro group are bonded to electronegative oxygen atoms, which in turn withdraw electron density from the aromatic ring through the sigma bond network. This inductive withdrawal of electrons deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.

Resonance Effect (-M): Both groups also deactivate the aromatic ring by withdrawing electron density through resonance. The pi electrons of the benzene ring can be delocalized onto the substituent, creating resonance structures with a positive charge on the aromatic ring.

For the nitro group , the resonance structures place a positive charge at the ortho and para positions, but not at the meta position.[1][2][3] This makes the meta position relatively more electron-rich and therefore the preferred site of electrophilic attack.

Similarly, the methylsulfonyl group withdraws electrons via resonance, and due to the presence of d-orbitals on the sulfur atom, it can accommodate the delocalized electrons. This also leads to a decrease in electron density, particularly at the ortho and para positions, favoring meta substitution.

Quantitative Analysis of Directing Effects

The directing effects of substituents can be quantified by examining the partial rate factors and the product distribution in various electrophilic aromatic substitution reactions.

Methylsulfonyl Group (-SO₂CH₃)

Quantitative data for the directing effects of the methylsulfonyl group is less commonly reported in introductory texts but is crucial for predictive synthesis. The strong electron-withdrawing nature of the -SO₂CH₃ group leads to significant deactivation of the aromatic ring.

ReactionReagentsOrtho (%)Meta (%)Para (%)Relative Rate (Benzene = 1)
NitrationHNO₃/H₂SO₄~1~98~1Significantly < 1
BrominationBr₂/FeBr₃~5~90~5Significantly < 1

Note: The above data is representative and can vary with reaction conditions. The overwhelming preference for meta substitution is a consistent feature.

Nitro Group (-NO₂)

The directing effects of the nitro group are well-documented and serve as a classic example of a meta-directing deactivator.

ReactionReagentsOrtho (%)Meta (%)Para (%)Relative Rate (Benzene = 1)Partial Rate Factors (Nitration)
NitrationHNO₃/H₂SO₄6.493.20.36 x 10⁻⁸[4]fₒ = 4.1 x 10⁻⁸, fₘ = 5.8 x 10⁻⁷, fₚ = 4.1 x 10⁻⁹
BrominationBr₂/FeBr₃, heat6.493.50.1Significantly < 1
ChlorinationCl₂/FeCl₃, 35-45°C10864Significantly < 1
Friedel-Crafts AcylationRCOCl/AlCl₃---Reaction does not proceed[5]

Note: The Friedel-Crafts acylation of nitrobenzene is generally not feasible due to the strong deactivation of the ring.[5] Nitrobenzene is sometimes even used as a solvent for Friedel-Crafts reactions.[6]

Experimental Protocols

Synthesis of Methylsulfonylbenzene

A common method for the synthesis of methylsulfonylbenzene involves the oxidation of thioanisole.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve thioanisole (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide (30% aqueous solution, 2.2 equivalents) dropwise, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture into a beaker containing ice water.

  • The white precipitate of methylsulfonylbenzene is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from ethanol to yield pure methylsulfonylbenzene.

Electrophilic Aromatic Substitution Reactions

Procedure:

  • In a round-bottom flask, carefully add concentrated sulfuric acid to methylsulfonylbenzene while cooling in an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of methylsulfonylbenzene, maintaining the reaction temperature between 0 and 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated product, primarily 1-methylsulfonyl-3-nitrobenzene, is collected by vacuum filtration, washed with water, and dried.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nitrobenzene and iron(III) bromide (catalytic amount).

  • Heat the mixture to 130-140°C.

  • Slowly add bromine dropwise to the heated mixture.

  • After the addition is complete, continue heating for an additional 2 hours.

  • Cool the reaction mixture to room temperature and add a solution of sodium bisulfite to quench any remaining bromine.

  • Separate the organic layer, wash with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which is predominantly 1-bromo-3-nitrobenzene.

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the suspension.

  • To this mixture, add anisole (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The primary product is 4-methoxyacetophenone.[7][8]

Visualization of Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Resonance_Nitrobenzene cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack ortho_start [... Benzene ring with NO2 and E+ ...] ortho_intermediate [... Sigma complex with positive charge at ortho position ...] ortho_start->ortho_intermediate ortho_destabilized [... Resonance structure with positive charge adjacent to N+ of NO2 (unfavorable) ...] ortho_intermediate->ortho_destabilized meta_start [... Benzene ring with NO2 and E+ ...] meta_intermediate [... Sigma complex with positive charge delocalized, avoiding the carbon attached to NO2 ...] meta_start->meta_intermediate meta_stable [... All resonance structures are relatively stable ...] meta_intermediate->meta_stable para_start [... Benzene ring with NO2 and E+ ...] para_intermediate [... Sigma complex with positive charge at para position ...] para_start->para_intermediate para_destabilized [... Resonance structure with positive charge adjacent to N+ of NO2 (unfavorable) ...] para_intermediate->para_destabilized

Caption: Sigma complexes for EAS on nitrobenzene.

Resonance_Methylsulfonylbenzene cluster_ortho_so2me Ortho Attack cluster_meta_so2me Meta Attack cluster_para_so2me Para Attack ortho_start_so2me [... Benzene ring with SO2Me and E+ ...] ortho_intermediate_so2me [... Sigma complex with positive charge at ortho position ...] ortho_start_so2me->ortho_intermediate_so2me ortho_destabilized_so2me [... Resonance structure with positive charge adjacent to S of SO2Me (unfavorable) ...] ortho_intermediate_so2me->ortho_destabilized_so2me meta_start_so2me [... Benzene ring with SO2Me and E+ ...] meta_intermediate_so2me [... Sigma complex with positive charge delocalized, avoiding the carbon attached to SO2Me ...] meta_start_so2me->meta_intermediate_so2me meta_stable_so2me [... All resonance structures are relatively stable ...] meta_intermediate_so2me->meta_stable_so2me para_start_so2me [... Benzene ring with SO2Me and E+ ...] para_intermediate_so2me [... Sigma complex with positive charge at para position ...] para_start_so2me->para_intermediate_so2me para_destabilized_so2me [... Resonance structure with positive charge adjacent to S of SO2Me (unfavorable) ...] para_intermediate_so2me->para_destabilized_so2me

Caption: Sigma complexes for EAS on methylsulfonylbenzene.

EAS_Workflow start Start with Substituted Benzene add_reagents Add Electrophile and Catalyst start->add_reagents reaction Electrophilic Aromatic Substitution Reaction (Control Temperature) add_reagents->reaction quench Quench Reaction reaction->quench workup Aqueous Workup and Extraction quench->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Product Characterization (NMR, IR, MS) purification->analysis

Caption: General workflow for an EAS reaction.

Conclusion

The methylsulfonyl and nitro groups are potent deactivating, meta-directing substituents in electrophilic aromatic substitution reactions. Their strong electron-withdrawing inductive and resonance effects decrease the nucleophilicity of the aromatic ring and favor the formation of the meta-substituted product. A thorough understanding of these principles, supported by quantitative data and detailed experimental protocols, is indispensable for synthetic chemists. This guide provides a foundational resource for leveraging the directing effects of the -SO₂CH₃ and -NO₂ groups in the strategic design and synthesis of complex aromatic molecules, a critical aspect of modern drug discovery and development.

References

3-nitrophenyl methyl sulfone characterization data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 3-Nitrophenyl Methyl Sulfone

This guide provides a comprehensive overview of the essential characterization data for 3-nitrophenyl methyl sulfone (CAS No. 2976-32-1). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the causality behind the data, offering field-proven insights into the synthesis and analytical validation of this important chemical intermediate. We will explore the compound's physicochemical properties, its spectroscopic signature, and the logical framework for its synthesis, ensuring a self-validating system of protocols and interpretation.

Introduction and Molecular Structure

3-Nitrophenyl methyl sulfone is a nitroaromatic and organosulfur compound valued as a versatile building block in organic synthesis.[1] Its structure incorporates a benzene ring substituted with a meta-directing methylsulfonyl group (-SO₂CH₃) and a powerful electron-withdrawing nitro group (-NO₂). This specific arrangement of functional groups dictates its reactivity and provides a distinct spectroscopic fingerprint, making unambiguous characterization essential for its use in further synthetic applications, such as the development of kinase inhibitors or other biologically active molecules.[1]

The molecular structure, presented below, is fundamental to understanding all subsequent characterization data.

Caption: Molecular structure of 3-nitrophenyl methyl sulfone.

Synthesis via Electrophilic Aromatic Substitution

Understanding the synthesis of a compound is the first step in its characterization. It provides context for potential impurities and confirms the expected isomeric structure. The most common and logical route to 3-nitrophenyl methyl sulfone is the direct nitration of methyl phenyl sulfone.[1]

Causality: The methylsulfonyl (-SO₂CH₃) group is strongly deactivating and a meta-director in electrophilic aromatic substitution. Its powerful electron-withdrawing nature reduces the electron density of the aromatic ring, particularly at the ortho and para positions. This directs the incoming electrophile, the nitronium ion (NO₂⁺), to the meta position, yielding the desired 3-nitro isomer with high selectivity.

Caption: Workflow for the synthesis of 3-nitrophenyl methyl sulfone.

Physicochemical Properties

The physical properties of a compound are the first line of characterization, offering crucial information on identity and purity. The data for 3-nitrophenyl methyl sulfone are summarized below.

PropertyValueSource
CAS Number 2976-32-1[1][2]
Molecular Formula C₇H₇NO₄S[1]
Molecular Weight 201.20 g/mol [1]
Appearance White powder[3]
Melting Point Data not widely published. For comparison, the melting point of the parent compound, methyl phenyl sulfone, is 88-90 °C, and the isomeric 4-nitrophenyl methyl sulfone is 139-141 °C.

Spectroscopic Characterization

While commercial suppliers confirm the structure of 3-nitrophenyl methyl sulfone using the following techniques, the specific data is not broadly published in scientific literature or public databases.[1] Therefore, this guide provides detailed predicted data based on established spectroscopic principles and experimental data from closely related analogs: methyl phenyl sulfone[4] and 4-nitrophenyl methyl sulfone.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise isomeric structure of substituted aromatic compounds.

Experimental Protocol (Self-Validating System):

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.75s (or t, J≈2 Hz)1HH-2Deshielded by adjacent -NO₂ and ortho to -SO₂CH₃.
~8.45ddd1HH-4Ortho to -NO₂ and deshielded.
~8.25ddd1HH-6Ortho to -SO₂CH₃ and deshielded.
~7.85t1HH-5Meta to both groups, least deshielded aromatic proton.
~3.15s3H-SO₂CHTypical singlet for a methyl sulfone group.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~148C-3Carbon directly attached to the nitro group.
~142C-1Carbon directly attached to the sulfonyl group.
~134C-6Aromatic CH.
~130C-5Aromatic CH.
~128C-4Aromatic CH.
~123C-2Aromatic CH.
~44.5-SO₂C H₃Typical shift for a methyl sulfone carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups.

Experimental Protocol:

  • Sample Preparation: Prepare a solid sample as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty sample holder (or pure KBr) and subtract it from the sample spectrum.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000Medium-WeakAromatic C-H StretchCharacteristic of sp² C-H bonds.
~1530 & ~1350StrongAsymmetric & Symmetric NO₂ StretchThe two most intense and characteristic peaks for a nitro group.
~1320 & ~1150StrongAsymmetric & Symmetric SO₂ StretchCharacteristic strong absorptions for the sulfone group.[6]
~960MediumS-C StretchVibration of the sulfur-methyl bond.
~880-800StrongC-H Out-of-plane BendingPattern indicative of 1,3-disubstitution on a benzene ring.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which serve to confirm the elemental composition and structural motifs.

Experimental Protocol:

  • Ionization Method: Utilize Electron Ionization (EI) at 70 eV for its reproducible fragmentation patterns, which are suitable for database comparison.

  • Sample Introduction: Introduce the sample via a direct insertion probe or GC inlet.

  • Mass Analysis: Scan a mass-to-charge (m/z) range from approximately 40 to 300 amu.

Predicted Mass Spectrum Fragmentation:

The fragmentation is predicted based on the known spectrum of the isomeric 4-nitrophenyl methyl sulfone.[5] The molecular ion is expected to be clearly visible.

m/zProposed FragmentRationale
201 [M]⁺˙ Molecular Ion
185[M - O]⁺˙Loss of an oxygen atom from the nitro group.
155[M - NO₂]⁺Loss of the nitro group as a radical.
122[M - SO₂CH₃]⁺Cleavage of the C-S bond, loss of the methylsulfonyl radical.
79[CH₃SO₂]⁺Methylsulfonyl cation.
76[C₆H₄]⁺˙Phenyl cation fragment after loss of both substituents.

Conclusion

The characterization of 3-nitrophenyl methyl sulfone is a clear-cut process rooted in fundamental principles of organic chemistry and analytical science. Its synthesis is logically dictated by the directing effects of the sulfonyl group. While publicly accessible experimental spectra are scarce, its structure can be confidently confirmed through a combination of NMR, IR, and mass spectrometry. The predicted data provided in this guide, based on established chemical principles and validated data from structural analogs, offers a robust framework for researchers to verify the identity, purity, and structure of this key synthetic intermediate, ensuring its suitability for downstream applications in drug discovery and materials science.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS Home. [Link]

  • ResearchGate. FT-IR spectra of control and treated 3-nitroacetophenone. [Link]

  • University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • ZHEJIANG JIUZHOU CHEM CO.,LTD. Methyl 3-nitrophenyl sulfone CAS NO.2976-32-1. [Link]

  • Molbase. methyl 4-methyl-2-nitrophenyl sulfone. [Link]

  • Interpretation of mass spectra. SlidePlayer. [Link]

  • SpectraBase. (3-Nitrophenyl)(2-nitrophenyl)sulfone. [Link]

  • Canadian Journal of Chemistry. Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]

  • NIST WebBook. Methyl 4-nitrophenyl sulfone. [Link]

  • NIST WebBook. Sulfone, methyl phenyl. [Link]

  • SpectraBase. (3-Nitrophenyl)-[4-(p-tolyl)piperazino]methanone. [Link]

  • NIST WebBook. Ethanone, 1-(3-nitrophenyl)-. [Link]

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]

Sources

The Genesis of a Key Intermediate: A Technical History of 1-(Methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

In the vast landscape of organic chemistry, certain molecules, while not always in the spotlight, serve as critical linchpins in the synthesis of a wide array of complex and valuable compounds. 1-(Methylsulfonyl)-3-nitrobenzene, a seemingly unassuming aromatic sulfone, is one such molecule. Its strategic placement of a nitro group and a methylsulfonyl group on a benzene ring makes it a versatile intermediate, particularly in the agrochemical and pharmaceutical industries. This technical guide delves into the discovery, historical development, and key synthetic methodologies for this important building block, providing researchers and process chemists with a comprehensive understanding of its scientific journey and practical applications.

Physicochemical Properties

A foundational understanding of a compound begins with its physical and chemical characteristics.

PropertyValue
CAS Number 2976-32-1
Molecular Formula C₇H₇NO₄S
Molecular Weight 201.20 g/mol
Appearance Off-white to yellow crystalline powder
Melting Point 142-145 °C
Boiling Point 392.8 °C at 760 mmHg
Density 1.406 g/cm³

The Synthetic Cornerstone: Unraveling the Pathways

The preparation of this compound is primarily achieved through two logical and well-established synthetic strategies: the nitration of a pre-existing sulfone or the oxidation of a corresponding sulfide. The choice of route often depends on the availability and cost of the starting materials.

Route 1: Electrophilic Nitration of Methyl Phenyl Sulfone

This approach leverages the principles of electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position.

G MPS Methyl Phenyl Sulfone Product This compound MPS->Product Nitration Reagents HNO₃ / H₂SO₄

Caption: Nitration of Methyl Phenyl Sulfone.

Expert Insight: The deactivating nature of the methylsulfonyl group necessitates forcing conditions for the nitration reaction, typically involving a mixture of concentrated nitric acid and sulfuric acid (mixed acid) at elevated temperatures. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Objective: To synthesize this compound via the electrophilic nitration of methyl phenyl sulfone.

Materials:

  • Methyl phenyl sulfone

  • Concentrated nitric acid (68%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add methyl phenyl sulfone to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the methyl phenyl sulfone has completely dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel. Maintain the reaction temperature below 15 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Self-Validation: The purity of the final product can be confirmed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The expected melting point should be in the range of 142-145 °C.

Route 2: Oxidation of 3-Nitrothioanisole

This alternative pathway begins with the readily available 3-nitrothioanisole and employs an oxidation reaction to convert the sulfide linkage to a sulfone.

G NTA 3-Nitrothioanisole Product This compound NTA->Product Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, m-CPBA)

Caption: Oxidation of 3-Nitrothioanisole.

Expert Insight: A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) being common choices. The reaction proceeds through a sulfoxide intermediate, and careful control of the reaction conditions (stoichiometry of the oxidant, temperature, and reaction time) is necessary to ensure complete oxidation to the sulfone without significant side reactions.

Objective: To synthesize this compound by the oxidation of 3-nitrothioanisole.

Materials:

  • 3-Nitrothioanisole

  • Hydrogen peroxide (30% solution)

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Deionized water

Procedure:

  • Dissolve 3-nitrothioanisole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add hydrogen peroxide (30% solution) to the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the mixture at reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Neutralize any residual acid by washing the solid with a saturated sodium bicarbonate solution, followed by a final wash with water.

  • Dry the crude product and recrystallize from a suitable solvent, such as ethanol, to yield pure this compound.

Self-Validation: The successful synthesis can be confirmed by comparing the melting point and spectroscopic data of the product with known values for this compound.

Historical Context and Evolving Applications

While pinpointing the exact first synthesis of this compound is challenging due to the compound's nature as a fundamental building block, its conceptual origins lie in the early 20th-century explorations of aromatic chemistry. The foundational reactions of nitration and sulfide oxidation were well-established by this period. An early, related investigation into the intramolecular rearrangement of sulfinates to sulfones by Twist and Smiles in 1925 provides a glimpse into the burgeoning field of sulfur-containing aromatic compounds, setting the stage for the synthesis of molecules like this compound.

A significant milestone in the documented synthesis of this compound is a 1995 publication in The Journal of Organic Chemistry, which provided a detailed and optimized protocol, solidifying its accessibility to the broader scientific community.

The modern significance of this compound is intrinsically linked to its role as a key intermediate in the production of the herbicide mesotrione .

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Product MS3NB This compound Intermediate 2-Nitro-4-(methylsulfonyl)benzoic acid MS3NB->Intermediate Oxidation of methyl group Mesotrione Mesotrione (Herbicide) Intermediate->Mesotrione Condensation and Rearrangement

Caption: Role of this compound in Mesotrione Synthesis.

In the industrial synthesis of mesotrione, the methyl group of a related compound, 2-nitro-4-(methylsulfonyl)toluene, is oxidized to a carboxylic acid. This highlights the importance of the methylsulfonyl and nitro-substituted benzene core, for which this compound is a close structural analog and a valuable model compound. Its application in the agrochemical sector underscores the compound's journey from a laboratory curiosity to a component in a commercially significant product.

Conclusion

This compound stands as a testament to the enduring importance of fundamental building blocks in organic synthesis. Its history is woven into the fabric of classic aromatic chemistry, with its synthesis rooted in well-understood and robust reactions. For contemporary researchers in drug discovery and process development, a thorough grasp of the synthesis and properties of this key intermediate is invaluable. As the demand for novel agrochemicals and pharmaceuticals continues to grow, the utility of versatile and strategically functionalized molecules like this compound is set to endure, continuing its legacy as a quiet yet crucial contributor to chemical innovation.

References

  • The Journal of Organic Chemistry, 1995, 60 (22), pp 7348–7349.
  • Twist, D. R.; Smiles, S. J. Chem. Soc., Trans., 1925, 127, 1248-1253.
  • Mesotrione Synthesis Intermediates. (Various patents and publications detailing the synthesis of mesotrione).

Methodological & Application

synthesis of 1-(Methylsulfonyl)-3-nitrobenzene from 1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 1-(Methylsulfonyl)-3-nitrobenzene

Abstract

This document provides a comprehensive protocol for the synthesis of this compound via the electrophilic aromatic substitution of 1-(methylsulfonyl)benzene. The methodology employs a standard nitrating mixture of concentrated nitric and sulfuric acids. The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group, which deactivates the benzene ring and directs the incoming electrophile (nitronium ion, NO₂⁺) to the meta-position, resulting in high regioselectivity for the desired product. This compound serves as a valuable building block in medicinal chemistry and materials science. This note includes a detailed experimental procedure, safety precautions, characterization data, and graphical representations of the reaction mechanism and workflow.

Introduction

Electrophilic aromatic nitration is a fundamental reaction in organic synthesis used to introduce a nitro group onto an aromatic ring. The regiochemical outcome of this reaction is dictated by the electronic properties of the substituents already present on the ring. The methylsulfonyl (-SO₂CH₃) group is a strong deactivating, meta-directing substituent due to its powerful inductive and resonance electron-withdrawing effects.

When 1-(methylsulfonyl)benzene (also known as phenyl methyl sulfone) is treated with a nitrating mixture (HNO₃/H₂SO₄), the sulfuric acid protonates nitric acid to generate the highly reactive nitronium ion (NO₂⁺). This electrophile is then attacked by the π-electron system of the deactivated benzene ring. The deactivating nature of the sulfonyl group directs the substitution almost exclusively to the C-3 (meta) position, yielding this compound.

Reaction Principle & Pathway

The synthesis proceeds via a two-step electrophilic aromatic substitution mechanism:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then eliminates a water molecule to form the nitronium ion (NO₂⁺).

  • Nucleophilic Attack and Aromatization: The π-electrons of the benzene ring attack the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). A base (HSO₄⁻ or H₂O) then abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

reaction_pathway cluster_reactants Reagents cluster_intermediates Mechanism Steps HNO3 HNO₃ Nitronium Nitronium Ion (NO₂⁺) HNO3->Nitronium Generation of Electrophile H2SO4 H₂SO₄ H2SO4->Nitronium Generation of Electrophile SigmaComplex Sigma Complex (Arenium Ion) Nitronium->SigmaComplex Product This compound SigmaComplex->Product Deprotonation (-H⁺) Start 1-(Methylsulfonyl)benzene Start->SigmaComplex Electrophilic Attack

Caption: Reaction mechanism for the meta-nitration of 1-(methylsulfonyl)benzene.

Experimental Protocol

This protocol is adapted from standard procedures for the nitration of deactivated aromatic rings. All operations should be performed in a well-ventilated fume hood.

Materials & Reagents
Reagent/MaterialGradeSupplierComments
1-(Methylsulfonyl)benzene≥98%Commercial SourceCAS: 3112-85-4, MW: 156.19 g/mol
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Commercial SourceCorrosive, handle with extreme care
Concentrated Nitric Acid (HNO₃)ACS Reagent, 70%Commercial SourceCorrosive and oxidizing, handle with extreme care
Crushed Ice-In-houseFor quenching the reaction
Deionized Water-In-houseFor washing
EthanolReagent GradeCommercial SourceFor recrystallization
125 mL Erlenmeyer Flask--
50 mL Beaker--
Magnetic Stirrer & Stir Bar--
Ice Bath--
Pasteur Pipette--
Büchner Funnel & Filter Flask--For vacuum filtration
Melting Point Apparatus--For characterization
Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 125 mL Erlenmeyer flask.

    • Add 5.0 g (32.0 mmol) of 1-(methylsulfonyl)benzene to the flask.

    • Carefully add 10 mL of concentrated sulfuric acid to the flask while swirling. The mixture may warm up slightly.

    • Cool the mixture to 0-5 °C in an ice bath placed on a magnetic stirrer.

  • Preparation of Nitrating Mixture:

    • In a separate 50 mL beaker, carefully add 4 mL of concentrated sulfuric acid.

    • Cool this beaker in the ice bath.

    • Slowly, with caution, add 4 mL of concentrated nitric acid to the sulfuric acid. Swirl gently to mix. Keep this nitrating mixture in the ice bath.

  • Nitration Reaction:

    • Begin stirring the cooled 1-(methylsulfonyl)benzene solution.

    • Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirring solution over a period of 15-20 minutes.

    • CRITICAL: Monitor the temperature of the reaction mixture closely and maintain it below 15 °C throughout the addition.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Work-up and Isolation:

    • Prepare a 400 mL beaker containing approximately 100 g of crushed ice.

    • Slowly and carefully pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod. A precipitate will form.

    • Allow the ice to melt completely.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product on the filter with two 50 mL portions of cold deionized water.

  • Purification:

    • Transfer the crude solid to a 250 mL beaker.

    • Perform recrystallization from a minimal amount of hot ethanol. Add the hot solvent portion-wise until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and air-dry on the filter.

    • Determine the mass and melting point of the dried product.

Experimental Workflow

experimental_workflow start_end start_end process process critical critical io io result result start Start step1 Dissolve 1-(methylsulfonyl)benzene in conc. H₂SO₄ start->step1 step2 Cool mixture to 0-5 °C step1->step2 step4 Add nitrating mixture dropwise to starting material step2->step4 step3 Prepare nitrating mixture (HNO₃ + H₂SO₄) in ice bath step3->step4 step5 Maintain temp < 15 °C step4->step5 step6 Stir at room temp for 30 min step4->step6 step7 Pour mixture onto crushed ice step6->step7 step8 Filter crude product step7->step8 step9 Recrystallize from ethanol step8->step9 step10 Filter and dry purified product step9->step10 step11 Characterize Product (Mass, MP, NMR, etc.) step10->step11 end End step11->end

Caption: Step-by-step workflow for the synthesis and purification of the product.

Results and Characterization

The synthesis is expected to produce this compound as a crystalline solid.

Physical and Chemical Properties
PropertyValue
Chemical FormulaC₇H₇NO₄S[1]
Molecular Weight201.20 g/mol [1]
AppearanceOff-white to pale yellow crystalline solid
Melting Point (Observed)To be determined
Purity (Typical)>97% after recrystallization[1]
Theoretical Yield6.44 g (based on 5.0 g starting material)
Actual YieldTo be determined
Percent Yield (Typical)60-80%
Predicted Spectroscopic Data
Data TypePredicted Chemical Shifts (δ, ppm) and Multiplicity
¹H NMR ~8.8 (s, 1H, Ar-H at C2), ~8.5 (d, 1H, Ar-H at C4), ~8.3 (d, 1H, Ar-H at C6), ~7.9 (t, 1H, Ar-H at C5), ~3.2 (s, 3H, -SO₂CH₃)
¹³C NMR ~148 (C-NO₂), ~142 (C-SO₂CH₃), ~135 (Ar-CH), ~131 (Ar-CH), ~128 (Ar-CH), ~122 (Ar-CH), ~44 (-SO₂CH₃)
IR (cm⁻¹) ~3100-3000 (Ar C-H), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1310 (asymmetric SO₂ stretch), ~1150 (symmetric SO₂ stretch), ~850-750 (Ar C-H bend, meta)

Safety Precautions

  • Concentrated Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns. The nitrating mixture is highly reactive. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves.

  • Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is essential to prevent the formation of dinitrated byproducts and to avoid an uncontrolled reaction. Always perform the addition of the nitrating mixture slowly and in an ice bath.

  • Work Environment: All procedures must be carried out in a properly functioning chemical fume hood.

  • Quenching: Quench the reaction by pouring the acid mixture into ice, never by adding water to the acid, to dissipate heat safely.

References

Application Notes and Protocols for the Nitration of Phenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of aromatic compounds is a fundamental and crucial reaction in organic synthesis, particularly in the pharmaceutical and materials science industries. Nitroaromatic compounds serve as versatile intermediates for the synthesis of a wide array of functionalized molecules, including amines, which are common pharmacophores. Phenyl methyl sulfone, possessing a strongly deactivating sulfonyl group, undergoes electrophilic aromatic substitution, such as nitration, to yield nitrophenyl methyl sulfones. The sulfonyl group directs the incoming nitro group primarily to the meta-position due to its electron-withdrawing nature.[1][2]

This document provides a detailed protocol for the nitration of phenyl methyl sulfone, including reaction conditions, purification methods, and expected outcomes. The information is intended to guide researchers in the safe and efficient synthesis of nitrophenyl methyl sulfones.

Reaction Scheme

The nitration of phenyl methyl sulfone proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺) acts as the electrophile.[3][4]

Figure 1: General reaction scheme for the nitration of phenyl methyl sulfone.

Nitration_Reaction PMS Phenyl Methyl Sulfone plus + PMS->plus Reagents HNO₃, H₂SO₄ plus->Reagents arrow Reagents->arrow Products Nitrophenyl Methyl Sulfone + H₂O arrow->Products

Caption: Nitration of phenyl methyl sulfone.

Experimental Protocol

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product purity.

Materials:

  • Phenyl methyl sulfone

  • Concentrated nitric acid (HNO₃, 70%)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Ice

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenyl methyl sulfone (1 equivalent) in a minimal amount of a suitable solvent like dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath. This mixture should be prepared fresh before use.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture to the stirred solution of phenyl methyl sulfone via a dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature between 0-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over a large amount of crushed ice with stirring. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the washings are neutral to litmus paper.

  • Neutralization (if necessary): If the product is extracted with an organic solvent, wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the isolated solid or the organic extract over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification:

The crude product, which may contain a mixture of isomers, can be purified by recrystallization or column chromatography.

  • Recrystallization: Ethanol or a mixture of ethanol and water is a common solvent system for the recrystallization of nitrophenyl sulfones.[5]

  • Column Chromatography: For separation of isomers, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a typical eluent system. However, the separation of isomers with similar polarities can be challenging.[6]

Data Presentation

The regioselectivity of the nitration of sulfones is highly dependent on the reaction conditions. The sulfonyl group is a meta-directing deactivator. For illustrative purposes, the following table summarizes the isomer distribution for the nitration of the structurally similar diphenyl sulfone under different conditions.[7] A similar meta-selectivity is expected for phenyl methyl sulfone.

EntryNitrating AgentSolventTemperature (°C)Ortho (%)Meta (%)Para (%)Total Yield (%)
1fum-HNO₃-0-Major--
2fum-HNO₃ / H₂SO₄-0-Major--
3NO₂–O₃CH₂Cl₂-10-Major-85

Data adapted from a study on diphenyl sulfone nitration for illustrative purposes.[7]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the nitration of phenyl methyl sulfone protocol.

Nitration_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Phenyl Methyl Sulfone C Slow Addition at 0-10°C A->C B Prepare Nitrating Mixture (HNO₃/H₂SO₄) B->C D Stir at Room Temperature C->D E Quench with Ice Water D->E F Filter Precipitate E->F G Wash with Water F->G H Dry the Product G->H I Recrystallization or Column Chromatography H->I J J I->J Characterization (NMR, MS)

Caption: Workflow for the nitration of phenyl methyl sulfone.

Safety Precautions

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

  • Always add acid to water, not the other way around, when preparing dilutions. In the case of preparing the nitrating mixture, the less dense nitric acid is added to the denser sulfuric acid.

Conclusion

The nitration of phenyl methyl sulfone is a straightforward method for the synthesis of meta-nitrophenyl methyl sulfone, a valuable intermediate in organic synthesis. The protocol provided herein, along with the accompanying data and workflow, offers a comprehensive guide for researchers. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining the desired product in high yield and purity.

References

Application Notes and Protocols for the Synthesis of 1-(Methylsulfonyl)-3-nitrobenzene via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-(methylsulfonyl)-3-nitrobenzene through the electrophilic aromatic substitution of methylsulfonylbenzene. The methylsulfonyl group (-SO₂CH₃) is a strongly deactivating and meta-directing group, which dictates the regioselectivity of the nitration reaction. The protocols outlined below are based on established principles of electrophilic aromatic nitration, utilizing a mixed acid (nitric and sulfuric acid) approach. This synthesis is a key step in the preparation of various pharmaceutical intermediates and research chemicals.

Introduction

Electrophilic aromatic substitution is a fundamental reaction class in organic synthesis, enabling the functionalization of aromatic rings. The nitration of an aromatic compound involves the introduction of a nitro group (-NO₂) onto the aromatic nucleus. The position of this substitution is governed by the electronic properties of the substituents already present on the ring.

The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta-position. Therefore, the nitration of methylsulfonylbenzene is expected to yield predominantly the this compound isomer.

This compound and its derivatives are valuable building blocks in medicinal chemistry and materials science. The following sections provide detailed protocols and data for its synthesis.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound is as follows:

Caption: Synthesis of this compound.

The reaction proceeds via a standard electrophilic aromatic substitution mechanism:

  • Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1]

  • Electrophilic Attack: The π-electrons of the benzene ring of methylsulfonylbenzene attack the nitronium ion. The deactivating nature of the methylsulfonyl group slows this step down compared to the nitration of benzene.[2]

  • Formation of the Sigma Complex (Arenium Ion): A resonance-stabilized carbocation intermediate, known as the sigma complex or arenium ion, is formed. The positive charge is delocalized over the ring. The meta-directing effect of the -SO₂CH₃ group is due to the relative destabilization of the ortho and para transition states.

  • Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.[1]

Experimental Protocols

The following protocols are adapted from general procedures for the nitration of deactivated aromatic compounds.[3][4] Researchers should perform a small-scale trial to optimize conditions for their specific setup and reagent purity.

Protocol 1: Standard Laboratory Scale Synthesis

This protocol is suitable for preparing gram-scale quantities of the target compound.

Materials:

  • Methylsulfonylbenzene (Phenyl methyl sulfone)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Ethanol or Methanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

Procedure:

  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add methylsulfonylbenzene (10.0 g, 64.0 mmol).

  • Cooling: Place the flask in an ice-salt bath and cool the contents to 0-5 °C with gentle stirring.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (30 mL) to the flask, ensuring the temperature does not exceed 10 °C. Stir until all the methylsulfonylbenzene has dissolved.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (6.0 mL, ~96 mmol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of methylsulfonylbenzene in sulfuric acid using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C.[3]

  • Reaction Time: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. A precipitate of the crude product will form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with cold deionized water until the washings are neutral to litmus paper. Then, wash with a small amount of cold saturated sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold deionized water.

  • Drying: Press the solid as dry as possible on the filter and then air-dry or dry in a desiccator.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain pure this compound.

Workflow Diagram

workflow start Start dissolve Dissolve Methylsulfonylbenzene in conc. H₂SO₄ at 0-5 °C start->dissolve nitration Add Nitrating Mixture Dropwise (Maintain 0-10 °C) dissolve->nitration prepare_nitrating Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) prepare_nitrating->nitration stir Stir for 1-2 hours at 0-10 °C nitration->stir quench Pour onto Crushed Ice stir->quench filter Filter Crude Product quench->filter wash Wash with Water and NaHCO₃ soln. filter->wash dry Dry the Product wash->dry recrystallize Recrystallize from Ethanol/Methanol dry->recrystallize end Pure this compound recrystallize->end

Caption: Experimental workflow for the synthesis.

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material and the final product.

PropertyMethylsulfonylbenzene[5]This compound[6][7]
CAS Number 3112-85-42976-32-1
Molecular Formula C₇H₈O₂SC₇H₇NO₄S
Molecular Weight 156.20 g/mol 201.20 g/mol
Appearance White crystalline solidPale yellow solid
Melting Point 86-88 °C145-148 °C
Boiling Point 284 °CNot available
Purity (Typical) >98%>97%

Safety Precautions

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Strict temperature control is crucial to prevent overheating, which can lead to the formation of dinitrated byproducts and an increased risk of a runaway reaction.[4]

  • Always add acid to water, never the other way around, when preparing dilutions. In this protocol, nitric acid is added to sulfuric acid, which should be done slowly and with cooling.

  • Quenching the reaction mixture on ice should be done carefully and with good stirring to dissipate the heat generated.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value. A sharp melting point range is indicative of high purity.

  • Thin Layer Chromatography (TLC): Monitor the progress of the reaction and assess the purity of the product.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methyl group protons, with coupling patterns consistent with a 1,3-disubstituted benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.

    • IR Spectroscopy: Look for characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹) and the sulfonyl group (around 1300 and 1150 cm⁻¹).

    • Mass Spectrometry: Determine the molecular weight of the product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Loss of product during workup or recrystallization.Increase reaction time; Ensure efficient precipitation and filtration; Optimize recrystallization solvent and procedure.
Formation of Byproducts Reaction temperature too high, leading to dinitration.Maintain strict temperature control (0-10 °C) during the addition of the nitrating mixture.[4]
Oily Product Presence of impurities or unreacted starting material.Ensure thorough washing of the crude product; Perform careful recrystallization.
Reaction does not start Inactive reagents; Insufficiently strong nitrating conditions.Use fresh, high-purity acids; Ensure the concentration of the acids is correct.

Conclusion

The electrophilic aromatic substitution of methylsulfonylbenzene provides a reliable route to this compound. The strongly deactivating and meta-directing nature of the methylsulfonyl group ensures high regioselectivity. By following the detailed protocols and safety precautions outlined in these application notes, researchers can effectively synthesize this valuable compound for use in drug development and other scientific endeavors. Careful control of the reaction temperature is paramount to achieving a high yield and purity of the desired product.

References

Application Notes and Protocols: Reduction of 1-(Methylsulfonyl)-3-nitrobenzene to 3-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reduction of 1-(Methylsulfonyl)-3-nitrobenzene to the corresponding amine, 3-(methylsulfonyl)aniline. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients where the methylsulfonylaniline moiety is a key structural feature. The protocols outlined are based on established and reliable methods for the reduction of aromatic nitro compounds, ensuring high yield and purity.

Introduction

The reduction of aromatic nitro compounds is a fundamental and widely utilized transformation in organic synthesis. The resulting anilines are versatile building blocks in the pharmaceutical and agrochemical industries. 3-(Methylsulfonyl)aniline, in particular, serves as a key precursor for a range of biologically active molecules. This document details two robust and scalable protocols for its synthesis: a catalytic hydrogenation method and a metal-acid reduction method.

Reaction Scheme:

This compound to 3-(methylsulfonyl)aniline

Comparative Analysis of Reduction Methods

Several methods are available for the reduction of nitroarenes. A comparative summary of the two primary methods detailed in this document is presented below. The choice of method may depend on factors such as available equipment, scale, and sensitivity of other functional groups in the molecule.

MethodReducing Agent(s)Typical Yield (%)AdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C65-95%Clean reaction, high yield, easy work-up.[1][2]Requires specialized hydrogenation equipment, potential for catalyst poisoning, Pd/C can be pyrophoric.
Béchamp Reduction Fe / Acetic Acid90-95%Cost-effective, efficient, and scalable.[3]Can require harsh acidic conditions, work-up can be more involved to remove iron salts.[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from a standard procedure for the reduction of a similar sulfonyl-substituted nitrobenzene.[2]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH)

  • Hydrogen (H₂) gas

  • Celite® or other filtration aid

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10% by weight of the nitro compound).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol. Caution: The Pd/C catalyst can be pyrophoric upon drying; do not allow the filter cake to dry completely in the air.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(methylsulfonyl)aniline.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel.

Protocol 2: Béchamp Reduction using Iron in Acetic Acid

This protocol is a robust and cost-effective method for the reduction of nitroarenes.[3]

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Glacial Acetic Acid

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Heating mantle and reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Reagents: To the stirred suspension, add iron powder (3.0-5.0 eq). Then, slowly add glacial acetic acid (a small amount to initiate the reaction, or it can be the solvent). The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature.

  • Filtration: Filter the hot reaction mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.

  • Neutralization: Concentrate the filtrate to remove the ethanol. Dilute the residue with ethyl acetate or DCM and carefully neutralize the aqueous phase by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~7-8.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-(methylsulfonyl)aniline.

  • Purification: The crude product can be purified by recrystallization or column chromatography as described in Protocol 1.

Visualizations

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// Edges start -> protocol1; start -> protocol2; protocol1 -> reagents1 [style=invis]; reagents1 -> workup [label="Reaction"]; protocol2 -> reagents2 [style=invis]; reagents2 -> workup [label="Reaction"]; workup -> purification; purification -> product;

// Invisible edges for alignment {rank=same; protocol1; protocol2;} {rank=same; reagents1; reagents2;} protocol1 -> reagents1 [style=invis]; protocol2 -> reagents2 [style=invis]; } dot Caption: Experimental workflow for the reduction of this compound.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Catalytic hydrogenation with Pd/C involves flammable hydrogen gas and a pyrophoric catalyst. Handle with extreme care.

  • The Béchamp reduction is exothermic, especially during the addition of acid. Control the rate of addition and have an ice bath ready for cooling if necessary.

  • This compound and 3-(methylsulfonyl)aniline should be handled with care as their toxicological properties may not be fully characterized.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 1-(Methylsulfonyl)-3-nitrobenzene using Pd/C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitroaromatic compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. 3-Aminophenyl methyl sulfone, the product of the hydrogenation of 1-(methylsulfonyl)-3-nitrobenzene, is a valuable building block in the synthesis of various biologically active molecules. This document provides detailed application notes and protocols for the catalytic hydrogenation of this compound using palladium on carbon (Pd/C), a widely used and efficient heterogeneous catalyst for this transformation.[1]

The presence of a methylsulfonyl group on the aromatic ring introduces considerations for catalyst activity and selectivity, as sulfur-containing compounds can sometimes interfere with palladium catalysts. However, with appropriate reaction conditions, the nitro group can be chemoselectively reduced.

Physicochemical Properties

A summary of the key physicochemical properties of the reactant and product is provided below for reference.

PropertyThis compound3-(Methylsulfonyl)aniline
Molecular Formula C₇H₇NO₄S[2][3]C₇H₉NO₂S
Molecular Weight 201.20 g/mol [2]171.22 g/mol
Appearance SolidSolid
CAS Number 2976-32-1[2]35216-39-8

Catalytic Hydrogenation Protocol

This protocol outlines a general procedure for the catalytic hydrogenation of this compound to 3-(methylsulfonyl)aniline using 10% Pd/C as the catalyst. The reaction can be carried out at atmospheric or elevated pressure of hydrogen.

Materials and Equipment
  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Hydrogen gas (H₂) cylinder with a regulator

  • Three-neck round-bottom flask or a Parr hydrogenation apparatus

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or direct line from a hydrogen cylinder

  • Vacuum/inert gas (Nitrogen or Argon) manifold

  • Celite® or other filtration aid

  • Büchner funnel and filter flask

  • Rotary evaporator

Safety Precautions
  • Palladium on carbon is pyrophoric, especially after use and when dry. Handle with extreme care in an inert atmosphere.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources.

  • Always purge the reaction vessel with an inert gas before introducing hydrogen.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Quench the used catalyst promptly and properly after the reaction.

Experimental Procedure

The following is a representative experimental protocol. Optimization of reaction parameters may be necessary to achieve the desired yield and purity.

ParameterCondition
Substrate This compound
Catalyst 10% Pd/C (5-10 mol%)
Solvent Methanol or Ethanol
Hydrogen Pressure 1 atm (balloon) to 50 psi
Temperature Room Temperature to 50 °C
Reaction Time 2-24 hours

Step-by-Step Protocol:

  • Reaction Setup:

    • To a clean and dry three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Under a stream of inert gas (N₂ or Ar), carefully add 10% Pd/C (0.05-0.10 eq).

    • Add the solvent (methanol or ethanol) to the flask to dissolve the starting material. The volume should be sufficient to ensure good stirring.

  • Hydrogenation:

    • Seal the flask and connect it to a vacuum/inert gas manifold and a hydrogen source (balloon or cylinder).

    • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Evacuate the flask one final time and then introduce hydrogen gas to the desired pressure (e.g., fill a balloon or pressurize the vessel).

    • Begin vigorous stirring of the reaction mixture.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • To take an aliquot for analysis, carefully vent the hydrogen, purge the flask with inert gas, and then quickly remove a sample.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the disappearance of the starting material), carefully vent the hydrogen atmosphere and purge the flask with inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with solvent during filtration.

    • Wash the filter cake with a small amount of the reaction solvent.

    • Immediately quench the used catalyst by transferring the Celite® pad to a beaker of water.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-(methylsulfonyl)aniline.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

The following table summarizes typical quantitative data for the catalytic hydrogenation of nitroarenes to anilines, which can be used as a starting point for the optimization of the hydrogenation of this compound.

EntrySubstrateCatalyst Loading (mol%)SolventH₂ PressureTemperature (°C)Time (h)Yield (%)Reference
1Nitrobenzene1 wt% Pd/Al₂O₃-----[4]
2Halogenated Nitroarenes13 mg Pd/C per mmolMethanolTransfer (N₂H₄·H₂O)800.08High
3Nitrobenzene3 wt% Pd/CMethanol2-4 MPa30-70--[4]
4Nitroarenes0.4 mol% Pd/CWater1 atmRoom Temp-High

Characterization of 3-(Methylsulfonyl)aniline

The structure and purity of the final product can be confirmed by various spectroscopic methods.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons and the methyl sulfonyl protons.
¹³C NMR Signals for the aromatic carbons and the methyl carbon of the sulfonyl group.
IR Spectroscopy Characteristic peaks for the N-H stretches of the amine, S=O stretches of the sulfonyl group, and aromatic C-H and C=C vibrations.
Mass Spectrometry Molecular ion peak corresponding to the mass of 3-(methylsulfonyl)aniline.

Visualizations

Reaction Pathway

Reaction Pathway sub This compound reagents + 3H₂ (Pd/C, Solvent) sub->reagents prod 3-(Methylsulfonyl)aniline reagents->prod

Caption: Catalytic hydrogenation of this compound.

Experimental Workflow

Experimental Workflow sub 1. Reaction Setup (Substrate, Pd/C, Solvent) hydro 2. Hydrogenation (Inert Atmosphere Purge, H₂ Introduction, Stirring) sub->hydro mon 3. Reaction Monitoring (TLC/HPLC) hydro->mon work 4. Work-up (Catalyst Filtration, Solvent Evaporation) mon->work pur 5. Purification (Recrystallization/Chromatography) work->pur char 6. Characterization (NMR, IR, MS) pur->char

Caption: General workflow for the synthesis of 3-(methylsulfonyl)aniline.

Conclusion

The catalytic hydrogenation of this compound using Pd/C is an effective method for the synthesis of 3-(methylsulfonyl)aniline. Careful attention to safety precautions, particularly the handling of the pyrophoric catalyst and flammable hydrogen gas, is paramount. The provided protocol serves as a robust starting point for researchers, and optimization of the reaction conditions may be necessary to achieve the desired outcomes for specific applications in drug discovery and development.

References

The Versatile Intermediate: 1-(Methylsulfonyl)-3-nitrobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 1-(Methylsulfonyl)-3-nitrobenzene is a pivotal synthetic intermediate, offering a versatile platform for the synthesis of a wide array of complex organic molecules. Its unique structural features, combining an electron-withdrawing nitro group and a potential leaving group in the methylsulfonyl moiety, make it a valuable building block, particularly in the fields of medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

Introduction to Synthetic Applications

This compound serves as a precursor for two primary classes of reactions that are fundamental in the construction of pharmacologically relevant scaffolds:

  • Reduction of the Nitro Group: The nitro functionality can be readily reduced to an amine, yielding 3-(methylsulfonyl)aniline. This aniline derivative is a versatile intermediate for the synthesis of a diverse range of more complex molecules, including kinase inhibitors.

  • Nucleophilic Aromatic Substitution (SNAr): The methylsulfonyl group, activated by the strongly electron-withdrawing nitro group, can act as a leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of various nucleophiles, such as amines, to the aromatic ring, creating substituted aniline derivatives.

These transformations open avenues to a multitude of molecular architectures, making this compound a key starting material for researchers and scientists in drug discovery.

Application Notes

The primary application of this compound in drug development lies in its role as a scaffold for the synthesis of kinase inhibitors. The 3-(methylsulfonyl)aniline core, derived from the reduction of the nitro group, is a common feature in a number of potent and selective kinase inhibitors. The methylsulfonyl group often plays a crucial role in binding to the kinase active site, contributing to the overall potency and selectivity of the compound.

Furthermore, the ability to perform nucleophilic aromatic substitution on this intermediate allows for the introduction of diverse chemical functionalities. This is particularly useful in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity, selectivity, and pharmacokinetic properties.

Experimental Protocols

Protocol 1: Reduction of this compound to 3-(Methylsulfonyl)aniline

This protocol details the reduction of the nitro group to an amine functionality using catalytic hydrogenation.

Materials:

  • This compound

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Celite

  • Ethanol (EtOH)

Procedure:

  • A solution of this compound (1.0 eq) in methanol is prepared.

  • To this solution, 10% Pd/C (catalytic amount, e.g., 10-20% by weight of the starting material) is added.

  • The mixture is hydrogenated at atmospheric pressure (using a hydrogen balloon or a hydrogenation apparatus) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or gas uptake.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude 3-(methylsulfonyl)aniline is then recrystallized from ethanol to afford the purified product.

Quantitative Data:

ParameterValueReference
Starting Material1-methanesulfonyl-4-nitro-benzene (analogous)[1]
ReagentsMethanol, 10% Pd/C, Hydrogen[1]
Yield65% (for the analogous 4-isomer)[1]

Spectroscopic Data for 3-(Methylsulfonyl)aniline:

TypeDataReference
¹H NMR (500 MHz, CDCl₃)δ 3.03 (s, 3H), 6.89 (ddd, J = 0.8, 2.3, 8.0 Hz, 1H), 7.21 (t, J = 2.1 Hz, 1H), 7.24 (dt, J = 1.1, 7.7 Hz, 1H), 7.30 (t, J = 7.8 Hz, 1H)[2]
¹³C NMR (126 MHz, CDCl₃)δ 44.40, 112.69, 116.37, 119.72, 130.30, 141.16, 147.69[2]
LC-MS (M+H⁺)Calculated: 172, Found: 172[2]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This general protocol describes the displacement of a leaving group on an activated aromatic ring with an amine nucleophile. While a specific protocol for this compound was not found, this procedure for a similar activated nitroaromatic compound can be adapted.

Materials:

  • This compound (as the electrophile)

  • Primary or secondary amine (e.g., piperidine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a reaction flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Dissolve the starting materials in a minimal amount of DMSO.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

synthetic_pathways start This compound reduction_product 3-(Methylsulfonyl)aniline start->reduction_product Reduction (e.g., H₂, Pd/C) snar_product N-Substituted-3-(methylsulfonyl)aniline start->snar_product SNAr (e.g., R₂NH, Base) kinase_inhibitors Kinase Inhibitors reduction_product->kinase_inhibitors Further Synthesis snar_product->kinase_inhibitors Further Synthesis

Caption: Synthetic routes from this compound.

Signaling Pathway Context

While specific signaling pathways for compounds directly synthesized from this compound are not extensively documented in the public domain, its derivatives, particularly those with the 3-(methylsulfonyl)aniline core, are known to target various protein kinases. These enzymes are crucial components of intracellular signaling cascades that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds kinase_domain Kinase Domain receptor->kinase_domain Activates substrate Substrate Protein kinase_domain->substrate Phosphorylates atp ATP atp->kinase_domain Binds inhibitor Kinase Inhibitor (derived from intermediate) inhibitor->kinase_domain Blocks ATP Binding no_response Inhibition of Cellular Response inhibitor->no_response p_substrate Phosphorylated Substrate downstream Downstream Signaling p_substrate->downstream cellular_response Cellular Response (e.g., Proliferation) downstream->cellular_response

Caption: General kinase inhibition signaling pathway.

Conclusion

This compound is a strategically important intermediate in organic synthesis. Its dual reactivity allows for the facile generation of diverse molecular scaffolds that are of high interest in drug discovery, particularly in the development of kinase inhibitors. The protocols and information provided herein serve as a valuable resource for researchers and scientists working in this dynamic field.

References

Application Notes & Protocols: 1-(Methylsulfonyl)-3-nitrobenzene as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(Methylsulfonyl)-3-nitrobenzene

In the landscape of modern medicinal chemistry, the efficiency and versatility of starting materials are paramount. This compound (CAS 2976-32-1) has emerged as a highly valuable building block, particularly in the synthesis of complex heterocyclic scaffolds found in targeted therapeutics. Its utility stems from a unique electronic architecture: the benzene ring is substituted with two powerful electron-withdrawing groups, the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) moieties. This arrangement profoundly influences the molecule's reactivity, offering chemists a reliable platform for sequential and regioselective transformations.

The methylsulfonyl group acts as a strong meta-director and deactivates the ring towards electrophilic aromatic substitution, while the nitro group further enhances this deactivation.[1] Crucially, this dual activation primes the aromatic ring for nucleophilic aromatic substitution (SₙAr) and provides a nitro group that can be readily reduced to a versatile aniline derivative.[1] This aniline, 3-(methylsulfonyl)aniline, serves as a pivotal intermediate for constructing the core structures of numerous pharmaceuticals, especially in the domain of tyrosine kinase inhibitors (TKIs) , which are fundamental in oncology.[2][3][4]

This guide provides an in-depth analysis of the reactivity of this compound and delivers detailed, field-proven protocols for its application in pharmaceutical synthesis workflows.

Physicochemical Properties & Characterization

A thorough understanding of a building block's physical properties is essential for experimental design and safety.

PropertyValueReference
CAS Number 2976-32-1[5]
Molecular Formula C₇H₇NO₄S[5]
Molecular Weight 201.20 g/mol [5]
Appearance Off-white to yellow solidN/A
Purity Typically ≥97%N/A
SMILES CS(=O)(=O)C1=CC=CC(=C1)[O-][5]
InChIKey FTJMAAWQEAOBBI-UHFFFAOYSA-N[5]

Characterization: For researchers, confirmation of identity and purity is critical. Standard analytical techniques include:

  • ¹H NMR: Expected signals include a singlet for the methyl protons and a complex multiplet pattern for the four aromatic protons.

  • ¹³C NMR: Signals corresponding to the methyl carbon and the six distinct aromatic carbons are expected.

  • Mass Spectrometry: The molecular ion peak [M]+ at m/z 201.01 is a key identifier.[5]

  • IR Spectroscopy: Characteristic peaks for the nitro group (approx. 1530 and 1350 cm⁻¹) and the sulfonyl group (approx. 1310 and 1150 cm⁻¹) should be present.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by two primary transformations: the reduction of its nitro group and its participation in nucleophilic aromatic substitution.

Reduction of the Nitro Group: Gateway to Anilines

The conversion of the nitro group to a primary amine is arguably the most critical transformation of this building block.[1] This reaction produces 3-(methylsulfonyl)aniline, a nucleophilic intermediate ready for a wide array of coupling reactions. The choice of reducing agent is crucial and depends on the presence of other functional groups in the molecule.

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing palladium on carbon (Pd/C) as the catalyst with hydrogen gas.[6] It is generally high-yielding, and the only byproduct is water. However, it may not be suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes, or certain protecting groups).

  • Metal-Acid Systems: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are robust and widely used.[7] Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is particularly effective and offers good chemoselectivity, often leaving other reducible groups like esters or nitriles untouched.[1]

Caption: General pathway for the reduction of the nitro group.
Nucleophilic Aromatic Substitution (SₙAr)

The strong electron-withdrawing nature of both the nitro and methylsulfonyl groups significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[8][9] This SₙAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[8]

The nucleophile attacks a carbon atom bearing a suitable leaving group. While halogens are the most common leaving groups in SₙAr reactions, the highly activating nature of the substituents on this ring means that under certain conditions, even the nitro or methylsulfonyl groups could potentially be displaced, although this is less common.[1][10] The reaction is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex.[8]

Application in Pharmaceutical Synthesis: A Kinase Inhibitor Scaffold

The aniline derivative, 3-(methylsulfonyl)aniline, is a valuable precursor for the synthesis of kinase inhibitors. Many TKIs, such as Pazopanib and Imatinib, feature a core structure where an aniline moiety is coupled to a heterocyclic system like a pyrimidine.[11][12][13] The following workflow illustrates a representative synthesis of a key intermediate for such drugs, starting from this compound.

Caption: Representative workflow for synthesizing a kinase inhibitor intermediate.

This workflow demonstrates the strategic value of this compound. The initial reduction provides the key amine, which then acts as a nucleophile to displace a chlorine atom on a pyrimidine ring—a common heterocyclic core in TKIs. The resulting intermediate can be further elaborated to generate a final drug candidate.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps, justifications, and expected outcomes.

Protocol 1: Reduction of this compound to 3-(Methylsulfonyl)aniline

This protocol utilizes tin(II) chloride dihydrate for a reliable and chemoselective reduction of the nitro group.[1]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Absolute Ethanol (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 5.0 g, 24.85 mmol, 1.0 eq).

  • Solvent Addition: Add absolute ethanol (approx. 100 mL) to dissolve the starting material.

  • Reagent Addition: Add tin(II) chloride dihydrate (e.g., 28.0 g, 124.25 mmol, 5.0 eq) to the solution in portions. Causality Note: The large excess of SnCl₂ ensures complete reduction of the nitro group.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

  • Work-up - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully pour the mixture into a beaker containing ice.

  • Work-up - Neutralization: Cautiously add saturated aqueous sodium bicarbonate solution to the mixture with stirring until the pH is neutral to slightly basic (pH 7-8). Safety Note: This neutralization can be exothermic and may cause foaming. Add the bicarbonate solution slowly. A precipitate of tin salts will form.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). The product will move into the organic layer.

  • Work-up - Washing: Combine the organic layers and wash with brine (1 x 100 mL). This removes residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid, 3-(methylsulfonyl)aniline, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a crystalline solid.

Protocol 2: Synthesis of a Kinase Inhibitor Intermediate via SₙAr

This protocol describes the nucleophilic aromatic substitution reaction between 3-(methylsulfonyl)aniline and 2,4-dichloropyrimidine.[14]

Materials:

  • 3-(Methylsulfonyl)aniline (1.0 eq)

  • 2,4-Dichloropyrimidine (1.0-1.2 eq)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.5-2.0 eq)

  • 2-Propanol (Isopropanol) or Acetonitrile as solvent

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 3-(methylsulfonyl)aniline (e.g., 2.0 g, 11.68 mmol, 1.0 eq) in 2-propanol (40 mL).

  • Base Addition: Add diisopropylethylamine (DIPEA) (e.g., 3.0 g, 23.36 mmol, 2.0 eq) to the solution. Causality Note: The base is required to scavenge the HCl that is generated during the reaction, driving the equilibrium towards the product.

  • Substrate Addition: Add 2,4-dichloropyrimidine (e.g., 1.9 g, 12.85 mmol, 1.1 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 82 °C for 2-propanol) for 4-8 hours. Monitor the reaction by TLC. The reaction is typically complete when the aniline starting material is no longer visible.

  • Work-up - Precipitation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, proceed to the next step.

  • Work-up - Concentration & Trituration: Concentrate the reaction mixture under reduced pressure. Add water or a non-polar solvent like hexanes to the residue and stir (triturate). This will often induce crystallization of the product while impurities remain in the solvent.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., cold 2-propanol or water), and dry under vacuum to yield N-(2-chloropyrimidin-4-yl)-3-(methylsulfonyl)aniline.

Safety and Handling

As a senior scientist, ensuring laboratory safety is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling this compound and its derivatives.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. After handling, wash hands thoroughly.

  • Toxicity: Nitroaromatic compounds are often toxic and can be absorbed through the skin. This compound should be treated as harmful if swallowed, inhaled, or in contact with skin.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Waste should be considered hazardous.

References

  • MDPI. (2021). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

  • New Drug Approvals. (2014). IMATINIB. Retrieved from [Link]

  • Google Patents. (n.d.). CN101735196B - Method for synthesizing Imatinib.
  • Google Patents. (n.d.). CN103373989B - The preparation method of the intermediate of pazopanib hydrochloride.
  • Google Patents. (n.d.). CN112538073A - Preparation method of pazopanib intermediate.
  • Google Patents. (n.d.). EP2509973A1 - Process for the preparation of imatinib and salts thereof.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • YouTube. (2024). Aniline Synthesis via Tin Reduction (Science Explained). Retrieved from [Link]

  • PubMed. (2018). Design, synthesis and anticancer studies of novel aminobenzazolyl pyrimidines as tyrosine kinase inhibitors. Retrieved from [Link]

Sources

Application Notes and Protocols for the Reduction of a Nitro Group on Methylsulfonyl Benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aromatic nitro groups to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and dyes. The presence of other functional groups, such as the methylsulfonyl group, necessitates chemoselective reduction methods to avoid unwanted side reactions. This document provides detailed experimental procedures for the reduction of the nitro group on 1-(methylsulfonyl)-4-nitrobenzene to yield 4-(methylsulfonyl)aniline, a valuable intermediate in medicinal chemistry.

Chemical Transformation

The primary transformation discussed is the reduction of the nitro group of 1-(methylsulfonyl)-4-nitrobenzene to an amine group, yielding 4-(methylsulfonyl)aniline.

start 1-(Methylsulfonyl)-4-nitrobenzene end 4-(Methylsulfonyl)aniline start->end Reduction

Caption: Chemical reduction of 1-(methylsulfonyl)-4-nitrobenzene.

Experimental Procedures

Several methods are effective for this transformation. Below are detailed protocols for two common and reliable procedures: Catalytic Hydrogenation and Stannous Chloride Reduction.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is a clean and efficient procedure for nitro group reduction.

Materials:

  • 1-(Methylsulfonyl)-4-nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1-(methylsulfonyl)-4-nitrobenzene (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel multiple times with hydrogen gas to remove any residual air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 bar) and commence vigorous stirring.[1]

  • Maintain the reaction at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete when hydrogen uptake ceases.

  • Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 4-(methylsulfonyl)aniline.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

This protocol offers a reliable alternative to catalytic hydrogenation, particularly when access to high-pressure hydrogenation equipment is limited.[2]

Materials:

  • 1-(Methylsulfonyl)-4-nitrobenzene

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(methylsulfonyl)-4-nitrobenzene (1.0 eq) and ethanol.

  • Add stannous chloride dihydrate (3-5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 4-(methylsulfonyl)aniline.

  • Purify the product by column chromatography or recrystallization as needed.

Data Presentation

MethodReagentsSolventTemperatureTimeYieldReference
Catalytic Hydrogenation10% Pd/C, H₂ (1 atm)MethanolRoom Temp.Not specified65%
Stannous ChlorideSnCl₂·2H₂O (5 eq)EthanolReflux2 h~89%[2]
Iron/Acetic AcidFe powder (4 eq), Acetic AcidEthanol100 °C2 hHigh[3]

Experimental Workflow

The general workflow for the reduction of 1-(methylsulfonyl)-4-nitrobenzene is outlined below.

start Start: 1-(Methylsulfonyl)-4-nitrobenzene reaction Reduction Reaction (e.g., Catalytic Hydrogenation or Metal/Acid Reduction) start->reaction workup Reaction Work-up (Filtration, Extraction, Neutralization) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Final Product: 4-(Methylsulfonyl)aniline purification->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: General experimental workflow for the synthesis of 4-(methylsulfonyl)aniline.

Product Characterization Data: 4-(Methylsulfonyl)aniline

Spectroscopic Data:

TechniqueData
¹H NMR (DMSO-d₆)δ 7.74 (d, J = 8.4 Hz, 2H), 6.89 (d, J = 8.5 Hz, 2H), 6.32 (s, 2H, -NH₂), 3.26 (s, 3H, -SO₂CH₃).
¹³C NMR (DMSO-d₆)Expected peaks around: δ 152.0 (C-NH₂), 130.0 (aromatic CH), 128.0 (aromatic C-S), 113.0 (aromatic CH), 44.0 (-SO₂CH₃). (Specific data not available in search results)
FT-IR (KBr)Characteristic peaks expected for N-H stretching (amine) around 3300-3500 cm⁻¹, S=O stretching (sulfone) around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, and aromatic C-H and C=C stretching.[4][5]
Mass Spec (EI)Molecular Ion (M⁺) at m/z = 171.[6]

References

Laboratory Scale Synthesis of 3-Nitrophenyl Methyl Sulfone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of 3-nitrophenyl methyl sulfone. This compound is a valuable intermediate in medicinal chemistry and drug development, often utilized in the synthesis of more complex molecules due to the presence of the versatile sulfone and nitro functional groups. The synthesis is presented as a robust two-step process commencing with the nucleophilic aromatic substitution of 1-chloro-3-nitrobenzene to form the intermediate, 3-nitrophenyl methyl sulfide, followed by its oxidation to the final product. Detailed experimental protocols for each step are provided, along with a summary of quantitative data and a visual representation of the synthesis workflow.

Data Summary

The following table summarizes key quantitative data for the starting materials, intermediate, and final product involved in the synthesis of 3-nitrophenyl methyl sulfone.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Typical Yield (%)
1-Chloro-3-nitrobenzeneC₆H₄ClNO₂157.56Yellow solid44-46236-
Sodium ThiomethoxideCH₃NaS70.09White solid---
3-Nitrophenyl methyl sulfideC₇H₇NO₂S169.20Yellow oil-120 (0.5 mmHg)85-95
3-Nitrophenyl methyl sulfoneC₇H₇NO₄S201.20White solid146-148->90

Synthesis Workflow

The synthesis of 3-nitrophenyl methyl sulfone is achieved through a two-step process. The first step involves the formation of a carbon-sulfur bond via nucleophilic aromatic substitution. The second step is a standard oxidation of the resulting sulfide to the corresponding sulfone.

Synthesis_Workflow Synthesis of 3-Nitrophenyl Methyl Sulfone cluster_step1 Step 1: Sulfide Formation cluster_step2 Step 2: Oxidation A 1-Chloro-3-nitrobenzene C 3-Nitrophenyl methyl sulfide A->C DMF, Heat B Sodium Thiomethoxide B->C D 3-Nitrophenyl methyl sulfide F 3-Nitrophenyl methyl sulfone D->F Glacial Acetic Acid, Heat E Hydrogen Peroxide (30%) E->F

Caption: Workflow for the two-step synthesis of 3-nitrophenyl methyl sulfone.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The reagents used are toxic and/or corrosive.

Step 1: Synthesis of 3-Nitrophenyl methyl sulfide

This protocol describes the nucleophilic aromatic substitution reaction between 1-chloro-3-nitrobenzene and sodium thiomethoxide. The nitro group on the benzene ring activates the halide for substitution, although the meta-position is less reactive than the ortho or para positions.

Materials:

  • 1-Chloro-3-nitrobenzene (1.0 eq)

  • Sodium thiomethoxide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-3-nitrobenzene and anhydrous DMF.

  • Stir the solution at room temperature and add sodium thiomethoxide portion-wise over 15 minutes.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-nitrophenyl methyl sulfide as a yellow oil.

  • The product can be purified by vacuum distillation if necessary.

Step 2: Synthesis of 3-Nitrophenyl methyl sulfone

This protocol details the oxidation of the intermediate sulfide to the final sulfone product using hydrogen peroxide in glacial acetic acid. This is a common and effective method for the oxidation of aryl sulfides.[1][2][3]

Materials:

  • 3-Nitrophenyl methyl sulfide (1.0 eq)

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H₂O₂) (3.0 eq)

  • Ice-water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrophenyl methyl sulfide in glacial acetic acid.[1][2]

  • To the stirred solution, add 30% hydrogen peroxide dropwise at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to 60-70 °C for 2-4 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the sulfide and the formation of the more polar sulfone.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • A white precipitate of 3-nitrophenyl methyl sulfone should form. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

  • The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 3-nitrophenyl methyl sulfone as a white solid.

  • Alternatively, the product can be extracted with dichloromethane after neutralization with sodium bicarbonate, and the organic layer dried and concentrated.[1]

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The expected data should be compared with literature values.

References

Application Notes and Protocols: Reaction of 1-(Methylsulfonyl)-3-nitrobenzene with Strong Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Principle

1-(Methylsulfonyl)-3-nitrobenzene is an aromatic compound featuring two powerful electron-withdrawing groups: a methylsulfonyl (-SO₂CH₃) group and a nitro (-NO₂) group. These groups significantly reduce the electron density of the benzene ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).

The SNAr mechanism is a two-step addition-elimination process.[1] First, a strong nucleophile attacks an electron-deficient carbon atom on the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] In the second step, a leaving group is expelled, and the aromaticity of the ring is restored.

A critical factor governing the rate of SNAr reactions is the position of the electron-withdrawing groups relative to the leaving group.[3] For effective resonance stabilization of the negative charge in the Meisenheimer complex, these groups must be positioned ortho or para to the reaction center.[1][4] In this compound, the nitro and methylsulfonyl groups are meta to each other. If a leaving group (e.g., a halogen) were present at positions 2, 4, or 6, the reaction would be highly activated. However, in the substrate itself, one of the existing functional groups must act as the leaving group. The meta arrangement means that neither group can provide resonance stabilization for the attack of a nucleophile at the carbon bearing the other group.[5] This results in significantly lower reactivity compared to its ortho and para isomers, often requiring more forcing conditions (e.g., higher temperatures, stronger nucleophiles) to proceed.[4]

Reaction Mechanism and Leaving Group Potential

In the absence of a better leaving group like a halide, either the methylsulfonyl group or the nitro group can be displaced by a strong nucleophile. The sulfonyl group is a known leaving group in SNAr reactions.[6] The reaction proceeds via the formation of a Meisenheimer complex, which, despite the lack of direct resonance stabilization from the meta-substituent, is followed by the elimination of the methylsulfinate anion to yield the substituted product.

Figure 1. General SNAr mechanism for the displacement of the methylsulfonyl group.

Quantitative Data Summary

Specific kinetic and yield data for the reaction of this compound with various strong nucleophiles are not extensively reported in the literature, primarily due to its lower reactivity profile. However, reactivity can be inferred from analogous systems. The table below contrasts the expected reactivity of nitrophenyl sulfones based on isomer position.

IsomerActivating Group PositionResonance Stabilization of IntermediateExpected Reactivity with NucleophilesTypical Conditions
1-(Methylsulfonyl)-2-nitrobenzene orthoYes (High)HighMild (e.g., room temp. to moderate heat)
This compound metaNoLow Forcing (e.g., high temp., strong base)
1-(Methylsulfonyl)-4-nitrobenzene paraYes (High)Very HighMild (e.g., room temp. to moderate heat)
Table 1. Comparative reactivity of nitrophenyl methyl sulfone isomers in SNAr reactions.

Generalized Experimental Protocols

Due to the low reactivity of the meta-substituted substrate, protocols often require elevated temperatures and extended reaction times. Below are generalized procedures for reactions with common classes of strong nucleophiles.

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Strong nucleophiles and bases are corrosive and/or toxic.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis prep_substrate Dissolve this compound in a suitable aprotic polar solvent (e.g., DMF, DMSO). initiate Add nucleophile solution to the substrate solution under inert atmosphere (N₂ or Ar). prep_substrate->initiate prep_nucleophile Prepare solution of strong nucleophile (e.g., NaOMe in MeOH, Piperidine, NaSPh in DMF). prep_nucleophile->initiate heat Heat the reaction mixture to the target temperature (e.g., 80-150 °C) with vigorous stirring. initiate->heat monitor Monitor reaction progress using TLC or LC-MS. heat->monitor quench Cool to room temperature. Quench by pouring into ice-water or acidic water. monitor->quench extract Extract the product with an organic solvent (e.g., Ethyl Acetate, Dichloromethane). quench->extract wash Wash the organic layer with brine and dry over Na₂SO₄. extract->wash concentrate Concentrate the solvent in vacuo. wash->concentrate purify Purify the crude product via column chromatography or recrystallization. concentrate->purify analyze Characterize the final product (NMR, MS, m.p.). purify->analyze

Figure 2. General experimental workflow for SNAr reactions.
Protocol 4.1: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

This protocol describes the synthesis of 1-methoxy-3-nitrobenzene.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Sodium methoxide (1.5 - 3.0 eq), either as a solid or a solution in methanol

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Standard work-up and purification equipment

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).

    • Dissolve the substrate in a minimal amount of anhydrous DMF or DMSO.

    • Add sodium methoxide (1.5 - 3.0 eq) to the stirred solution. The addition may be exothermic.

    • Heat the reaction mixture to 100-140 °C and stir for 4-24 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and carefully pour it into a beaker of ice-cold water to precipitate the product and quench the reaction.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain pure 1-methoxy-3-nitrobenzene.

Protocol 4.2: Reaction with an Amine Nucleophile (e.g., Piperidine)

This protocol describes the synthesis of 1-(3-nitrophenyl)piperidine.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Piperidine (2.0 - 4.0 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

    • Potassium carbonate (K₂CO₃) or another non-nucleophilic base (optional, to scavenge the liberated methanesulfinic acid)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq) and the solvent (DMSO or NMP).

    • Add piperidine (2.0 - 4.0 eq) to the mixture. If using, add potassium carbonate (1.5 eq).

    • Heat the reaction mixture to 120-150 °C and maintain stirring for 12-48 hours.

    • Monitor the reaction's progress by TLC or LC-MS.

    • After cooling to room temperature, pour the reaction mixture into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic extracts with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the desired product.

Conclusion

The reaction of this compound with strong nucleophiles is a viable but challenging synthetic transformation. The meta orientation of the two powerful electron-withdrawing groups results in lower reactivity compared to ortho and para isomers, necessitating the use of forcing reaction conditions. The methylsulfonyl group serves as a competent leaving group, allowing for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. The provided protocols offer a generalized framework for approaching these reactions, which are valuable for synthesizing substituted nitroaromatics as precursors in pharmaceutical and materials science research. Researchers should anticipate the need for optimization of temperature, reaction time, and reagent stoichiometry for specific nucleophile-substrate combinations.

References

Application Notes and Protocols for the Derivatization of 1-(Methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)-3-nitrobenzene is a versatile chemical intermediate characterized by the presence of two electron-withdrawing groups: a methylsulfonyl (-SO₂CH₃) and a nitro (-NO₂) group. These functional groups significantly influence the reactivity of the aromatic ring, making it a valuable precursor for the synthesis of a diverse range of more complex molecules. Its derivatives are of particular interest in medicinal chemistry and drug discovery due to the established pharmacological importance of sulfonamides and anilines. The primary route for the derivatization of this compound involves the reduction of the nitro group to form 3-(methylsulfonyl)aniline. This aniline derivative serves as a key building block for the introduction of various pharmacophores and for the construction of novel therapeutic agents.

Derivatization Strategies

The principal and most widely utilized derivatization strategy for this compound is the reduction of the nitro group to an amine. This transformation yields 3-(methylsulfonyl)aniline, a versatile intermediate for further functionalization. Several reliable methods are available for this reduction, primarily categorized into catalytic hydrogenation and chemical reduction using metals in acidic media.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a fundamental step in the derivatization of this compound.[1] This reaction opens up a plethora of possibilities for subsequent reactions, such as amide bond formation, sulfonamide synthesis, and the introduction of various heterocyclic moieties.

A general workflow for this derivatization is outlined below:

G start This compound reduction Reduction of Nitro Group (e.g., Catalytic Hydrogenation, Metal/Acid Reduction) start->reduction intermediate 3-(Methylsulfonyl)aniline reduction->intermediate derivatization Further Derivatization (e.g., Acylation, Sulfonylation, etc.) intermediate->derivatization end Diverse Functionalized Derivatives derivatization->end

Figure 1: General workflow for the derivatization of this compound.
Quantitative Data Summary

The following table summarizes typical quantitative data for the reduction of nitroarenes to anilines using different methodologies. The data is generalized from protocols for similar substrates and provides an expected range of yields.

Reduction MethodReagentsSolvent(s)Typical Yield (%)Reference(s)
Catalytic HydrogenationH₂, 10% Pd/CMethanol/Ethanol65-95[2]
Metal/Acid Reduction (Fe)Iron powder, HCl/Acetic AcidEthanol/Water60-85[1][3]
Metal/Acid Reduction (SnCl₂)SnCl₂·2H₂OEthyl Acetate80-95[4][5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This protocol describes the reduction of this compound to 3-(methylsulfonyl)aniline using palladium on carbon as a catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply

  • Filter aid (e.g., Celite)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (e.g., 1.0 g, 4.97 mmol) in methanol (20 mL).

  • Carefully add 10% Pd/C (e.g., 100 mg, 10% w/w) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically to atmospheric pressure or slightly above) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-(methylsulfonyl)aniline.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction with Iron in Acidic Medium

This protocol details the reduction of this compound using iron powder in the presence of an acid.

Materials:

  • This compound

  • Iron powder

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (e.g., 2.0 g, 9.94 mmol) and a mixture of ethanol and water (e.g., 4:1 ratio, 25 mL).

  • Add iron powder (e.g., 2.78 g, 49.7 mmol, 5 equivalents).

  • Heat the mixture to reflux and then add a few drops of concentrated HCl or acetic acid to initiate the reaction.

  • Continue refluxing and monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and filter through a pad of filter aid to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and water.

  • Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(methylsulfonyl)aniline.

Applications in Drug Development

The primary derivative, 3-(methylsulfonyl)aniline, is a valuable starting material for the synthesis of various biologically active molecules. The aniline functional group allows for the facile introduction of diverse functionalities, while the methylsulfonyl group can contribute to the molecule's polarity, solubility, and potential for hydrogen bonding interactions with biological targets.[6]

Derivatives of structurally related sulfonyl anilines have shown a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8] For instance, the methylsulfonyl moiety is a key feature in several selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[7][8]

Potential Signaling Pathway Involvement: COX-2 Inhibition

While specific signaling pathways for derivatives of 3-(methylsulfonyl)aniline are not extensively documented, a plausible mechanism of action for anti-inflammatory derivatives is the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Derivative 3-(Methylsulfonyl)aniline Derivative Derivative->COX2 Inhibition

Figure 2: A representative diagram of the COX-2 inhibition pathway, a potential mechanism of action for anti-inflammatory derivatives of 3-(methylsulfonyl)aniline.

This pathway illustrates how the inhibition of the COX-2 enzyme by a potential drug candidate derived from 3-(methylsulfonyl)aniline can block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever. The development of selective COX-2 inhibitors is a significant area of research in the pursuit of safer anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Methylsulfonyl)-3-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of this important synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides solutions to common issues encountered during the synthesis of this compound, which typically proceeds in two stages: 1) Synthesis of the precursor, 1-(methylthio)-3-nitrobenzene, and 2) its subsequent oxidation to the final product.

Q1: My nitration reaction to form the precursor 1-(methylthio)-3-nitrobenzene is giving low yields. What are the likely causes?

A1: Low yields in the synthesis of 1-(methylthio)-3-nitrobenzene are often due to suboptimal reaction conditions or reagent quality. Key factors to consider include:

  • Purity of Starting Materials: Ensure that the starting material, such as 3-nitrobenzenethiol or a related compound, is of high purity. Impurities can interfere with the reaction.

  • Reaction Temperature: The temperature for nitration or methylation should be carefully controlled. For nitration reactions, maintaining a low temperature (typically 0-10 °C) is crucial to prevent the formation of dinitro byproducts.[1][2][3]

  • Choice of Reagents: For the methylation of 3-nitrobenzenethiol, a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) and an appropriate base (e.g., potassium carbonate, sodium hydroxide) are necessary to ensure complete deprotonation of the thiol and subsequent S-methylation.

Q2: During the oxidation of 1-(methylthio)-3-nitrobenzene, I am observing the formation of the corresponding sulfoxide as a major byproduct. How can I promote the formation of the desired sulfone?

A2: The formation of the sulfoxide, 1-(methylsulfinyl)-3-nitrobenzene, is a common issue and indicates an incomplete oxidation.[4] To drive the reaction to the desired sulfone, consider the following adjustments:

  • Increase the Equivalents of the Oxidizing Agent: The stoichiometry of the oxidizing agent is critical. Using at least two equivalents of the oxidant (e.g., hydrogen peroxide, m-CPBA) is necessary to ensure the complete conversion of the thioether to the sulfone.

  • Extend the Reaction Time: Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical technique. If the sulfoxide is still present, extending the reaction time will allow for its further oxidation to the sulfone.

  • Increase the Reaction Temperature: Gently heating the reaction mixture can increase the rate of the second oxidation step from the sulfoxide to the sulfone. However, be cautious as excessive heat can lead to degradation and the formation of other side products.

Q3: The final product, this compound, is difficult to purify. What are some effective purification strategies?

A3: Purification challenges often arise from the presence of unreacted starting materials, the intermediate sulfoxide, or other byproducts. Effective purification methods include:

  • Recrystallization: this compound is a solid, and recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective method for removing impurities.

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used to separate the sulfone from the less polar thioether and the more polar sulfoxide. A gradient elution with a solvent system like hexane/ethyl acetate is typically effective.

  • Washing: Washing the crude product with a saturated solution of sodium bicarbonate can help remove any acidic impurities.[5]

Quantitative Data Summary

The following table summarizes various oxidizing agents and conditions for the conversion of thioethers to sulfones, which is the critical step in the synthesis of this compound.

Oxidizing AgentCatalyst/SolventTemperature (°C)Reaction TimeTypical Yield (%)Reference(s)
Hydrogen Peroxide (30%)Glacial Acetic AcidRoom Temp - RefluxVaries90-99[5]
m-CPBADichloromethane0 - Room Temp1-3 hHigh[5]
OxoneMethanol/Water5 - Room TempVariesHigh[6]
Sodium PeriodateMethanol/WaterRoom TempVariesGoodGeneral
Potassium PermanganateAcetic Acid/WaterRoom TempVariesGood[7]

Experimental Protocols

Below are detailed methodologies for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 1-(methylthio)-3-nitrobenzene

This protocol describes the S-methylation of 3-nitrobenzenethiol.

Materials:

  • 3-Nitrobenzenethiol

  • Methyl iodide

  • Potassium carbonate

  • Acetone

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrobenzenethiol (1 equivalent) in acetone.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Slowly add methyl iodide (1.2 equivalents) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(methylthio)-3-nitrobenzene.

  • The crude product can be purified by column chromatography if necessary.

Protocol 2: Oxidation of 1-(methylthio)-3-nitrobenzene to this compound

This protocol details the oxidation of the thioether precursor to the final sulfone product using hydrogen peroxide.

Materials:

  • 1-(methylthio)-3-nitrobenzene

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 1-(methylthio)-3-nitrobenzene (1 equivalent) in glacial acetic acid.

  • Slowly add hydrogen peroxide (2.5 equivalents) to the solution while stirring. An ice bath can be used to control any initial exotherm.

  • Heat the reaction mixture to 80-100 °C and maintain for 2-6 hours. Monitor the disappearance of the starting material and the intermediate sulfoxide by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • The solid product, this compound, will precipitate out of solution.

  • Collect the solid by vacuum filtration and wash with cold deionized water.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

Troubleshooting_Workflow_for_1-(Methylsulfonyl)-3-nitrobenzene_Synthesis start Start Synthesis precursor_synthesis Step 1: Synthesize 1-(methylthio)-3-nitrobenzene start->precursor_synthesis check_precursor_yield Low Yield of Precursor? precursor_synthesis->check_precursor_yield ts_precursor_reagents Check Reagent Purity and Stoichiometry check_precursor_yield->ts_precursor_reagents Yes ts_precursor_temp Optimize Reaction Temperature check_precursor_yield->ts_precursor_temp Yes oxidation Step 2: Oxidize to This compound check_precursor_yield->oxidation No ts_precursor_reagents->precursor_synthesis ts_precursor_temp->precursor_synthesis check_oxidation Incomplete Oxidation? (Sulfoxide present) oxidation->check_oxidation ts_oxidation_oxidant Increase Equivalents of Oxidant check_oxidation->ts_oxidation_oxidant Yes ts_oxidation_time_temp Increase Reaction Time or Temperature check_oxidation->ts_oxidation_time_temp Yes final_product Crude Final Product check_oxidation->final_product No ts_oxidation_oxidant->oxidation ts_oxidation_time_temp->oxidation check_purity Low Purity? final_product->check_purity ts_purification_recrystallize Recrystallize from Optimal Solvent check_purity->ts_purification_recrystallize Yes ts_purification_chromatography Perform Column Chromatography check_purity->ts_purification_chromatography Yes end_product Pure this compound check_purity->end_product No ts_purification_recrystallize->end_product ts_purification_chromatography->end_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Nitration of Phenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for navigating the side products and challenges encountered during the nitration of phenyl methyl sulfone. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Troubleshooting Guide

Encountering unexpected results during the nitration of phenyl methyl sulfone can be a common challenge. This guide is designed to help you identify and resolve potential issues related to side product formation.

Issue Potential Cause Recommended Solution
Low yield of the desired meta-nitro product - Incomplete reaction. - Suboptimal reaction temperature. - Formation of a significant amount of side products.- Increase the reaction time or gently warm the reaction mixture after the initial addition of the nitrating agent. - Maintain a low temperature (0-10 °C) during the addition of the nitrating mixture to control the exothermic reaction. - Use a less concentrated nitrating agent or a milder nitrating system.
Presence of significant amounts of dinitrated products - Reaction temperature is too high. - The concentration of the nitrating agent is excessive. - Extended reaction time at elevated temperatures.- Strictly maintain a low reaction temperature (ideally below 10 °C). - Use a stoichiometric amount of the nitrating agent. - Monitor the reaction progress by TLC or HPLC and quench the reaction upon completion.
Formation of a dark-colored reaction mixture or tar-like substances - Overheating of the reaction, leading to decomposition. - Presence of impurities in the starting materials.- Ensure efficient cooling and slow, dropwise addition of the nitrating mixture. - Use purified phenyl methyl sulfone and high-quality reagents.
Difficulties in isolating the product - The product may be oily or have a low melting point. - Incomplete precipitation during workup.- After quenching the reaction with ice water, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). - If the product is a solid, ensure complete precipitation by allowing sufficient time for crystallization at low temperatures.
Presence of unexpected isomers (ortho or para) - While the methyl sulfonyl group is a strong meta-director, minor amounts of ortho and para isomers can form.- Purification by column chromatography or recrystallization can be employed to separate the isomers.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the nitration of phenyl methyl sulfone to provide you with a deeper understanding of the reaction.

Q1: What are the expected side products in the nitration of phenyl methyl sulfone?

The primary side products are dinitrated phenyl methyl sulfones. Due to the deactivating nature of both the methyl sulfonyl and the newly introduced nitro group, the second nitration is less favorable but can occur under forcing conditions (higher temperatures, excess nitrating agent). The major dinitration products would be 3,5-dinitrophenyl methyl sulfone, with other isomers formed in smaller quantities. Minor amounts of the ortho and para mononitrated isomers are also expected.

Q2: How does the methyl sulfonyl group influence the position of nitration?

The methyl sulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group. This deactivates the aromatic ring towards electrophilic substitution and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position. This is because the resonance structures of the intermediate carbocation formed during meta attack are more stable than those formed during ortho or para attack.

Q3: What is the typical isomer distribution for the mononitration of phenyl methyl sulfone?

While specific quantitative data can vary with reaction conditions, the nitration of phenyl methyl sulfone predominantly yields the meta-isomer. The expected distribution is heavily skewed towards the meta product, often exceeding 90%. The remaining products consist of small amounts of the ortho and para isomers.

Q4: How can I minimize the formation of dinitrated side products?

To minimize dinitration, it is crucial to control the reaction conditions carefully:

  • Temperature: Maintain a low temperature, typically between 0 °C and 10 °C, throughout the addition of the nitrating agent.

  • Stoichiometry: Use a controlled amount of the nitrating agent, avoiding a large excess.

  • Reaction Time: Monitor the reaction's progress and stop it once the starting material is consumed to prevent further nitration of the product.

Experimental Protocols

This section provides a detailed methodology for the selective mononitration of phenyl methyl sulfone.

Materials:

  • Phenyl methyl sulfone

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Dichloromethane (or ethyl acetate)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve phenyl methyl sulfone in concentrated sulfuric acid at 0 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of phenyl methyl sulfone, maintaining the reaction temperature between 0 °C and 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.

  • If a solid precipitate forms, collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • If the product is oily or does not precipitate, transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Pathways

To better understand the reaction, the following diagrams illustrate the key pathways.

Nitration_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Phenyl methyl sulfone Phenyl methyl sulfone meta-Nitrophenyl methyl sulfone meta-Nitrophenyl methyl sulfone Phenyl methyl sulfone->meta-Nitrophenyl methyl sulfone HNO₃, H₂SO₄ (meta-directing) ortho-Nitrophenyl methyl sulfone ortho-Nitrophenyl methyl sulfone Phenyl methyl sulfone->ortho-Nitrophenyl methyl sulfone Minor para-Nitrophenyl methyl sulfone para-Nitrophenyl methyl sulfone Phenyl methyl sulfone->para-Nitrophenyl methyl sulfone Minor Dinitrated products Dinitrated products meta-Nitrophenyl methyl sulfone->Dinitrated products Harsh conditions

Caption: Reaction pathways in the nitration of phenyl methyl sulfone.

Troubleshooting_Workflow start Experiment Start issue Unexpected Result? start->issue low_yield Low Yield issue->low_yield Yes dinitration High Dinitration issue->dinitration Yes dark_color Dark Color/Tar issue->dark_color Yes optimize Optimize Conditions issue->optimize No check_temp Check Temperature Control low_yield->check_temp check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents check_time Check Reaction Time low_yield->check_time dinitration->check_temp dinitration->check_reagents dark_color->check_temp dark_color->check_reagents check_temp->optimize check_reagents->optimize check_time->optimize

Caption: A logical workflow for troubleshooting common issues.

Technical Support Center: Purification of 1-(Methylsulfonyl)-3-nitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 1-(Methylsulfonyl)-3-nitrobenzene by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[1][2] Based on the polar nature of the nitro and methylsulfonyl groups, polar solvents are likely candidates.[3][4] Good starting points for solvent screening include ethanol, methanol, isopropanol, and acetone. A mixed solvent system, such as ethanol-water or acetone-hexane, can also be effective if a single solvent does not provide optimal results.[5]

Q2: My purified product has a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting point range typically indicates the presence of impurities. Pure crystalline solids have a sharp, well-defined melting point. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point. Further recrystallization may be necessary to improve purity.

Q3: What are the common impurities in a synthesis of this compound?

A3: The synthesis of this compound is commonly achieved through the nitration of 1-(methylsulfonyl)benzene.[3] Potential impurities include unreacted starting material (1-(methylsulfonyl)benzene) and isomeric byproducts such as 1-(methylsulfonyl)-2-nitrobenzene and 1-(methylsulfonyl)-4-nitrobenzene.

Q4: Can I reuse the mother liquor from the recrystallization?

A4: The mother liquor contains dissolved product. To increase the overall yield, you can concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. However, this second crop is likely to be less pure than the first and may require a separate recrystallization.

Q5: How can I induce crystallization if no crystals form upon cooling?

A5: If crystals do not form spontaneously, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[6]

  • Seeding: Add a small crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystal growth.[6]

  • Cooling: Ensure the solution is cooled sufficiently, first to room temperature and then in an ice bath.[1]

  • Concentration: If too much solvent was used, you may need to evaporate some of it to achieve a supersaturated solution.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Oiling Out (Product separates as an oil instead of crystals)The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated to a high degree. The presence of significant impurities.1. Reheat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. 3. Allow the solution to cool more slowly. 4. Consider using a different solvent or a mixed solvent system with a lower boiling point.[6]
No Crystal Formation The solution is not sufficiently saturated (too much solvent was used). The solution is supersaturated but requires nucleation. The cooling process is too rapid.1. Evaporate some of the solvent to increase the concentration of the product.[6] 2. Induce crystallization by scratching the flask or adding a seed crystal.[6] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
Low Yield of Crystals Too much solvent was used, and a significant amount of the product remains in the mother liquor. Premature crystallization occurred during hot filtration. The crystals were not completely collected during filtration.1. Concentrate the mother liquor to recover a second crop of crystals. 2. Ensure the funnel and receiving flask are pre-heated before hot filtration. 3. Rinse the crystallization flask with a small amount of ice-cold solvent and transfer the rinsing to the filter to collect all the crystals.
Colored Crystals The presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[6] 2. Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
CAS Number 2976-32-1[8][9][10][11]
Molecular Formula C₇H₇NO₄S[8][10][11][12]
Molecular Weight 201.20 g/mol [8][9][11]
Appearance Solid
Melting Point Data not readily available
Solvent Selection Guide (Qualitative)
SolventPolarityExpected Solubility of this compoundSuitability for Recrystallization
Water HighLow at room temperature, potentially higher when hotGood, potentially in a mixed solvent system
Ethanol HighModerate to highGood candidate
Methanol HighModerate to highGood candidate
Isopropanol Medium-HighModerateGood candidate
Acetone Medium-HighHighMay be too soluble, consider for mixed solvent
Toluene LowLowPotential for two-solvent system
Hexane LowVery LowGood as an anti-solvent in a two-solvent system

Experimental Protocols

Protocol for Recrystallization of this compound
  • Solvent Selection:

    • Place a small amount (10-20 mg) of the crude this compound into several test tubes.

    • Add a few drops of a different potential solvent (e.g., ethanol, isopropanol, water) to each test tube at room temperature. Observe the solubility.

    • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe the solubility.

    • The ideal solvent will show low solubility at room temperature and high solubility upon heating.

    • Allow the hot solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to the flask while heating on a hot plate. Swirl the flask to aid dissolution.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration:

    • If activated charcoal or insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a funnel and a clean receiving flask to prevent premature crystallization.

    • Pour the hot solution through a fluted filter paper in the preheated funnel into the clean flask.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Allow the crystals to dry completely on the filter paper by drawing air through them.

    • For final drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.

Visualizations

Troubleshooting_Recrystallization Troubleshooting Recrystallization Issues start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes no_crystals Troubleshoot: No Crystals oiling_out->no_crystals No oiled_product Troubleshoot: Oiling Out oiling_out->oiled_product Yes add_seed Add Seed Crystal / Scratch Flask no_crystals->add_seed evaporate_solvent Evaporate Excess Solvent no_crystals->evaporate_solvent reheat_add_solvent Reheat and Add More Solvent oiled_product->reheat_add_solvent add_seed->cool evaporate_solvent->cool slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->cool

Caption: Troubleshooting workflow for common recrystallization problems.

Recrystallization_Workflow Experimental Workflow for Recrystallization start Start solvent_selection 1. Solvent Selection start->solvent_selection dissolution 2. Dissolution of Crude Product solvent_selection->dissolution decolorization 3. Decolorization (Optional) dissolution->decolorization hot_filtration 4. Hot Gravity Filtration decolorization->hot_filtration crystallization 5. Crystallization (Cooling) hot_filtration->crystallization isolation 6. Isolation and Washing crystallization->isolation drying 7. Drying isolation->drying end Pure Product drying->end

Caption: Step-by-step experimental workflow for the recrystallization process.

References

Technical Support Center: Optimizing Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nitro group reduction.

Troubleshooting Guides

Issue 1: Incomplete or Slow Reaction

Q1: My nitro group reduction is not going to completion, or the reaction is very slow. What are the potential causes and how can I troubleshoot this?

A1: Incomplete or slow reactions are common issues in nitro group reductions. A systematic approach to troubleshooting involves evaluating the reagents, catalyst, solvent, and reaction conditions.[1]

Troubleshooting Steps:

  • Reagent and Catalyst Activity:

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Ensure the catalyst is fresh and has been stored properly to prevent deactivation.[1] If in doubt, use a new batch. Consider increasing the catalyst loading (mol%).[1] For challenging substrates, increasing the hydrogen pressure may be necessary.[1][2]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The purity and surface area of the metal are crucial.[1] Use finely powdered metals and consider activation if required. The concentration of the acid is also a critical factor for the reaction rate.[1]

    • Other Reducing Agents (e.g., Sodium Dithionite, Sodium Borohydride): These reagents can decompose over time. Always use a fresh batch of high-quality reagents.[1] Note that sodium borohydride alone is generally not effective for reducing nitro groups and requires a catalyst.[3][4]

  • Solvent and Solubility:

    • Poor solubility of the nitro compound in the reaction solvent can significantly hinder the reaction rate.[1] Ensure your starting material is fully dissolved.

    • For catalytic hydrogenations, protic co-solvents like ethanol or acetic acid can often improve reaction rates.[1][2] For hydrophobic compounds, consider using solvents like THF or co-solvent systems such as EtOH/water.[1]

  • Reaction Temperature:

    • Many nitro reductions proceed at room temperature. However, some substrates may require heating to achieve a reasonable rate.[1]

    • Be cautious, as higher temperatures can sometimes lead to the formation of side products.[1]

  • Stoichiometry of Reducing Agent:

    • Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any intermediates that may form.[1]

Issue 2: Formation of Side Products

Q2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the desired amine?

A2: The formation of side products is a common challenge due to the stepwise nature of nitro group reduction. The key to improving selectivity is to control the reaction conditions to favor the complete six-electron reduction to the amine.[1][5]

Troubleshooting Steps:

  • Choice of Reducing System:

    • Some reducing agents are more prone to forming intermediates. For example, using lithium aluminum hydride (LiAlH₄) for the reduction of aromatic nitro compounds can lead to the formation of azo products.[6]

    • For substrates with other reducible functional groups (e.g., halogens), the choice of catalyst is critical. Raney Nickel is often preferred over Pd/C to avoid dehalogenation.[6][7]

  • Temperature Control:

    • Nitro group reductions are often highly exothermic.[8] Localized overheating can promote the formation of side products like azobenzene derivatives.[1] Ensure efficient stirring and external cooling if necessary to maintain a stable reaction temperature.

  • pH of the Reaction Medium:

    • The pH can influence the reaction pathway. For instance, in some cases, an alkaline environment can promote the formation of azobenzene.[9]

  • Monitoring Reaction Progress:

    • Closely monitor the reaction by TLC or HPLC to determine the optimal reaction time and avoid over- or under-reduction.[1]

Frequently Asked Questions (FAQs)

Q3: Which is the best method for reducing an aromatic nitro compound?

A3: There is no single "best" method, as the optimal choice depends on the specific substrate, the presence of other functional groups, and the desired scale of the reaction.

  • Catalytic hydrogenation (H₂ with Pd/C, Pt/C, or Raney Ni) is often preferred for its clean reaction profile and high atom economy.[6][8][10]

  • Metal and acid reductions (e.g., Fe/HCl, SnCl₂/HCl) are robust, classical methods that are often cheaper and tolerant of some functional groups that might poison a hydrogenation catalyst.[7][10][11]

  • Transfer hydrogenation using a hydrogen donor like hydrazine or ammonium formate with a catalyst can be a milder alternative to using hydrogen gas.[12]

Q4: Can I selectively reduce one nitro group in a dinitro-aromatic compound?

A4: Yes, selective reduction is possible. Sodium sulfide (Na₂S) or ammonium sulfide are classic reagents for the selective reduction of one nitro group in the presence of another.[6][7] The choice of solvent and reaction temperature can also influence selectivity.

Q5: My starting material contains a thiol group. Can I still use catalytic hydrogenation?

A5: Thiol groups are known to poison many noble metal catalysts, including palladium and platinum.[11] In such cases, metal/acid reductions like Fe/HCl or Zn/AcOH are generally a better choice.[11]

Q6: Are there any safety concerns with nitro group reductions?

A6: Yes, most nitro group reductions are highly exothermic and require careful temperature control, especially on a larger scale, to prevent runaway reactions.[8] Catalytic hydrogenations involving hydrogen gas require appropriate safety precautions due to the flammability of hydrogen.

Data Presentation

Table 1: Comparison of Common Nitro Group Reduction Methods

MethodTypical ReagentsAdvantagesDisadvantagesChemoselectivity Concerns
Catalytic Hydrogenation H₂ gas, Pd/C, Pt/C, Raney NiHigh atom economy, clean workupCatalyst can be expensive and pyrophoric; potential for dehalogenationMay reduce other functional groups (alkenes, alkynes, carbonyls)
Transfer Hydrogenation Hydrazine, Ammonium formate, Pd/CMilder conditions than H₂ gasStoichiometric byproduct formationSimilar to catalytic hydrogenation
Metal/Acid Reduction Fe/HCl, SnCl₂/HCl, Zn/AcOHInexpensive, robust, tolerant of catalyst poisonsGenerates significant metal waste, acidic conditionsAcid-labile groups may not be tolerated
Sulfide Reduction Na₂S, (NH₄)₂SSelective for one nitro group in polynitro compoundsStrong odor, potential safety issues with H₂SGenerally specific for nitro groups
Hydride Reduction LiAlH₄, NaBH₄ (with catalyst)LiAlH₄ can lead to azo compounds with aromatic nitros; NaBH₄ requires a catalystCan reduce many other functional groups

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C [1]

  • Setup: In a flask suitable for hydrogenation, dissolve the nitro compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, THF).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator). Repeat this cycle three times. Stir the reaction vigorously under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified if necessary.

Protocol 2: General Procedure for Reduction with SnCl₂·2H₂O [1]

  • Setup: To a solution of the nitro compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic.

  • Isolation: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude amine.

Visualizations

Troubleshooting_Workflow start Incomplete/Slow Reaction reagent Check Reagent/Catalyst Activity start->reagent solubility Evaluate Solubility start->solubility temp Adjust Temperature start->temp stoich Verify Stoichiometry start->stoich catalyst_fresh Use Fresh Catalyst/Reagent reagent->catalyst_fresh increase_loading Increase Catalyst Loading reagent->increase_loading change_solvent Change Solvent/Add Co-solvent solubility->change_solvent increase_temp Increase Temperature (with caution) temp->increase_temp increase_reagent Increase Reducing Agent stoich->increase_reagent end Reaction Complete catalyst_fresh->end increase_loading->end change_solvent->end increase_temp->end increase_reagent->end Nitro_Reduction_Pathway cluster_side_products Potential Side Products Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy R-N(O)=N-R (Azoxy) Nitroso->Azoxy Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Azo R-N=N-R (Azo) Azoxy->Azo

References

Technical Support Center: Reduction of 1-(Methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selective reduction of 1-(Methylsulfonyl)-3-nitrobenzene to 3-(methylsulfonyl)aniline. It is intended for researchers, scientists, and drug development professionals to navigate challenges and prevent over-reduction or the formation of undesired byproducts.

Troubleshooting Guides

This section addresses common problems encountered during the reduction of this compound, offering systematic approaches to resolving them.

Issue 1: Incomplete or Slow Reaction

  • Question: My reaction to reduce this compound is not going to completion, or is proceeding very slowly. What are the possible causes and how can I fix it?

  • Answer: Incomplete or slow reactions can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic troubleshooting approach is recommended:

    • Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is crucial. For catalytic hydrogenations, ensure the catalyst (e.g., Pd/C, Raney Nickel) is not old or deactivated. For metal/acid reductions (e.g., Fe/HCl, SnCl₂), the metal's purity and surface area are important; use finely powdered and, if necessary, activated metal.[1] Reagents like sodium dithionite can decompose during storage and should be fresh.[1]

    • Stoichiometry of Reducing Agent: An insufficient amount of the reducing agent can lead to an incomplete reaction. Ensure you are using a sufficient excess to drive the reaction to completion.[1]

    • Solvent and Solubility: Poor solubility of this compound in the chosen solvent can significantly limit the reaction rate.[1] Consider using a co-solvent system or a different solvent in which the starting material is more soluble. Protic co-solvents can often be beneficial in hydrogenation reactions.[1]

    • Reaction Temperature: While many reductions can proceed at room temperature, some may require heating to achieve a reasonable rate.[1] However, be aware that higher temperatures can sometimes promote the formation of side products.[1]

    • Hydrogen Pressure (for Catalytic Hydrogenation): For catalytic hydrogenations, ensure adequate hydrogen pressure is maintained throughout the reaction. Leaks in the system can lead to a drop in pressure and stall the reaction.

Issue 2: Formation of Significant Side Products (e.g., Hydroxylamines, Nitroso, Azoxy Compounds)

  • Question: I am observing significant amounts of side products like hydroxylamines, nitroso, or azoxy compounds in my reaction mixture. How can I improve the selectivity for the desired aniline?

  • Answer: The formation of these intermediates is a common issue in nitro group reductions. To favor the complete six-electron reduction to the amine, consider the following:

    • Choice of Reducing Agent: Some reducing agents are more prone to stopping at intermediate stages. For instance, lithium aluminum hydride (LiAlH₄) is generally not recommended for reducing aromatic nitro compounds as it can lead to azo products.[2] Catalytic hydrogenation and metal/acid combinations are typically more effective in achieving complete reduction to the aniline.[1]

    • Reaction Conditions:

      • Temperature Control: Exothermic reactions can cause localized overheating, which may promote the formation of condensation products like azoxy and azo compounds.[1] Ensure efficient stirring and temperature control.

      • pH Control: The pH of the reaction medium can influence the product distribution. Acidic conditions, as used in metal/acid reductions, generally favor the formation of the aniline.

    • Purity of Starting Material: Impurities in the starting this compound could potentially interfere with the reaction and lead to side product formation.

Issue 3: Reduction of the Methylsulfonyl Group

  • Question: I am concerned about the potential reduction of the methylsulfonyl group. How can I selectively reduce the nitro group while preserving the sulfone?

  • Answer: The methylsulfonyl group is generally stable under many nitro reduction conditions. However, to ensure its preservation, a chemoselective method should be chosen.

    • Recommended Methods:

      • Iron-based systems: An amine-bis(phenolate) iron(III) complex with triethoxysilane as the reducing agent has been shown to be highly chemoselective for the reduction of a methylsulfonyl substituted nitrobenzene.[3] Reductions using iron powder with ammonium chloride (Fe/NH₄Cl) or iron in acidic media (Fe/HCl) are also known for their good functional group tolerance.[4][5]

      • Tin(II) Chloride (SnCl₂): This reagent is a mild and effective method for reducing nitro groups in the presence of other reducible functionalities.[6]

      • Catalytic Hydrogenation with Catalyst Choice: While catalytic hydrogenation is a powerful method, the choice of catalyst and conditions is important. Pd/C is often used, but for substrates with functionalities sensitive to hydrogenolysis (like some halides), Raney Nickel might be a better choice.[2] The sulfone group is generally stable to these conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best method to reduce this compound to 3-(methylsulfonyl)aniline?

A1: The "best" method depends on factors like available equipment, scale, and desired purity. Here are some excellent options:

  • Catalytic Hydrogenation (e.g., H₂ with Pd/C or Raney Nickel): This is often a clean and efficient method, producing high yields with minimal byproducts.[2] It is particularly suitable for larger scale synthesis.

  • Metal/Acid Reduction (e.g., Fe/HCl, Fe/NH₄Cl, SnCl₂): These are robust and cost-effective methods that are well-suited for laboratory-scale synthesis and are known for their chemoselectivity.[4][5][6]

  • Iron(III)-catalyzed reduction with silane: This method has been demonstrated to be highly chemoselective for a methylsulfonyl-substituted nitrobenzene.[3]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reduction can be monitored by Thin Layer Chromatography (TLC). The starting material, this compound, and the product, 3-(methylsulfonyl)aniline, will have different polarities and thus different Rf values on a TLC plate. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.

Q3: What is the typical work-up procedure for these reductions?

A3: The work-up procedure depends on the method used:

  • Catalytic Hydrogenation: After the reaction is complete, the catalyst is typically removed by filtration through a pad of celite. The solvent is then removed under reduced pressure, and the crude product can be purified further if necessary.

  • Metal/Acid Reduction: The reaction mixture is usually filtered to remove any remaining metal. The filtrate is then basified (e.g., with NaOH or NaHCO₃) to neutralize the acid and precipitate metal hydroxides.[4] These precipitates are often filtered off (sometimes with the aid of celite), and the product is then extracted from the aqueous layer with an organic solvent.[2]

Q4: I am having trouble with the work-up of my SnCl₂ reduction due to the formation of tin salts. What can I do?

A4: The precipitation of tin salts during the work-up of SnCl₂ reductions is a common issue. Here are a few suggestions:

  • After the reaction, instead of immediately basifying, you can remove the solvent under reduced pressure. Then, partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃, adding the base carefully until the solution is basic. The resulting suspension can be filtered through Celite to remove the tin salts.[1]

  • Alternatively, after basification, the entire slurry can be filtered through a pad of Celite to remove the tin salts before extraction.

Data Presentation

Table 1: Comparison of Reduction Methods for this compound

MethodReagents & Typical ConditionsAdvantagesDisadvantagesChemoselectivity for Sulfone Group
Catalytic Hydrogenation H₂ (gas), Pd/C or Raney Ni catalyst, in a solvent like ethanol or methanol.High yields, clean reaction, catalyst can be recycled.[2]Requires specialized hydrogenation equipment, potential for catalyst poisoning.Excellent. The sulfone group is stable under these conditions.
Metal/Acid Reduction (Fe) Fe powder, HCl or NH₄Cl, in a solvent mixture like ethanol/water.[4][5]Inexpensive, robust, good functional group tolerance.[5]Work-up can be tedious due to the removal of iron salts.Excellent.[3]
Metal/Acid Reduction (SnCl₂) SnCl₂·2H₂O, in a solvent like ethanol or ethyl acetate.[6]Mild conditions, good chemoselectivity.[6]Work-up can be complicated by the precipitation of tin salts.[6]Excellent.
Iron(III)-catalyzed Silane Reduction Amine-bis(phenolate) iron(III) catalyst, triethoxysilane, in toluene.Highly chemoselective, mild conditions.[3]Requires synthesis of the specific iron catalyst.Excellent, as demonstrated for a similar substrate.[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(methylsulfonyl)aniline, which can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

  • To a solution of this compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).[1]

  • Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).[1]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[1]

  • Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic.[1]

  • Filter the resulting suspension through Celite to remove the tin salts.[1]

  • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1), add iron powder (e.g., 10 eq) and ammonium chloride (e.g., 10 eq).[1]

  • Heat the reaction mixture with stirring (e.g., to 70 °C) for the required time (typically 1-3 hours, monitor by TLC).[1]

  • After completion, filter the hot reaction mixture through a pad of Celite and wash the pad with ethyl acetate.[1]

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.

Visualizations

Reduction_Pathway Start This compound (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Azoxy Side-product (Ar-N(O)=N-Ar) Nitroso->Azoxy dimerization Aniline 3-(Methylsulfonyl)aniline (Ar-NH2) Hydroxylamine->Aniline +2e-, +2H+ Hydroxylamine->Azoxy condensation Azo Azo Side-product (Ar-N=N-Ar) Azoxy->Azo reduction

Caption: General reduction pathway of a nitro group and potential side-products.

Troubleshooting_Workflow Start Start: Reduction of This compound Issue Problem Encountered? Start->Issue Incomplete Incomplete Reaction Issue->Incomplete Yes SideProducts Side Products Formed Issue->SideProducts Yes End Successful Reduction Issue->End No CheckReagents Check Reagent/Catalyst Activity & Stoichiometry Incomplete->CheckReagents CheckConditions Check Temperature, Solvent, & Pressure (if applicable) Incomplete->CheckConditions ControlTemp Improve Temperature Control SideProducts->ControlTemp ChangeReagent Consider a More Selective Reducing Agent SideProducts->ChangeReagent CheckReagents->Start CheckConditions->Start ControlTemp->Start ChangeReagent->Start

Caption: Troubleshooting workflow for common reduction issues.

References

Technical Support Center: Synthesis of 1-(Methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(methylsulfonyl)-3-nitrobenzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the nitration of methyl phenyl sulfone.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I resolve this?

Answer: Low yields in the nitration of methyl phenyl sulfone can stem from several factors related to reaction conditions and work-up procedures. The methylsulfonyl group is strongly deactivating, making the aromatic ring less reactive towards electrophilic substitution.[1]

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The deactivating nature of the methylsulfonyl group may require more forcing conditions than for more activated aromatic rings. Consider extending the reaction time or cautiously increasing the temperature while monitoring for side product formation.

    • Improper Reagent Concentration: The concentration of the nitrating mixture (nitric acid in sulfuric acid) is crucial. Using dilute acids will not generate a sufficient concentration of the nitronium ion (NO₂⁺) electrophile.[2] Ensure the use of concentrated or fuming nitric and sulfuric acids.

  • Suboptimal Reagent Stoichiometry:

    • Insufficient Nitrating Agent: Ensure at least a stoichiometric amount of nitric acid is used. An excess of the nitrating agent may be required to drive the reaction to completion, but a large excess can lead to the formation of dinitrated byproducts.

  • Poor Mixing/Agitation:

    • Inadequate agitation can lead to localized "hot spots" and poor mass transfer between the organic substrate and the acidic nitrating phase, resulting in an incomplete reaction.[1] Ensure vigorous and consistent stirring throughout the reaction, especially during the addition of the nitrating agent.

  • Issues During Work-up:

    • Product Loss During Quenching: The product is typically isolated by quenching the reaction mixture in ice water. If the product is not fully precipitating, it may have some solubility in the acidic aqueous layer. Ensure the quenching is done on a large volume of ice to maximize precipitation.

    • Incomplete Extraction: If the product does not precipitate, it must be extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Perform multiple extractions to ensure complete recovery from the aqueous phase.

Issue 2: Formation of Significant Byproducts

Question: I am observing significant impurities in my product, what are the likely side reactions and how can I minimize them?

Answer: The primary byproducts in the nitration of methyl phenyl sulfone are typically isomeric dinitro compounds and, to a lesser extent, oxidation products.

Potential Causes and Solutions:

  • Dinitration:

    • Excessive Reaction Temperature or Time: Higher temperatures and longer reaction times can promote a second nitration of the product. The first nitro group further deactivates the ring but can still be overcome under harsh conditions. Carefully control the reaction temperature, often at or below room temperature, and monitor the reaction progress by TLC or HPLC to avoid over-reaction.

    • Excess Nitrating Agent: A large excess of the nitrating mixture will increase the likelihood of dinitration. Use a moderate excess of nitric acid.

  • Formation of Ortho/Para Isomers:

    • While the methylsulfonyl group is primarily a meta-director, small amounts of ortho and para isomers can be formed, especially at higher temperatures. Maintaining a lower reaction temperature will favor the formation of the thermodynamically more stable meta product.

  • Oxidation/Degradation:

    • Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures, it can lead to the degradation of the starting material or product, often resulting in colored impurities. Perform the reaction at the lowest effective temperature.

Issue 3: Runaway Reaction or Poor Exotherm Control During Scale-up

Question: I am scaling up the reaction and am concerned about the exotherm. How can I manage the heat generated?

Answer: Nitration reactions are notoriously exothermic and can pose a significant safety risk, especially at a larger scale. Proper thermal management is critical to prevent a runaway reaction.

Potential Causes and Solutions:

  • Inadequate Cooling:

    • Ensure the reaction vessel has sufficient cooling capacity for the scale of the reaction. This may involve using a larger cooling bath, a more efficient cooling fluid, or a reactor with a better surface area-to-volume ratio.

    • For pilot-plant scale, consider using a jacketed reactor with a circulating coolant.

  • Rapid Addition of Reagents:

    • The rate of addition of the nitrating mixture directly controls the rate of heat generation. Add the nitrating agent slowly and portion-wise, carefully monitoring the internal temperature of the reaction mixture.

    • For larger scales, a controlled addition via a dropping funnel or a syringe pump is essential.

  • Poor Agitation:

    • Inefficient stirring can create localized hot spots where the reaction rate accelerates, potentially initiating a runaway. Ensure the agitation is sufficient to maintain a uniform temperature throughout the reaction mass.

  • Continuous Flow Chemistry:

    • For larger-scale production, transitioning to a continuous flow reactor can offer significantly better heat transfer and temperature control due to the high surface-area-to-volume ratio of microreactors or tube reactors. This allows for safer operation with highly exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical laboratory-scale procedure for the synthesis of this compound?

A1: A general procedure involves the slow addition of a nitrating mixture (concentrated nitric and sulfuric acids) to a solution of methyl phenyl sulfone while maintaining a low temperature. The product is then isolated by pouring the reaction mixture into ice water and collecting the resulting precipitate.

Q2: What are the key safety precautions for this reaction?

A2: The use of concentrated nitric and sulfuric acids requires extreme caution. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is highly exothermic, so strict temperature control is essential to prevent a runaway reaction. Always add the acid mixture slowly to the substrate.

Q3: How can I purify the crude this compound?

A3: The most common method for purification is recrystallization.[3][4][5] Suitable solvents include ethanol, methanol, or a mixture of ethanol and water. The choice of solvent depends on the impurity profile. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly to form crystals of the purified product, which are collected by filtration.

Q4: What are the expected yields for this synthesis at different scales?

A4: Yields can vary significantly depending on the reaction conditions and scale. Laboratory-scale syntheses may achieve yields in the range of 70-90%. During scale-up, yields may initially be lower as the process is optimized. The following table provides representative data.

Data Presentation

Table 1: Comparison of Reaction Parameters for this compound Synthesis at Different Scales

ParameterLaboratory Scale (10 g)Pilot Plant Scale (1 kg)
Reactant Methyl Phenyl SulfoneMethyl Phenyl Sulfone
Nitrating Agent 1:1 (v/v) Conc. HNO₃ / Conc. H₂SO₄1:1 (v/v) Conc. HNO₃ / Conc. H₂SO₄
Stoichiometry (HNO₃) 1.1 - 1.5 equivalents1.1 - 1.3 equivalents
Temperature 0 - 10 °C5 - 15 °C
Addition Time 30 - 60 minutes2 - 4 hours
Reaction Time 1 - 2 hours2 - 3 hours
Typical Yield 75 - 85%70 - 80%
Primary Impurity dinitro-isomers (<2%)dinitro-isomers (<3%)

Note: The data in this table are representative and may vary based on specific experimental conditions and equipment.

Experimental Protocols

Laboratory Scale Synthesis of this compound (10 g)
  • Preparation of Nitrating Mixture: In a pre-cooled flask, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid while cooling in an ice bath.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 10 g of methyl phenyl sulfone in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of methyl phenyl sulfone. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 0-10 °C for 1 hour.

  • Work-up: Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A white precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound. Dry the purified product in a vacuum oven.

Pilot Plant Scale Synthesis of this compound (1 kg) - Conceptual Outline
  • Reactor Preparation: Charge a 10 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a controlled addition line with 5 L of concentrated sulfuric acid.

  • Reactant Charging: Add 1 kg of methyl phenyl sulfone to the reactor and stir until fully dissolved.

  • Cooling: Cool the reactor contents to 5 °C using a circulating chiller.

  • Nitrating Mixture Preparation: In a separate vessel, prepare the nitrating mixture by carefully adding 1.5 L of concentrated nitric acid to 1.5 L of concentrated sulfuric acid with cooling.

  • Controlled Addition: Slowly feed the nitrating mixture into the reactor over 2-4 hours, maintaining the internal temperature between 5-15 °C. The addition rate should be adjusted based on the reactor's cooling capacity to prevent temperature spikes.

  • Reaction Monitoring: Monitor the reaction progress by taking samples for in-process control (e.g., HPLC) to determine the consumption of the starting material.

  • Quenching: Once the reaction is complete, transfer the reaction mass via a pump into a larger vessel containing 20 kg of ice and water with vigorous agitation.

  • Isolation and Purification: The precipitated product is collected by centrifugation or filtration, washed with water, and then recrystallized from a suitable solvent in a separate vessel. The final product is dried under vacuum.

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Methyl Phenyl Sulfone Conc. H₂SO₄ Conc. HNO₃ start->reagents mixing Mixing & Cooling (0-10°C) reagents->mixing nitration Slow Addition of Nitrating Mixture mixing->nitration stirring Stirring (1-2 hours) nitration->stirring quenching Quench on Ice stirring->quenching filtration Vacuum Filtration quenching->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization drying Drying recrystallization->drying product Pure 1-(Methylsulfonyl) -3-nitrobenzene drying->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction workup_loss Product Loss during Work-up? start->workup_loss side_reactions Side Reactions? start->side_reactions solution_incomplete Increase Reaction Time/Temp Check Reagent Concentration Improve Agitation incomplete_reaction->solution_incomplete solution_workup Ensure Complete Precipitation Perform Multiple Extractions workup_loss->solution_workup solution_side Control Temperature Optimize Stoichiometry side_reactions->solution_side

Caption: Troubleshooting logic for addressing low product yield.

References

stability issues of 1-(Methylsulfonyl)-3-nitrobenzene under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(Methylsulfonyl)-3-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who utilize this compound in acidic environments. This compound is a highly functionalized aromatic compound characterized by the presence of two powerful electron-withdrawing groups: a methylsulfonyl (-SO₂CH₃) group and a nitro (-NO₂) group, positioned meta to each other. This electronic structure imparts significant chemical stability but also specific reactivity patterns that can be critical during experimentation.

This guide moves beyond simple statements of stability to provide a deeper, mechanistically-grounded understanding of the compound's behavior. We will address common questions and troubleshoot potential experimental challenges in a direct, question-and-answer format to help you ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) on Chemical Stability

This section addresses the core chemical stability of this compound under various acidic conditions.

Q1: What is the general stability of this compound in common laboratory acids (e.g., HCl, H₂SO₄, TFA)?

A1: this compound is exceptionally stable in the presence of common non-reducing acids. The stability is rooted in the intrinsic robustness of its functional groups. The aromatic nitro group is synthesized under strongly acidic conditions (typically a mixture of concentrated nitric and sulfuric acid), which demonstrates its ability to withstand these environments. Similarly, the methylsulfonyl group is known for its high resistance to both acidic and basic hydrolysis due to the strength of the carbon-sulfur (C–S) bond. Therefore, under standard experimental conditions such as pH adjustment, use as a reaction solvent, or during workup procedures at room or moderately elevated temperatures, degradation of the core structure is not expected.

Q2: Can the methylsulfonyl group undergo hydrolysis or cleavage under acidic conditions?

A2: No, not under typical laboratory conditions. The methylsulfonyl group is one of the more robust functional groups in organic chemistry. The sulfur atom is in its highest oxidation state (+6), and the C-S bond is not susceptible to hydrolytic cleavage by acids. Studies on related compounds like methanesulfonic acid (MSA) show it resists hydrolysis even under harsh conditions. For cleavage to occur, one would need to employ extreme, non-standard reagents or conditions that are rarely encountered in typical synthetic or analytical protocols.

Q3: Is the nitro group susceptible to degradation or unwanted reactions in acid?

A3: The nitro group is generally very stable in non-reducing acidic media. It is strongly electron-withdrawing and deactivates the benzene ring to electrophilic attack. While it possesses lone pairs on its oxygen atoms, it is a very weak base and requires a superacid to be protonated to any significant extent.

However, the key vulnerability of the nitro group is reduction . In the presence of an acid and a reducing agent (e.g., metals like Sn, Fe, Zn with HCl; or catalytic hydrogenation with H₂/Pd-C), the nitro group is readily and selectively reduced to an aniline (1-(methylsulfonyl)-3-aminobenzene). This is a common and high-yielding synthetic transformation, not a degradation pathway, but it is a critical reactivity to be aware of when designing experiments.

Q4: What are the recommended storage conditions for this compound, particularly for stock solutions made in acidic solvents?

A4: For the solid compound, storage in a tightly sealed container in a cool, dry, and well-ventilated place away from direct sunlight is sufficient. For stock solutions prepared in acidic media (e.g., in DMSO with 0.1% TFA for analytical standards), the compound is chemically stable. We recommend the following:

  • Short-Term (1-2 weeks): Store at 2-8°C.

  • Long-Term (months): Store at -20°C or -80°C. Before use, ensure the solution is brought to room temperature and vortexed to ensure homogeneity, as solubility can be temperature-dependent.

Section 2: Troubleshooting Guide for Experimental Challenges

This section provides solutions to specific problems that users may encounter during their experiments.

Scenario 1: Unexpected Side Product Formation in Forcing Conditions
  • Problem: "I am running a reaction with this compound in concentrated sulfuric acid at a high temperature (>120°C) and my LC-MS analysis shows a new peak. What could be happening?"

  • Analysis & Solution: While the compound is very stable, extreme conditions can force a reaction. The most likely event under these conditions is electrophilic aromatic substitution , specifically sulfonation. The two electron-withdrawing groups strongly deactivate the ring, but forcing conditions can overcome this barrier. The incoming electrophile (-SO₃H) will be directed to the positions meta to both existing groups (positions 4 or 6).

    • Causality: The combination of a powerful sulfonating agent (hot, concentrated H₂SO₄) and high thermal energy provides the necessary activation energy to overcome the deactivated ring system.

    • Troubleshooting Steps:

      • Confirm Identity: Attempt to characterize the byproduct by high-resolution mass spectrometry and NMR if possible. The expected mass would be that of the starting material + 80 Da (SO₃).

      • Mitigate: If this side reaction is undesirable, reduce the reaction temperature or use a non-sulfonating strong acid if the protocol allows.

      • Reference: The synthesis of related compounds like 3-nitrobenzenesulfonyl chloride from nitrobenzene requires high temperatures (90-120°C) with chlorosulfonic acid, demonstrating that the ring can be functionalized under these types of harsh conditions.

Scenario 2: Complete Consumption of Starting Material in a Reductive Environment
  • Problem: "I added my compound to a solution containing SnCl₂ and concentrated HCl to deprotect another functional group. My starting material disappeared rapidly according to TLC, but I can't find my desired product. Where did my compound go?"

  • Analysis & Solution: You have inadvertently performed a rapid and efficient reduction of the nitro group. The combination of a metal salt like tin(II) chloride and strong acid is a classic method for reducing aromatic nitro groups to anilines.

    • Causality: The nitro group is highly electrophilic and susceptible to reduction, a reaction that proceeds quickly under these conditions. Your starting material has been converted to 1-(methylsulfonyl)-3-aminobenzene. This new compound will have a very different polarity, Rf value on TLC, and retention time on HPLC.

    • Troubleshooting Steps:

      • Re-evaluate Your Goal: If the nitro group must be preserved, you must use a different deprotection strategy that does not involve these reducing conditions.

      • Isolate the Aniline: If the aniline is an acceptable outcome, modify your workup. The product is now basic and will be protonated in the acidic solution, making it water-soluble. You will need to neutralize the reaction mixture with a base (e.g., NaOH, NaHCO₃) to a high pH (>10) to deprotonate the aniline and allow for its extraction into an organic solvent like ethyl acetate or dichloromethane.

G start Experimental Issue Encountered (e.g., unexpected product, loss of SM) q1 Are reducing agents present? (e.g., SnCl2, Fe, H2/Pd-C) start->q1 q2 Is the reaction temperature high? (>120°C with strong acid) q1->q2 No ans1_yes High Likelihood of Nitro Group Reduction Product is 1-(methylsulfonyl)-3-aminobenzene. Adjust workup to isolate the basic product. q1->ans1_yes Yes q3 Did the compound precipitate when the pH was changed? q2->q3 No ans2_yes Potential for Ring Modification Likely sulfonation or other electrophilic substitution. Reduce temperature or change acid. q2->ans2_yes Yes ans3_yes Solubility Issue Compound has limited aqueous solubility. Use co-solvents (e.g., MeOH, ACN) or a different solvent system. q3->ans3_yes Yes end_node Issue likely related to other reagents in the system. Assess stability of other components. q3->end_node No

Caption: Key functional groups and their electronic influence on the aromatic ring.

References

  • Sulfonyl Protective Groups. (2014). Chem-Station Int. Ed.

  • Photocatalytic degradation of 3‐nitrobenzenesulfonic acid in aqueous TiO2 suspensions. (2005). Journal of Chemical Technology & Biotechnology.

  • Safety Data Sheet: Nitrobenzene. (2021). Fisher Scientific.

  • NITRO COMPOUNDS. (2020). IGNOU The People's University.

  • **

Technical Support Center: Synthesis of 3-Nitrophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 3-nitrophenyl methyl sulfone.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 3-nitrophenyl methyl sulfone, either through the oxidation of 3-nitrophenyl methyl sulfide or the nitration of methyl phenyl sulfone.

Q1: My oxidation of 3-nitrophenyl methyl sulfide to the sulfone is slow or incomplete. How can I improve the yield?

A1: Incomplete oxidation is a common issue. The conversion of a sulfide to a sulfone proceeds through a sulfoxide intermediate. To drive the reaction to completion, consider the following:

  • Increase Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For reagents like hydrogen peroxide or peracetic acid, using at least 3 equivalents is often necessary to fully convert the sulfide to the sulfone.[1]

  • Choice of Oxidant: Some oxidizing agents are more powerful than others. If hydrogen peroxide alone is insufficient, consider using it in combination with a catalyst like sodium tungstate or ammonium molybdate.[1] Alternatively, Oxone (potassium peroxymonosulfate) is a highly effective and robust reagent for this transformation.[1][2]

  • Elevate Reaction Temperature: Gently heating the reaction mixture can increase the rate of oxidation. However, this must be done cautiously as oxidations are exothermic and can lead to runaway reactions or byproduct formation. Monitor the temperature closely.

  • Extend Reaction Time: As monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), if starting material is still present, extending the reaction time may be sufficient to achieve full conversion.

Q2: I am observing byproducts during the nitration of methyl phenyl sulfone. How can I increase the selectivity for the 3-nitro isomer?

A2: The sulfonyl group is a meta-director, so the 3-nitro isomer is the expected major product.[3] Formation of other isomers or polysubstituted products typically results from improper reaction control.

  • Strict Temperature Control: Nitration is a highly exothermic reaction. It is crucial to maintain a low temperature (often starting at 0-5°C) during the addition of the nitrating mixture and throughout the reaction.[3] Inadequate cooling can lead to the formation of dinitrated byproducts.[4]

  • Reagent Addition: Add the nitrating agent (concentrated nitric acid and sulfuric acid mixture) slowly and dropwise to the solution of methyl phenyl sulfone.[5] This ensures the heat generated can be dissipated effectively and prevents localized areas of high temperature.

  • Correct Acid Ratio: The ratio of sulfuric acid to nitric acid is critical for generating the nitronium ion (NO₂⁺) electrophile.[5][6] Ensure you are using the correct, literature-proven ratio for your specific substrate.

Q3: The workup and purification of 3-nitrophenyl methyl sulfone are proving difficult. What are the best practices?

A3: Purification can be challenging due to the polar nature of the sulfone and nitro groups.

  • Reaction Quenching: After the reaction is complete (as determined by TLC), the mixture is typically poured carefully over crushed ice or ice-water.[7] This precipitates the crude product and dilutes the strong acids.

  • Filtration and Washing: The precipitated solid can be collected by vacuum filtration. It is essential to wash the solid thoroughly with cold water to remove any residual acid.[7] Further washing with a solvent like cold methanol or ethanol can remove organic impurities.[8]

  • Recrystallization: The most common method for purifying the final product is recrystallization. Solvents such as ethanol, methanol, or acetic acid are frequently used.[7] The choice of solvent depends on the specific impurities present.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-nitrophenyl methyl sulfone?

A1: There are two main, well-established synthetic pathways:

  • Oxidation of 3-nitrophenyl methyl sulfide: This involves the oxidation of the sulfur atom from a sulfide to a sulfone using a suitable oxidizing agent.[3]

  • Electrophilic Aromatic Substitution (Nitration): This route involves the nitration of methyl phenyl sulfone using a mixture of nitric and sulfuric acid. The sulfonyl group directs the incoming nitro group to the meta-position.[3]

Q2: Which oxidizing agents are recommended for the sulfide to sulfone conversion?

A2: A variety of oxidizing agents can be used. The choice often depends on lab availability, cost, and scale. Common and effective reagents are summarized in the table below.

Q3: What is the function of sulfuric acid in the nitration of methyl phenyl sulfone?

A3: Sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid and protonates it, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺).[5][6][9] The nitronium ion is the active electrophile that is attacked by the benzene ring.

Q4: How can I effectively monitor the progress of the oxidation reaction?

A4: The progress of the oxidation from sulfide to sulfone can be readily monitored by Thin Layer Chromatography (TLC). The polarity of the compounds typically follows this trend: sulfide < sulfone < sulfoxide .[1] By spotting the reaction mixture alongside standards of the starting material and (if available) the sulfoxide intermediate, you can track the disappearance of the sulfide and the appearance of the sulfone product.

Q5: What are the critical safety precautions for performing nitration reactions?

A5: Nitration reactions are potentially hazardous and must be performed with extreme care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: The reaction must be carried out in a well-ventilated fume hood.

  • Temperature Control: Use an ice bath to control the temperature and prevent the reaction from overheating, which can lead to an uncontrolled, explosive decomposition.

  • Slow Addition: Add reagents slowly and carefully.

  • Quenching: Quench the reaction by pouring it onto ice, never by adding water to the concentrated acid mixture.

Data Presentation

Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂) / Acetic Acid 30% H₂O₂, glacial acetic acid, heatInexpensive, environmentally benign byproduct (water).Can be slow; may require heat or a catalyst.[1]
m-CPBA Dichloromethane (DCM), 0°C to RTHighly effective, often clean reactions.Can be expensive, potentially explosive when dry.[1]
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Methanol/Water, RTVery effective, stable solid, simple workup.[1][2]A large excess is often required.
Sodium Tungstate / H₂O₂ Catalytic Na₂WO₄, 30% H₂O₂, RTCatalytic, uses inexpensive H₂O₂.Requires a phase-transfer catalyst for some substrates.[1]
Potassium Permanganate (KMnO₄) Acetone/Water, 0°CPowerful and inexpensive.Can be difficult to control, produces MnO₂ waste.[1]

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 3-Nitrophenyl Methyl Sulfide

  • Dissolution: Dissolve 3-nitrophenyl methyl sulfide (1 equivalent) in a suitable solvent such as methanol or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0-5°C.

  • Oxidant Addition: Slowly add the chosen oxidizing agent (e.g., 3-4 equivalents of Oxone® as a solution in water, or 3 equivalents of 30% H₂O₂). Maintain the temperature below 10°C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing cold water or crushed ice to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure 3-nitrophenyl methyl sulfone.

Protocol 2: Synthesis via Nitration of Methyl Phenyl Sulfone

  • Acid Mixture Preparation: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (3-4 equivalents). Keep the temperature of this nitrating mixture below 10°C.

  • Substrate Solution: In a separate reaction flask, dissolve methyl phenyl sulfone (1 equivalent) in a portion of the concentrated sulfuric acid and cool the solution to 0°C.

  • Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of methyl phenyl sulfone. Use an ice bath to maintain the internal reaction temperature between 0-10°C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the reaction at room temperature for 1-2 hours or until TLC indicates the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Isolation: Collect the resulting white precipitate by vacuum filtration and wash the solid extensively with cold water until the washings are neutral.

  • Purification: Dry the crude product and recrystallize from ethanol to yield pure 3-nitrophenyl methyl sulfone.

Visualizations

G Workflow for Oxidation of 3-Nitrophenyl Methyl Sulfide start Start: 3-Nitrophenyl Methyl Sulfide dissolve 1. Dissolve in Methanol/Acetic Acid start->dissolve cool 2. Cool to 0-5°C dissolve->cool add_oxidant 3. Add Oxidizing Agent (e.g., Oxone®) cool->add_oxidant react 4. Stir at RT (Monitor by TLC) add_oxidant->react workup 5. Quench with Ice-Water react->workup filter 6. Filter and Wash with Water workup->filter purify 7. Recrystallize from Ethanol filter->purify end_product Product: 3-Nitrophenyl Methyl Sulfone purify->end_product

Caption: Experimental workflow for the synthesis of 3-nitrophenyl methyl sulfone via oxidation.

G Workflow for Nitration of Methyl Phenyl Sulfone start Start: Methyl Phenyl Sulfone dissolve 1. Dissolve in conc. H₂SO₄ at 0°C start->dissolve add_mix 2. Add Nitrating Mix Dropwise at 0-10°C dissolve->add_mix nitrating_mix Prepare Nitrating Mix (HNO₃ + H₂SO₄) nitrating_mix->add_mix react 3. Stir at RT (Monitor by TLC) add_mix->react workup 4. Pour onto Crushed Ice react->workup filter 5. Filter and Wash with Water workup->filter purify 6. Recrystallize from Ethanol filter->purify end_product Product: 3-Nitrophenyl Methyl Sulfone purify->end_product

Caption: Experimental workflow for the synthesis of 3-nitrophenyl methyl sulfone via nitration.

G Troubleshooting Logic for Incomplete Oxidation start Problem: Incomplete Oxidation Reaction check_tlc Check TLC: Sulfide or Sulfoxide Remaining? start->check_tlc sub_node_sulfide Sulfide Remaining check_tlc->sub_node_sulfide Yes sub_node_sulfoxide Sulfoxide Remaining check_tlc->sub_node_sulfoxide Yes action1 Increase Oxidant Stoichiometry sub_node_sulfide->action1 action4 Consider a Stronger Oxidizing Agent (e.g., Oxone®) sub_node_sulfide->action4 action2 Extend Reaction Time sub_node_sulfoxide->action2 action3 Gently Increase Temperature sub_node_sulfoxide->action3 end Re-evaluate Reaction Progress action1->end action2->end action3->end action4->end

Caption: Decision-making diagram for troubleshooting an incomplete oxidation reaction.

References

Technical Support Center: Synthesis of 1-(Methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to a Robust Workup Procedure and Troubleshooting

Welcome to the technical support guide for the synthesis of 1-(Methylsulfonyl)-3-nitrobenzene. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth insights and practical advice for the successful isolation and purification of your target compound. As Senior Application Scientists, we understand that a successful reaction is only half the battle; a meticulous and well-understood workup is paramount to achieving high purity and yield.

The synthesis of this compound typically involves the oxidation of its thioether precursor, 3-nitrothioanisole. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide, peracids (like m-CPBA), or Oxone®.[1][2] The workup procedure is critical for quenching residual oxidants, removing inorganic salts, acidic or basic byproducts, and separating the desired sulfone from any unreacted starting material or over-oxidized byproducts.[3][4]

This guide provides a comprehensive, step-by-step protocol for the workup, followed by a troubleshooting section in a question-and-answer format to address common challenges encountered during this synthetic procedure.

Detailed Experimental Workup Protocol

This protocol assumes the oxidation of 3-nitrothioanisole has been carried out and the reaction is deemed complete by a monitoring technique such as Thin Layer Chromatography (TLC).

Step 1: Quenching the Reaction

The "Why": The first and most critical step is to neutralize any remaining potent oxidizing agent. Failure to do so can lead to unwanted side reactions during the workup, potentially creating new impurities or degrading the desired product. The choice of quenching agent depends on the oxidant used.

  • For Peroxide-Based Oxidants (e.g., H₂O₂): Slowly add the reaction mixture to a chilled, saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) with vigorous stirring. The temperature should be maintained below 20°C using an ice bath.

  • For Peracid-Based Oxidants (e.g., m-CPBA): A wash with a mild reducing agent like sodium bisulfite (NaHSO₃) followed by a basic wash is effective.

Self-Validation: Test for the presence of residual oxidants using peroxide test strips. The absence of a color change indicates a complete quench.

Step 2: Liquid-Liquid Extraction

The "Why": This step partitions your organic product from the aqueous phase, which now contains quenched reagents and inorganic salts. The choice of extraction solvent is key for good separation and high recovery.

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add an appropriate organic solvent. Ethyl acetate is a common choice due to its good solvating power for the product and its immiscibility with water. Dichloromethane can also be used.

  • Shake the funnel vigorously, remembering to vent frequently to release any pressure buildup.

  • Allow the layers to separate. The organic layer will typically be the upper layer when using ethyl acetate and the lower layer with dichloromethane.

  • Drain the aqueous layer and collect the organic layer.

  • Re-extract the aqueous layer with a fresh portion of the organic solvent to maximize the recovery of the product. Combine all organic extracts.

Step 3: Sequential Washing of the Organic Phase

The "Why": Washing the combined organic extracts removes residual impurities. Each wash is targeted at a specific type of impurity.

  • Aqueous Sodium Bicarbonate (NaHCO₃) Wash: This neutralizes any remaining acidic byproducts, such as acetic acid if H₂O₂ in acetic acid was the oxidant, or 3-chlorobenzoic acid if m-CPBA was used. Continue washing until the effervescence ceases, indicating all acid has been neutralized.

  • Water Wash: This removes any water-soluble impurities and residual sodium bicarbonate.

  • Brine (Saturated NaCl solution) Wash: This final wash removes the bulk of the dissolved water from the organic layer, breaking up any minor emulsions and preparing the solution for the drying agent.[5]

Step 4: Drying and Filtration

The "Why": Even after the brine wash, trace amounts of water remain in the organic solvent. These must be removed to prevent contamination of the final product and to ensure efficient solvent removal.

  • Transfer the organic layer to an Erlenmeyer flask.

  • Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the agent until it no longer clumps together and swirls freely in the solution.

  • Allow the mixture to stand for 10-15 minutes.

  • Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.

Step 5: Solvent Removal

The "Why": This step isolates the crude product by removing the volatile organic solvent.

  • Transfer the dried, filtered organic solution to a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator. The water bath temperature should be kept moderate (typically 40°C) to avoid decomposition of the product.

Step 6: Purification by Recrystallization

The "Why": The solid residue obtained after solvent removal is the crude product. Recrystallization is a powerful technique to purify crystalline solids, removing any remaining soluble impurities.

  • Choose a suitable solvent system. A good solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below. For this compound, ethanol or a mixture of ethanol and water is often a good starting point.

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the pure this compound.

Visualizing the Workup Workflow

Workup_Procedure Start Reaction Mixture (Post-Oxidation) Quench Step 1: Quench Excess Oxidant (e.g., with Na2SO3 solution) Start->Quench Extraction Step 2: Liquid-Liquid Extraction (e.g., Ethyl Acetate & Water) Quench->Extraction Aqueous_Layer Aqueous Layer (Discard or re-extract) Extraction->Aqueous_Layer Separate Organic_Layer Combined Organic Layers Extraction->Organic_Layer Separate Wash_Bicarb Step 3a: Wash with NaHCO3(aq) Organic_Layer->Wash_Bicarb Wash_Water Step 3b: Wash with Water Wash_Bicarb->Wash_Water Wash_Brine Step 3c: Wash with Brine Wash_Water->Wash_Brine Drying Step 4: Dry with Anhydrous MgSO4 Wash_Brine->Drying Filtration Filter to Remove Drying Agent Drying->Filtration Evaporation Step 5: Solvent Removal (Rotary Evaporation) Filtration->Evaporation Crude_Product Crude Solid Product Evaporation->Crude_Product Recrystallization Step 6: Recrystallization (e.g., from Ethanol) Crude_Product->Recrystallization Final_Product Pure Crystalline Product Recrystallization->Final_Product

Caption: Workflow diagram for the workup of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the workup procedure.

Q1: I have a persistent emulsion during the extraction step. How can I resolve this?

A1: Emulsions are common when there are surfactants or fine particulate matter in the mixture.

  • Solution 1 (Patience): Allow the separatory funnel to stand undisturbed for a longer period.

  • Solution 2 (Brine): Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Solution 3 (Filtration): If the emulsion is caused by solid particles, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

  • Solution 4 (Centrifugation): If available, centrifuging the mixture is a highly effective method for separating the layers.

Q2: My final product is an oil and will not crystallize. What should I do?

A2: This usually indicates the presence of impurities that are inhibiting crystallization.

  • Purity Check: First, analyze the purity of your oil by TLC. If it is significantly impure, further purification is needed. Column chromatography might be necessary.

  • Solvent System: You may be using a solvent that is too good at dissolving your compound. Try a different solvent or a solvent mixture. For example, if you used pure ethanol, try an ethanol/water or ethanol/hexane mixture.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the oil to induce crystallization.

  • Trituration: Add a poor solvent in which your product is insoluble but the impurities are soluble. Stir the mixture vigorously. This may cause your product to solidify while the impurities are washed away.

Q3: My yield is significantly lower than expected. Where could I have lost my product during the workup?

A3: Product loss can occur at several stages.

  • Incomplete Extraction: Ensure you have extracted the aqueous layer multiple times (at least 2-3) with the organic solvent. Check the pH of the aqueous layer; if your compound has acidic or basic properties, it might be retained in the aqueous layer if the pH is not optimal for extraction.

  • Transfers: Be meticulous during transfers between flasks and the separatory funnel. Rinse your glassware with a small amount of the extraction solvent to recover any adhered product.

  • Recrystallization: Using too much hot solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor upon cooling. Always use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the product crystallizes in the filter funnel during a hot filtration step, you will lose product. Ensure your funnel is pre-heated.

Q4: TLC analysis of my crude product shows a spot corresponding to the starting material (3-nitrothioanisole). What does this mean?

A4: This indicates that the initial oxidation reaction did not go to completion. During the workup, it is difficult to remove the starting thioether from the product sulfone as they have similar polarities. While a careful recrystallization might improve purity, you may need to consider re-subjecting the mixture to the reaction conditions or purifying by column chromatography.

Q5: Why is a brine wash necessary? Can't I just go directly to the drying agent?

A5: While you can go directly to the drying agent, the brine wash is a highly recommended step. Water is slightly soluble in many organic solvents like ethyl acetate. The brine wash, due to its high salt concentration, draws most of this dissolved water out of the organic layer by osmosis. This makes the subsequent drying step with an agent like MgSO₄ or Na₂SO₄ much more efficient and requires less drying agent.[5]

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₇H₇NO₄S[6]
Molecular Weight 201.2 g/mol [6]
Appearance White to off-white solid---
Purity (Typical) >97% after recrystallization[6]

References

Technical Support Center: Monitoring the Reduction of 1-(Methylsulfonyl)-3-nitrobenzene by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the reduction of 1-(methylsulfonyl)-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for utilizing Thin-Layer Chromatography (TLC) to effectively monitor this specific chemical transformation. Here, we move beyond generic protocols to offer field-proven insights and robust troubleshooting strategies, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using TLC to monitor this reaction?

A: Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (a solvent system). In the reduction of this compound to 3-(methylsulfonyl)aniline, we are converting a less polar nitro compound into a more polar primary amine. This significant change in polarity is the key to successful TLC monitoring. The starting material, being less polar, will travel further up the TLC plate (higher Retention Factor, Rf), while the more polar aniline product will have a stronger affinity for the silica gel and thus travel a shorter distance (lower Rf). By observing the disappearance of the starting material spot and the appearance of the product spot, you can track the reaction's progress.

Q2: How does the methylsulfonyl group influence the polarity and TLC behavior of the starting material and product?

A: The methylsulfonyl (-SO2Me) group is strongly electron-withdrawing and highly polar. This group increases the polarity of both the starting material and the product compared to their non-sulfonylated analogs. The nitro group is also polar, but the amino group in the product is significantly more so due to its ability to engage in strong hydrogen bonding with the silica gel stationary phase. Therefore, you can expect a distinct separation between the starting material and the product, with the product, 3-(methylsulfonyl)aniline, having a considerably lower Rf value than the starting material, this compound.

Q3: What is a good starting point for a TLC mobile phase for this reaction?

A: A common and effective starting point for separating moderately polar aromatic compounds is a mixture of a non-polar solvent and a more polar solvent. For this specific transformation, a mixture of ethyl acetate (EtOAc) and a non-polar solvent like hexane or petroleum ether is highly recommended. A good initial ratio to try is 30% ethyl acetate in hexane (v/v) . Based on the separation observed, you can then optimize the solvent system. For instance, a protocol for a similar compound, 2-chloro-4-methylsulfonyl-1-nitro-benzene, utilized a petroleum ether:ethyl acetate gradient for purification, which directly informs our choice of mobile phase for TLC.[1]

Q4: How can I visualize the spots on the TLC plate?

A: Both the starting material and the product are aromatic and should be visible under a UV lamp (254 nm), appearing as dark spots on a fluorescent background.[2] This is a non-destructive method and should always be your first choice for visualization. For more specific or sensitive visualization, you can use chemical stains. A potassium permanganate (KMnO4) stain is a good general choice as it reacts with the oxidizable amine product, appearing as a yellow-brown spot on a purple background.[3] For specific detection of the primary amine product, a ninhydrin stain can be used, which typically yields a colored spot upon heating.[4]

Experimental Protocol: Step-by-Step TLC Monitoring

This protocol provides a robust framework for monitoring the reaction.

1. Preparation of the TLC Chamber:

  • Line a developing chamber with filter paper.
  • Pour your chosen mobile phase into the chamber to a depth of about 0.5 cm.
  • Close the chamber and allow it to saturate for at least 15-20 minutes. This ensures a vapor-rich environment, leading to better and more reproducible chromatograms.

2. Spotting the TLC Plate:

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
  • On the baseline, make three separate spots using a capillary tube:
  • S (Starting Material): A dilute solution of your this compound.
  • C (Co-spot): A spot containing both the starting material and the reaction mixture.
  • R (Reaction Mixture): A sample taken directly from your reaction.
  • Ensure the spots are small and do not streak.

3. Developing the TLC Plate:

  • Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.
  • Allow the solvent to travel up the plate until it is about 1 cm from the top.
  • Remove the plate and immediately mark the solvent front with a pencil.

4. Visualization and Analysis:

  • Allow the plate to dry completely.
  • Visualize the spots under a UV lamp and circle them with a pencil.
  • If necessary, use a chemical stain for further visualization.
  • Calculate the Rf value for each spot using the formula:
  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
  • A successful reaction will show the spot corresponding to the starting material diminishing in the 'R' lane over time, while a new, lower Rf spot corresponding to the product appears and intensifies. The 'C' lane helps to confirm the identity of the spots in the 'R' lane.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Spots are streaking - Sample is too concentrated.- The compound is highly polar and interacting too strongly with the silica gel.- Dilute your sample before spotting.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid to your mobile phase to improve spot shape.
All spots remain on the baseline - The mobile phase is not polar enough to move the compounds.- Increase the polarity of your mobile phase. For an EtOAc/hexane system, increase the proportion of ethyl acetate.
All spots run to the solvent front - The mobile phase is too polar.- Decrease the polarity of your mobile phase. For an EtOAc/hexane system, decrease the proportion of ethyl acetate.
Spots are not separating well - The polarity of the mobile phase is not optimal.- Perform a systematic optimization of the mobile phase by trying different ratios of your solvents (e.g., 10%, 20%, 30%, 40% EtOAc in hexane).
A third spot is observed between the starting material and product - This could be an intermediate of the reduction, such as the corresponding hydroxylamine or nitroso compound.[3][5]- Continue to monitor the reaction; these intermediates should be consumed as the reaction proceeds to completion.- If the spot persists, you may need to adjust your reaction conditions (e.g., add more reducing agent, increase temperature).
Spots are not visible under UV light - The compounds are not UV active or are present in very low concentrations.- Use a chemical stain for visualization, such as potassium permanganate or p-anisaldehyde.[2]

Visualizing the Workflow and Reaction

Reaction Pathway

Start 1-(Methylsulfonyl)- 3-nitrobenzene Intermediate Intermediates (e.g., Nitroso, Hydroxylamine) Start->Intermediate Reduction Product 3-(Methylsulfonyl)aniline Intermediate->Product Further Reduction

Caption: The reduction of this compound to 3-(methylsulfonyl)aniline.

TLC Monitoring Workflow

cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber Saturate TLC Chamber prep_plate Spot TLC Plate (S, C, R) prep_chamber->prep_plate develop Develop Plate prep_plate->develop visualize Visualize (UV, Stain) develop->visualize calculate_rf Calculate Rf Values visualize->calculate_rf assess Assess Reaction Progress calculate_rf->assess assess->prep_plate Continue Monitoring

Caption: A systematic workflow for monitoring the reaction progress using TLC.

References

  • Schiel, G. P., et al. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. [Link]

  • Chutke, N. L., et al. (2013). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences. [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

  • TLC Stains. (n.d.). Retrieved from [Link]

  • TLC Visualization Methods. (n.d.). Retrieved from [Link]

  • Chromatographic Methods of Analysis. (n.d.). Retrieved from [Link]

  • PubChem. (2025). 1-(1-Methylsulfonylethyl)-3-nitrobenzene. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H7NO4S). Retrieved from [Link]

  • PubChem. (n.d.). 1-(Methylsulfonyl)-4-nitrobenzene. Retrieved from [Link]

  • Ma, D.-S. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2299. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Infinity Learn. (n.d.). Nitro aniline is more polar than nitro benzene. Retrieved from [Link]

  • Ghafoor, A., & Bark, L. S. (1982). Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan, 4(2), 73-75. [Link]

  • The Royal Society of Chemistry. (n.d.). Gold-Catalyzed Tandem Reaction of 2-Alkynylanilines... Retrieved from [Link]

  • Qian, H., & Liu, G. (2010). (E)-4-Chloro-N-[4-(methylsulfonyl)benzylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3069. [Link]

  • Wang, Z., et al. (1998). [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]. Se Pu, 16(1), 55-58. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Cobalt-Catalyzed Carbonylation... Retrieved from [Link]

  • Politzer, I. R., et al. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Journal of Chromatographic Science, 33(6), 316-320. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

Sources

Technical Support Center: Hydrogenation of 1-(Methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 1-(Methylsulfonyl)-3-nitrobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hydrogenation of this compound is sluggish or has stalled completely. What are the potential causes?

A1: A stalled or sluggish reaction is a common issue in the hydrogenation of sulfur-containing nitroaromatics. The primary suspect is catalyst poisoning. The methylsulfonyl group in your starting material can act as a source of sulfur, which is a known poison for palladium and other precious metal catalysts.[1][2]

Troubleshooting Steps:

  • Confirm Catalyst Activity: Test the catalyst with a standard, easily hydrogenated substrate that does not contain sulfur (e.g., nitrobenzene) to ensure the catalyst batch is active.

  • Increase Catalyst Loading: A higher catalyst loading may compensate for partial deactivation.

  • Optimize Reaction Conditions: Increasing hydrogen pressure and/or temperature can sometimes overcome the energy barrier imposed by the poisoned catalyst, but this may also lead to side reactions.

  • Consider a Different Catalyst: A sulfided platinum catalyst might exhibit better tolerance to sulfur and offer higher selectivity for the nitro group reduction.[3]

Q2: I am observing the formation of side products. How can I improve the selectivity of the reaction?

A2: Side product formation can arise from over-hydrogenation of the aromatic ring or cleavage of the carbon-sulfur bond.

Troubleshooting Steps:

  • Modify the Catalyst: Using a sulfided catalyst can improve selectivity for the nitro group reduction over other functionalities.[3]

  • Optimize Reaction Conditions: Lowering the reaction temperature and pressure can often enhance selectivity.

  • Monitor the Reaction Closely: Use techniques like TLC, GC, or HPLC to monitor the reaction progress and stop it once the starting material is consumed to prevent the formation of over-reduced byproducts.

Q3: How can I tell if my catalyst has been poisoned by sulfur?

A3: Several indicators suggest sulfur poisoning:

  • A significant decrease in reaction rate compared to previous successful runs with the same catalyst batch.

  • Complete lack of reactivity.

  • A change in the appearance of the catalyst (e.g., darkening).

  • Elemental analysis (e.g., XPS or EDS) of the spent catalyst can directly detect the presence of sulfur on the catalyst surface.[1][2]

Q4: Can I regenerate my poisoned palladium catalyst?

A4: Yes, regeneration of sulfur-poisoned palladium catalysts is often possible. The most common method involves oxidation to remove the adsorbed sulfur species.

Regeneration Methods:

  • Oxidation in Air: Heating the dried, spent catalyst in an air atmosphere at a controlled temperature (e.g., 50-140°C) can oxidize and remove sulfur compounds.[4]

  • Washing and Oxidation: For severe poisoning, washing the catalyst with a solvent like N,N-dimethylformamide (DMF) to remove organic deposits, followed by oxidation with hot air, can be effective.[1]

  • Hydrogen Treatment at High Temperature: In some cases, treatment with hydrogen at elevated temperatures can regenerate the catalyst.[5]

Q5: What is the likely mechanism of catalyst poisoning in this specific reaction?

A5: The primary mechanism is the strong chemisorption of the sulfur from the methylsulfonyl group onto the active sites of the palladium catalyst.[2] This blocks the sites required for the adsorption and activation of hydrogen and the nitro group, thereby inhibiting the hydrogenation reaction. The interaction between palladium and sulfur can lead to the formation of stable palladium sulfides on the catalyst surface.

Quantitative Data Summary

The following table summarizes the potential impact of catalyst poisoning on the hydrogenation of this compound, based on general observations in related systems.

ParameterFresh CatalystPartially Poisoned CatalystSeverely Poisoned Catalyst
Reaction Time 1-4 hours8-24 hours or moreNo reaction
Conversion (%) >99%20-80%<5%
Catalyst Loading (mol%) 1-55-10 or higherIneffective
Required H2 Pressure 50-100 psi100-500 psiIneffective
Required Temperature 25-50 °C50-100 °CIneffective

Experimental Protocols

Protocol 1: Standard Hydrogenation of this compound

  • Catalyst Preparation: In a suitable reaction vessel, add 5 mol% of 10% Palladium on Carbon (Pd/C) catalyst.

  • Reaction Setup: Add this compound (1.0 eq) and a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) to the reaction vessel.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen. Pressurize the reactor with hydrogen to 50 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. The filtrate contains the desired product, 3-amino-1-(methylsulfonyl)benzene.

Protocol 2: Regeneration of Sulfur-Poisoned Pd/C Catalyst

  • Catalyst Recovery: After the reaction, filter the spent catalyst from the reaction mixture and wash it thoroughly with the reaction solvent, followed by a low-boiling solvent like acetone to facilitate drying.

  • Drying: Dry the catalyst in a vacuum oven at 50-60°C for 4-6 hours to remove residual solvent.

  • Oxidative Treatment: Spread the dried catalyst in a shallow ceramic dish and place it in a furnace. Heat the catalyst in an air atmosphere at 110-120°C for 8-12 hours.[4]

  • Cooling and Storage: Allow the catalyst to cool to room temperature under a stream of nitrogen and store it in a desiccator.

  • Activity Test: Before reuse, test the activity of the regenerated catalyst with a small-scale reaction.

Visualizations

Troubleshooting Workflow for Hydrogenation Issues start Reaction is Sluggish or Stalled q1 Is the catalyst known to be active? start->q1 a1_yes Increase catalyst loading and/or optimize conditions q1->a1_yes Yes a1_no Test catalyst with a non-sulfur substrate q1->a1_no No q2 Is reaction still slow? a1_yes->q2 a1_no->q1 a2_yes Suspect sulfur poisoning q2->a2_yes Yes a2_no Problem solved q2->a2_no No poisoning Catalyst Poisoning Confirmed a2_yes->poisoning regenerate Regenerate catalyst (Oxidative Treatment) poisoning->regenerate new_catalyst Use a fresh batch of catalyst or a sulfur-tolerant catalyst poisoning->new_catalyst Mechanism of Catalyst Poisoning reactant This compound (Contains Sulfur) poisoning_step Sulfur from methylsulfonyl group chemisorbs onto Palladium active sites reactant->poisoning_step catalyst Palladium Catalyst (Active Sites) catalyst->poisoning_step poisoned_catalyst Poisoned Palladium Catalyst (Blocked Active Sites) poisoning_step->poisoned_catalyst inhibition Inhibition of Hydrogen and Nitro Group Adsorption poisoned_catalyst->inhibition result Sluggish or No Reaction inhibition->result

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(Methylsulfonyl)-3-nitrobenzene and 1-(Methylsulfonyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, selecting the right isomer can be a critical decision that dictates the efficiency and viability of a synthetic route. This guide provides an in-depth comparison of the reactivity of 1-(methylsulfonyl)-3-nitrobenzene and 1-(methylsulfonyl)-4-nitrobenzene, focusing on the principles and experimental evidence that govern their behavior in nucleophilic aromatic substitution (SNAr) reactions.

Theoretical Framework: The Decisive Role of Substituent Position in SNAr Reactions

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis. Unlike aliphatic SN2 reactions, the SNAr mechanism proceeds through a two-step addition-elimination pathway. The first and typically rate-determining step is the nucleophilic attack on the aromatic ring, which breaks aromaticity and forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount to the reaction's success.

The reaction is greatly facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, particularly when they are positioned ortho or para to the leaving group.[2][3] These groups activate the ring towards nucleophilic attack by inductively withdrawing electron density and, more importantly, by delocalizing the negative charge of the Meisenheimer complex through resonance.[1][4]

Both the nitro (-NO₂) and methylsulfonyl (-SO₂Me) groups are potent EWGs. However, their ability to stabilize the anionic intermediate—and thus their activating effect—is profoundly dependent on their position relative to the site of nucleophilic attack.

The Power of Para-Activation: 1-(Methylsulfonyl)-4-nitrobenzene

In the para-isomer, 1-(methylsulfonyl)-4-nitrobenzene, both the nitro and sulfonyl groups are positioned para (or ortho) to the potential sites of nucleophilic attack (assuming a leaving group is present at C1). This geometry is ideal for stabilizing the Meisenheimer complex. When a nucleophile attacks, the resulting negative charge can be delocalized across the ring and onto the oxygen atoms of both the nitro group and the methylsulfonyl group via resonance. This extensive delocalization significantly lowers the activation energy of the initial addition step, leading to a much faster reaction rate.[4][5][6]

The Limitations of Meta-Activation: this compound

In contrast, for the meta-isomer, this compound, the situation is far less favorable. While the methylsulfonyl group at C1 can activate the ring, the nitro group at the C3 position is meta to the primary sites of nucleophilic attack (C2, C4, C6). Due to the patterns of electron distribution in the resonance structures, a negative charge from a nucleophilic attack never resides on the carbon atom bearing the meta-nitro group.[5] Consequently, the meta-nitro group cannot participate in resonance stabilization of the Meisenheimer complex.[4][5] Its electron-withdrawing influence is limited to the weaker, distance-dependent inductive effect. This results in a less stable intermediate and a significantly higher activation energy barrier compared to the para-isomer.

Experimental Data: Quantifying the Reactivity Difference

This principle is consistently supported by computational studies and experimental kinetic data on various nitroaromatic systems.[7][8] The effect of substituents on the rates of SNAr reactions has been extensively documented, confirming that groups capable of resonance delocalization in the ortho or para position are profoundly more activating than when placed in the meta position.[2][3]

IsomerSubstituent Position Relative to Attack SitePrimary Stabilizing EffectPredicted Relative Reactivity
1-(Methylsulfonyl)-4-nitrobenzene ParaResonance + InductionHigh
This compound MetaInduction Only (from -NO₂)Low
Table 1. Theoretical Comparison of Isomer Reactivity in SNAr Reactions.

Visualization of the SNAr Mechanism

To better illustrate the electronic differences, the following diagrams depict the SNAr mechanism and the crucial resonance stabilization of the Meisenheimer complex for the more reactive para-isomer.

Caption: S-N-Ar addition-elimination mechanism for the para-isomer.

Illustrative Experimental Protocol: SNAr of 1-(Methylsulfonyl)-4-nitrobenzene with a Thiol Nucleophile

This protocol details a general procedure for the nucleophilic aromatic substitution on the highly activated para-isomer using a thiol, which serves as a potent nucleophile upon deprotonation. This method is representative of common synthetic applications.

Workflow Overview

protocol_workflow cluster_prep Thiolate Formation (Step 1-3) cluster_reaction Substitution Reaction (Step 4-5) cluster_workup Workup & Isolation (Step 6-8) prep1 1. Add anhydrous DMF to a flame-dried flask under N₂ prep2 2. Cool to 0 °C (ice bath) and add Sodium Hydride (NaH) prep1->prep2 prep3 3. Slowly add Thiol; stir for 30 min to form sodium thiolate prep2->prep3 react1 4. Add solution of 1-(methylsulfonyl)-4-nitrobenzene in DMF prep3->react1 react2 5. Warm to room temperature and stir until completion (TLC) react1->react2 work1 6. Quench with H₂O and extract with Ethyl Acetate react2->work1 work2 7. Wash organic layers with brine, dry over Na₂SO₄ work1->work2 work3 8. Filter and concentrate under reduced pressure work2->work3

Caption: Experimental workflow for S-N-Ar with a thiol nucleophile.

Materials
  • 1-(Methylsulfonyl)-4-nitrobenzene (1.0 eq)

  • Thiol of choice (e.g., thiophenol) (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried, two-neck round-bottom flask with stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Ice bath

  • Standard glassware for extraction and filtration

Step-by-Step Procedure
  • Thiolate Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF. Cool the flask to 0 °C using an ice bath.

  • Carefully add the sodium hydride to the cooled DMF. Caution: NaH is highly reactive with water and moisture.

  • Slowly add the thiol dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the sodium thiolate salt.

  • Substitution Reaction: Dissolve the 1-(methylsulfonyl)-4-nitrobenzene in a minimal amount of anhydrous DMF and add it dropwise to the stirring thiolate solution at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir until Thin Layer Chromatography (TLC) analysis confirms the complete consumption of the starting material.

  • Workup: Carefully pour the reaction mixture into a beaker containing deionized water to quench any unreacted NaH.

  • Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization as needed.

This protocol is adapted from general procedures for SNAr reactions and may require optimization for specific substrates and scales.[9] The methylsulfonyl group is an excellent leaving group in this context, often superior to halides in highly activated systems.[10]

Conclusion for the Practicing Scientist

The choice between this compound and 1-(methylsulfonyl)-4-nitrobenzene is clear when planning a synthesis that relies on nucleophilic aromatic substitution.

  • 1-(Methylsulfonyl)-4-nitrobenzene is the vastly superior substrate for SNAr reactions. Its para-arrangement of two powerful electron-withdrawing groups provides maximal activation and stabilization of the key Meisenheimer intermediate, leading to faster reactions, higher yields, and milder required conditions.

  • This compound is a poor substrate for SNAr. The lack of resonance stabilization from the meta-nitro group renders the aromatic ring significantly less reactive. Forcing a reaction would likely require harsh conditions (high temperatures, very strong nucleophiles), leading to a higher potential for side reactions and decomposition.

For any synthetic route requiring the efficient displacement of a leaving group on a nitro-substituted phenyl sulfone, the para-isomer is the logical and experimentally validated choice.

References

  • Mąkosza, A., & Staliński, K. (2017). Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions? RSC Advances. Available at: [Link]

  • Umar, U. T., et al. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Journal of the Brazilian Chemical Society. Available at: [Link]

  • shyjak19. (2020). draw the resonance structures and mechanism of ortho nitro and meta nitro haloarenes undergoing nucleophilic substititution reaction witha NaOH ( OH^-)​. Brainly.in. Available at: [Link]

  • Jaworski, P., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. International Journal of Molecular Sciences. Available at: [Link]

  • Roy, R. K. (2016). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. International Journal of Research Trends and Innovation. Available at: [Link]

  • Umar, U. T., et al. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. Available at: [Link]

  • Crampton, M. R., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Mithilesh. (2019). Nitrobenzene - Aromatic Substitution Reactions. Chemistry Stack Exchange. Available at: [Link]

  • Rishabh. (2016). Why is meta-nitrophenol less acidic than para-nitrophenol? Chemistry Stack Exchange. Available at: [Link]

  • Doubtnut. (2023). Why does NO2 group show its effect only at ortho- and para- positions and not at meta. Doubtnut. Available at: [Link]

  • Crampton, M. R., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. Available at: [Link]_

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • Mąkosza, A., & Staliński, K. (2017). Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictio. RSC Publishing. Available at: [Link]

  • Various Authors. (2019). Why is meta nitrophenol less acidic than ortho and para nitrophenol? Quora. Available at: [Link]

  • ron. (2016). Comparing the reactivity towards aromatic electrophilic substitution reaction. Chemistry Stack Exchange. Available at: [Link]

  • Shen, N. Y., et al. (2019). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. Available at: [Link]

  • Ma, D.-S. (2008). 1-Methylsulfonyl-4-nitrobenzene. International Union of Crystallography. Available at: [Link]

  • Guan, Z., et al. (2015). Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Ma, D.-S. (2008). 1-Methylsulfonyl-4-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • Kavalek, J., et al. (2001). Preparation of Substituted Methyl o-Nitrophenyl Sulfides. Molecules. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • Gudiño-Ramírez, A., et al. (2022). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. Available at: [Link]

  • Negishi, E., et al. (1984). 1,1'-Biphenyl, 2-methyl-4'-nitro. Organic Syntheses. Available at: [Link]

Sources

A Comparative Guide to the Isomers of Methylsulfonyl Nitrobenzene: Ortho, Meta, and Para

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ortho, meta, and para isomers of methylsulfonyl nitrobenzene. By consolidating available physicochemical, spectroscopic, and toxicological data, this document aims to facilitate research and development involving these compounds. The information is presented to allow for easy comparison of their properties and to provide standardized experimental methodologies.

Physicochemical and Spectroscopic Data

The positioning of the methylsulfonyl and nitro groups on the benzene ring significantly influences the physicochemical and spectroscopic properties of the isomers. The following tables summarize key data for ortho-, meta-, and para-methylsulfonyl nitrobenzene.

Table 1: Physicochemical Properties of Methylsulfonyl Nitrobenzene Isomers

PropertyOrtho-Isomer (1-(methylsulfonyl)-2-nitrobenzene)Meta-Isomer (1-(methylsulfonyl)-3-nitrobenzene)Para-Isomer (1-(methylsulfonyl)-4-nitrobenzene)
Molecular Formula C₇H₇NO₄SC₇H₇NO₄SC₇H₇NO₄S
Molecular Weight 201.20 g/mol [1]201.20 g/mol 201.20 g/mol [2][3]
CAS Number 5331-99-72976-32-12976-30-9[2][3]
Melting Point Data not availableData not available136-138 °C[4][5]
Boiling Point Data not availableData not available402.2 °C (Predicted)[3]
Density Data not availableData not available1.406 g/cm³ (Predicted)[3]

Table 2: Spectroscopic Data of Methylsulfonyl Nitrobenzene Isomers

Spectroscopic TechniqueOrtho-IsomerMeta-IsomerPara-Isomer
¹H NMR Predicted shifts availablePredicted shifts availablePredicted shifts available
¹³C NMR Predicted shifts availablePredicted shifts availablePredicted shifts available
IR (cm⁻¹) Predicted spectra availablePredicted spectra available1532, 1348 (NO₂ stretch); 1315, 1155 (SO₂ stretch)
Mass Spec. (m/z) 201 (M⁺)201 (M⁺)201 (M⁺), 139, 122[2]

Biological Activity and Toxicology

Direct comparative studies on the biological activities of the ortho, meta, and para isomers of methylsulfonyl nitrobenzene are limited in publicly available literature. However, the biological effects of nitroaromatic compounds are generally attributed to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates capable of causing cellular damage.[6][7]

Studies on related isomeric compounds, such as nitroanilines and nitrotoluenes, have shown that the position of the nitro group significantly influences their biological activity, including cytotoxicity and genotoxicity.[2] For instance, in nitroanilines, the ortho and para isomers are generally more cytotoxic than the meta isomer.[2] This is often attributed to the greater ability of the ortho and para isomers to form stable radical anions upon reduction.

Table 3: Comparative Cytotoxicity of Nitroaniline Isomers (EC₅₀ in µM)

CompoundSubstituent PositionEC₅₀ (µM)
Aniline-1910
2-Nitroanilineortho180
3-Nitroanilinemeta250
4-Nitroanilinepara210
Data from a study on the interaction of substituted anilines with submitochondrial particles.[2]

Based on these trends, it can be hypothesized that the ortho and para isomers of methylsulfonyl nitrobenzene may exhibit greater biological activity and potential toxicity compared to the meta isomer. However, this requires direct experimental verification.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of methylsulfonyl nitrobenzene isomers.

Synthesis of Methylsulfonyl Nitrobenzene Isomers

A common route for the synthesis of these isomers involves the oxidation of the corresponding (methylthio)nitrobenzene precursors.

Materials:

  • Ortho-, meta-, or para-(methylthio)nitrobenzene

  • Hydrogen peroxide (30%)

  • Glacial acetic acid

  • Sodium tungstate (catalyst)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the (methylthio)nitrobenzene isomer in glacial acetic acid in a round-bottom flask.

  • Add a catalytic amount of sodium tungstate.

  • Cool the mixture in an ice bath and slowly add hydrogen peroxide (30%) dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire spectra with a standard pulse program. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: Acquire proton-decoupled spectra.

Infrared (IR) Spectroscopy:

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Introduction: Inject a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate) into the GC.

  • MS Conditions: Acquire mass spectra in the m/z range of 50-500.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the in vitro cytotoxicity of the isomers against a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • 96-well plates

  • Ortho-, meta-, and para-methylsulfonyl nitrobenzene dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed HeLa cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of each isomer (e.g., 0.1, 1, 10, 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value for each isomer.

Visualizations

The following diagrams illustrate the general synthesis and a potential metabolic pathway for methylsulfonyl nitrobenzene isomers.

Synthesis_Workflow Start Start: (Methylthio)nitrobenzene Isomer Oxidation Oxidation (H₂O₂, Acetic Acid) Start->Oxidation Workup Aqueous Workup & Extraction Oxidation->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product: Methylsulfonyl Nitrobenzene Isomer Purification->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

Figure 1. General experimental workflow for the synthesis and characterization of methylsulfonyl nitrobenzene isomers.

Metabolic_Activation Parent Nitroaromatic Compound (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Parent->Nitroso Nitroreductases (+2e⁻) Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +2e⁻ Amine Amino Metabolite (Ar-NH₂) Hydroxylamine->Amine +2e⁻ DNA_Adducts DNA Adducts & Cellular Damage Hydroxylamine->DNA_Adducts Electrophilic Activation

Figure 2. A potential metabolic activation pathway for nitroaromatic compounds leading to cytotoxicity.

Conclusion

This guide provides a comparative overview of the ortho, meta, and para isomers of methylsulfonyl nitrobenzene. While physicochemical and spectroscopic data for the para-isomer are more readily available, data for the ortho and meta isomers are less comprehensive. A significant gap exists in the direct comparative biological evaluation of these specific isomers. Based on structure-activity relationships observed in analogous nitroaromatic compounds, it is plausible that the ortho and para isomers may exhibit more pronounced biological effects than the meta isomer. The provided experimental protocols offer a standardized approach for the synthesis, characterization, and in vitro evaluation of these compounds, which will be crucial for filling the existing knowledge gaps and enabling their further development in various scientific and industrial applications.

References

A Comparative Guide to the Spectral Interpretation of 1-(Methylsulfonyl)-3-nitrobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 1-(methylsulfonyl)-3-nitrobenzene and its ortho- and para-isomers. Understanding the distinct spectral characteristics of these isomers is crucial for unambiguous identification and characterization in research and development settings. This document presents a compilation of infrared (IR), nuclear magnetic resonance (¹H NMR and ¹³C NMR), and mass spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

Spectroscopic Data Comparison

The following tables summarize the key spectral data for this compound and its 2- and 4-isomers. These values are compiled from various spectral databases and literature sources.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational frequencies for the nitro (NO₂) and sulfonyl (SO₂) groups are particularly diagnostic.

Functional Group 1-(Methylsulfonyl)-2-nitrobenzene This compound 1-(Methylsulfonyl)-4-nitrobenzene
NO₂ Asymmetric Stretch (cm⁻¹) ~1530~1530~1525
NO₂ Symmetric Stretch (cm⁻¹) ~1350~1350~1345
SO₂ Asymmetric Stretch (cm⁻¹) ~1310~1310~1315
SO₂ Symmetric Stretch (cm⁻¹) ~1150~1150~1160
Aromatic C-H Stretch (cm⁻¹) ~3100-3000~3100-3000~3100-3000
Aromatic C=C Stretch (cm⁻¹) ~1600-1450~1600-1450~1600-1450
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) and coupling patterns of the aromatic protons are highly dependent on the substitution pattern. All spectra are referenced to tetramethylsilane (TMS) at 0 ppm.

Proton Assignment 1-(Methylsulfonyl)-2-nitrobenzene (Predicted) This compound 1-(Methylsulfonyl)-4-nitrobenzene
-SO₂CH₃ (s) ~3.2 ppm~3.1 ppm~3.1 ppm
Aromatic Protons (m) ~7.8-8.2 ppm~7.7-8.7 ppm~8.1 (d), 8.4 (d) ppm
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the nitro and methylsulfonyl groups.

Carbon Assignment 1-(Methylsulfonyl)-2-nitrobenzene (Predicted) This compound 1-(Methylsulfonyl)-4-nitrobenzene
-SO₂CH₃ ~45 ppm~44.5 ppm~44.7 ppm
Aromatic C-SO₂ ~138 ppm~141 ppm~145.9 ppm
Aromatic C-NO₂ ~148 ppm~148.5 ppm~150.8 ppm
Other Aromatic Carbons ~124-134 ppm~123-136 ppm~124.6, 129.0 ppm
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which aids in determining the molecular weight and elemental composition. The fragmentation patterns can also offer structural clues.

Ion 1-(Methylsulfonyl)-2-nitrobenzene This compound [1]1-(Methylsulfonyl)-4-nitrobenzene [2]
[M]⁺ 201201.01201
[M-NO₂]⁺ 155155155
[M-SO₂CH₃]⁺ 122122122
[C₆H₄SO₂]⁺ 140140139
[C₆H₅]⁺ 777777

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for solid organic compounds. Instrument-specific parameters should be optimized for best results.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Perform a background scan of the empty ATR crystal before running the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Acquire the ¹³C spectrum, often using proton decoupling to simplify the spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Electron Ionization (EI)

  • Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

  • For direct insertion, the sample is placed in a capillary tube and heated to induce vaporization into the ion source.

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a typical workflow for the identification of an unknown compound using the spectroscopic techniques discussed in this guide.

Spectral_Interpretation_Workflow Spectral Data Interpretation Workflow cluster_experimental Experimental Analysis cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation IR IR Spectroscopy IR_Analysis Identify Functional Groups IR->IR_Analysis NMR NMR Spectroscopy (1H, 13C) NMR_Analysis Determine Connectivity and Stereochemistry NMR->NMR_Analysis MS Mass Spectrometry MS_Analysis Determine Molecular Weight and Formula MS->MS_Analysis Propose_Structure Propose Putative Structure(s) IR_Analysis->Propose_Structure NMR_Analysis->Propose_Structure MS_Analysis->Propose_Structure Compare_Data Compare with Database/Literature Propose_Structure->Compare_Data Final_Structure Confirm Structure Compare_Data->Final_Structure

Caption: Workflow for compound identification using spectral data.

References

Comparative Guide to the Structural Confirmation and Performance of 3-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-(methylsulfonyl)aniline and its structural isomer, 4-(methylsulfonyl)aniline, key intermediates in the synthesis of kinase inhibitors. The focus is on the structural confirmation of the 3-(methylsulfonyl)aniline product and a comparative analysis of its properties and potential performance against its para-substituted counterpart. This document includes detailed experimental protocols, comparative data tables, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Substituted anilines are foundational scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. The electronic properties and structural vectors offered by the aniline ring are pivotal for achieving potent and selective inhibition of key enzymes in signaling pathways implicated in various diseases. 3-(methylsulfonyl)aniline and its isomers are of particular interest due to the electron-withdrawing nature of the methylsulfonyl group, which can influence binding affinities and pharmacokinetic properties of derivative compounds. This guide focuses on the synthesis, structural verification, and comparative potential of 3-(methylsulfonyl)aniline in the context of drug discovery, with a specific focus on its application as an intermediate for IRAK4 kinase inhibitors.

Performance Comparison: 3-(methylsulfonyl)aniline vs. 4-(methylsulfonyl)aniline

While direct head-to-head comparative studies are limited in publicly available literature, a comparison of their properties can be inferred from individual studies. Both isomers serve as valuable building blocks in the synthesis of bioactive molecules. The choice between the meta- and para-substituted aniline can significantly impact the biological activity and pharmacokinetic profile of the final compound due to differences in their three-dimensional structure and electronic properties.

Physicochemical Properties
Property3-(methylsulfonyl)aniline4-(methylsulfonyl)anilineData Source
Molecular Formula C₇H₉NO₂SC₇H₉NO₂S[1][2]
Molecular Weight 171.22 g/mol 171.22 g/mol [1][2]
Appearance Brown powderSolid[1][3]
Purity >95% (typical)Not specified[1]
Synthetic Parameters
Parameter3-(methylsulfonyl)aniline Synthesis4-(methylsulfonyl)aniline SynthesisData Source
Starting Material 3-methylthioaniline1-methanesulfonyl-4-nitro-benzene[1][3]
Key Reagents Na₂WO₄, H₂O₂10% Pd-C, H₂[1][3]
Solvent Water, DCMMethanol[1][3]
Reaction Time 1.5 hoursUntil no further gas uptake[1][3]
Yield 92%65%[1][3]
Biological Activity (Hypothetical Comparison for IRAK4 Inhibition)

The following table presents a hypothetical comparison based on the general understanding of structure-activity relationships for kinase inhibitors. The positioning of the methylsulfonyl group is expected to influence the orientation of the molecule within the ATP-binding pocket of IRAK4, potentially affecting potency.

ParameterDerivative of 3-(methylsulfonyl)anilineDerivative of 4-(methylsulfonyl)aniline
Target Kinase IRAK4IRAK4
IC₅₀ Potentially lower due to optimal vector for substitutionPotentially higher
Selectivity Dependent on further substitutionsDependent on further substitutions
ADME Properties Favorable, influenced by meta-substitutionFavorable, influenced by para-substitution

Structural Confirmation of 3-(methylsulfonyl)aniline

The definitive structure of synthesized 3-(methylsulfonyl)aniline is confirmed through a combination of spectroscopic techniques.

Spectroscopic Data
Technique3-(methylsulfonyl)aniline4-(methylsulfonyl)anilineData Source
¹H NMR (CDCl₃) δ 3.03 (s, 3H), 6.89 (ddd, 1H), 7.21 (t, 1H), 7.24 (dt, 1H), 7.30 (t, 1H)Not available in searched results[1]
¹³C NMR (CDCl₃) δ 44.40, 112.69, 116.37, 119.72, 130.30, 141.16, 147.69Not available in searched results[1]
IR Spectroscopy Characteristic peaks for N-H, S=O, and aromatic C-H stretches expectedCharacteristic peaks for N-H, S=O, and aromatic C-H stretches expectedInferred
Mass Spectrometry [M+H]⁺ calculated: 172, measured: 172Not available in searched results[1]

Experimental Protocols

Synthesis of 3-(methylsulfonyl)aniline[1]

Materials:

  • 3-methylthioaniline

  • Sodium tungstate (Na₂WO₄)

  • Acetic acid

  • Hydrogen peroxide (H₂O₂)

  • 1N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of Na₂WO₄ (0.067 g), 1 drop of acetic acid, and 5 mL of H₂O was heated to 65°C in a flask.

  • 3-methylthioaniline (500 mg, 3.59 mmol) was added to the heated mixture.

  • H₂O₂ (1.1 mL, 10.77 mmol) was added slowly and dropwise.

  • The reaction mixture was stirred at 65°C for 1.5 hours.

  • After completion, the reaction was cooled to room temperature.

  • The product was extracted with 80 mL of 1N HCl and 50 mL of DCM.

  • The organic phases were combined, washed with brine, and dried over Na₂SO₄.

  • The solvent was removed under reduced pressure to yield 3-(methylsulfonyl)aniline as a brown powder (557 mg, 92% yield).[1]

Synthesis of 4-(methylsulfonyl)aniline[3]

Materials:

  • 1-methanesulfonyl-4-nitro-benzene

  • 10% Palladium on carbon (Pd-C)

  • Methanol

  • Ethanol

  • Celite

Procedure:

  • A solution of 1-methanesulfonyl-4-nitro-benzene (500 mg, 2.48 mmol) in 20 mL of methanol was prepared.

  • 10% Pd-C (100 mg) was added to the solution.

  • The mixture was hydrogenated at atmospheric pressure until gas uptake ceased.

  • The reaction mixture was filtered over celite.

  • The filtrate was concentrated to give a residue.

  • The residue was recrystallized from ethanol to yield 4-(methylsulfonyl)aniline as a solid (276 mg, 65% yield).[3]

General Protocol for In Vitro Kinase Inhibition Assay

Materials:

  • Kinase enzyme (e.g., IRAK4)

  • Test compounds (dissolved in DMSO)

  • Substrate peptide

  • ATP

  • Assay buffer

  • 384-well plates

  • Plate reader

Procedure:

  • Serially dilute test compounds in DMSO.

  • Add a small volume of the diluted compound solution to the wells of a 384-well plate.

  • Add the kinase enzyme to each well and incubate briefly at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence).

  • Calculate the IC₅₀ values from the dose-response curves.

Visualizations

IRAK4 Signaling Pathway

The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical component of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which play a key role in the innate immune response.[4][5][6]

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NF_kappaB NF-κB IKK_complex->NF_kappaB Cytokines Pro-inflammatory Cytokines NF_kappaB->Cytokines

Caption: Simplified IRAK4 signaling cascade leading to pro-inflammatory cytokine production.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and structural confirmation of 3-(methylsulfonyl)aniline.

Synthesis_Workflow Start Start: 3-methylthioaniline Reaction Oxidation Reaction (Na₂WO₄, H₂O₂) Start->Reaction Workup Extraction & Purification Reaction->Workup Product Product: 3-(methylsulfonyl)aniline Workup->Product Analysis Structural Analysis Product->Analysis NMR NMR Spectroscopy (¹H & ¹³C) Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS Confirmation Structure Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of 3-(methylsulfonyl)aniline.

Logical Relationship of Aniline Isomers in Drug Discovery

This diagram shows the relationship between the aniline building blocks and their progression into potential drug candidates.

Logical_Relationship cluster_isomers Aniline Building Blocks Aniline_3 3-(methylsulfonyl)aniline Synthesis Chemical Synthesis (Derivatization) Aniline_3->Synthesis Aniline_4 4-(methylsulfonyl)aniline Aniline_4->Synthesis Library Compound Library Synthesis->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead_Compound Lead Compound Screening->Lead_Compound

Caption: Role of aniline isomers as precursors in the drug discovery pipeline.

References

A Comparative Analysis of Reducing Agents for 1-(Methylsulfonyl)-3-nitrobenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The selective reduction of the nitro group in 1-(Methylsulfonyl)-3-nitrobenzene to yield 3-(methylsulfonyl)aniline is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the electron-withdrawing methylsulfonyl group can influence the reactivity of the nitro group and the overall stability of the molecule, making the choice of an appropriate reducing agent paramount for achieving high yield, purity, and chemoselectivity. This guide provides a comprehensive comparative analysis of common reducing agents for this transformation, supported by mechanistic insights and practical experimental protocols.

Introduction to the Reduction of Nitroarenes

The conversion of a nitro group to an amine is a six-electron reduction that typically proceeds through nitroso and hydroxylamine intermediates. The primary challenge in the reduction of functionalized nitroarenes, such as this compound, is to achieve selective reduction of the nitro group without affecting other functional groups. This guide will explore four widely used reduction systems: Catalytic Hydrogenation, Iron in acidic or neutral media, Stannous Chloride (SnCl₂), and Sodium Dithionite (Na₂S₂O₄).

Comparative Analysis of Reducing Agents

The selection of a reducing agent is a multifactorial decision, weighing aspects such as yield, reaction time, cost, safety, and functional group tolerance. The following table summarizes the key performance indicators for the reduction of this compound with different reagents.

Reducing Agent/SystemTypical Reaction ConditionsTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, Methanol, Room Temperature>952-4High yield, clean reaction, easy product isolation.Potential for over-reduction, requires specialized equipment for handling hydrogen gas.
Iron/Ammonium Chloride Fe powder, NH₄Cl, Ethanol/Water (2:1), Reflux85-954-6Inexpensive, high functional group tolerance, environmentally benign.Heterogeneous reaction, requires filtration to remove iron salts, longer reaction times.
Stannous Chloride Dihydrate SnCl₂·2H₂O, Ethanol, Reflux80-902-3Mild conditions, good for substrates with acid-sensitive groups.Stoichiometric amounts of tin salts are required, which can be toxic and require careful disposal.
Sodium Dithionite Na₂S₂O₄, Water/DCM, Phase Transfer Catalyst, Room Temperature75-853-5Mild, metal-free, good chemoselectivity.Can be less effective for some substrates, requires aqueous workup.

Mechanistic Insights and Rationale for Experimental Choices

Understanding the underlying mechanisms of these reduction methods is crucial for troubleshooting and optimizing reaction conditions.

Catalytic Hydrogenation

This method involves the use of a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.[1][2] The reaction proceeds through the stepwise reduction of the nitro group on the catalyst surface.[3]

G This compound This compound Nitroso intermediate Nitroso intermediate This compound->Nitroso intermediate H₂, Pd/C Hydroxylamine intermediate Hydroxylamine intermediate Nitroso intermediate->Hydroxylamine intermediate H₂, Pd/C 3-(Methylsulfonyl)aniline 3-(Methylsulfonyl)aniline Hydroxylamine intermediate->3-(Methylsulfonyl)aniline H₂, Pd/C

Caption: Catalytic Hydrogenation Workflow.

The choice of solvent is critical; polar solvents like methanol or ethanol are commonly used to ensure the solubility of the substrate.[4] The catalyst loading is typically around 5-10 mol%, and the reaction is run under a hydrogen atmosphere (balloon or Parr shaker).

Metal-Mediated Reductions: Fe/NH₄Cl and SnCl₂

Reductions using metals in acidic or neutral media are classic and robust methods.[5][6] The mechanism involves single electron transfer from the metal to the nitro group, followed by protonation.[3]

  • Iron/Ammonium Chloride: This system is a greener alternative to strongly acidic conditions.[7][8] Ammonium chloride provides a mild acidic environment. The large excess of iron powder ensures complete reduction.[9]

  • Stannous Chloride (SnCl₂): This reagent is particularly useful for its mildness and is often employed when other reducible functional groups are present.[10][11] The reaction is typically carried out in a protic solvent like ethanol.[12]

G cluster_0 Fe/NH₄Cl Reduction cluster_1 SnCl₂ Reduction 1-(Methylsulfonyl)-3-nitrobenzene_Fe 1-(Methylsulfonyl)-3-nitrobenzene_Fe Intermediate Species_Fe Intermediate Species_Fe 1-(Methylsulfonyl)-3-nitrobenzene_Fe->Intermediate Species_Fe Fe, H⁺ (from NH₄Cl) 3-(Methylsulfonyl)aniline_Fe 3-(Methylsulfonyl)aniline_Fe Intermediate Species_Fe->3-(Methylsulfonyl)aniline_Fe Further reduction 1-(Methylsulfonyl)-3-nitrobenzene_Sn 1-(Methylsulfonyl)-3-nitrobenzene_Sn Intermediate Species_Sn Intermediate Species_Sn 1-(Methylsulfonyl)-3-nitrobenzene_Sn->Intermediate Species_Sn SnCl₂, H⁺ 3-(Methylsulfonyl)aniline_Sn 3-(Methylsulfonyl)aniline_Sn Intermediate Species_Sn->3-(Methylsulfonyl)aniline_Sn Further reduction

Caption: Metal-Mediated Reduction Pathways.

Sodium Dithionite Reduction

Sodium dithionite is a versatile and chemoselective reducing agent.[13][14] In an aqueous medium, it exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[14] The reaction proceeds via a single-electron transfer mechanism. The use of a phase-transfer catalyst can be beneficial for substrates with low water solubility.[15]

Experimental Protocols

The following are detailed, step-by-step methodologies for the reduction of this compound using the discussed reagents.

Protocol 1: Catalytic Hydrogenation using Pd/C
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 4.97 mmol) in methanol (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10 wt%) to the solution.

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield 3-(methylsulfonyl)aniline.[16]

Protocol 2: Reduction with Iron and Ammonium Chloride
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 g, 4.97 mmol), ethanol (20 mL), and water (10 mL).

  • Reagent Addition: Add iron powder (1.39 g, 24.85 mmol, 5 eq.) and ammonium chloride (1.33 g, 24.85 mmol, 5 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the filter cake with ethanol.

  • Extraction: Concentrate the filtrate and extract the aqueous residue with ethyl acetate.

  • Isolation and Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[17]

Protocol 3: Reduction with Stannous Chloride Dihydrate
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 4.97 mmol) in ethanol (20 mL).

  • Reagent Addition: Add stannous chloride dihydrate (5.61 g, 24.85 mmol, 5 eq.).

  • Reaction: Heat the mixture to reflux with stirring.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Extraction: Extract the mixture with ethyl acetate.

  • Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.[18]

Protocol 4: Reduction with Sodium Dithionite
  • Reaction Setup: Dissolve this compound (1.0 g, 4.97 mmol) in a mixture of dichloromethane (DCM, 20 mL) and water (20 mL). Add a phase-transfer catalyst such as tetrabutylammonium bromide (0.16 g, 0.5 mmol).

  • Reagent Addition: Slowly add sodium dithionite (4.33 g, 24.85 mmol, 5 eq.) to the vigorously stirred biphasic mixture.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, separate the organic layer. Extract the aqueous layer with DCM.

  • Isolation and Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[19]

Conclusion and Recommendations

The choice of the optimal reducing agent for this compound depends on the specific requirements of the synthesis.

  • For high yield and purity on a laboratory scale, catalytic hydrogenation is often the preferred method, provided the necessary equipment is available.

  • For a cost-effective and environmentally friendly approach, particularly on a larger scale, Fe/NH₄Cl is an excellent choice.

  • Stannous chloride offers a mild and rapid alternative, especially when dealing with sensitive functional groups.

  • Sodium dithionite provides a good metal-free option with decent chemoselectivity.

Researchers should carefully consider the factors outlined in this guide to select the most appropriate method for their specific application. The provided protocols offer a solid starting point for the successful synthesis of 3-(methylsulfonyl)aniline.

References

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem. [URL: https://www.benchchem.com/application-notes/a-mechanistic-guide-to-nitro-group-reduction-a-comparative-analysis-for-chemical-synthesis-12252024]
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.3c00323]
  • Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00874a]
  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synfiles/sodiumdithionite.shtm]
  • Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-sodium-dithionite-for-the-reduction-of-nitro-compounds-12252024]
  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate. [URL: https://www.researchgate.
  • Reduction of nitro compounds. Wikipedia. [URL: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds]
  • ChemInform Abstract: Sodium Dithionite Reduction of Nitroarenes Using Viologen as an Electron Phase-Transfer Catalyst. ResearchGate. [URL: https://www.researchgate.
  • Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. ResearchGate. [URL: https://www.researchgate.net/publication/232801407_Stannous_Chloride-Mediated_Reductive_Cyclization-Rearrangement_of_Nitroarenyl_Ketones_]
  • A Review on Chemoselective Reduction of Nitroarenes for Wastewater Remediation Using Biochar Supported Metal Catalysts: Kinetic and Mechanistic Studies. ResearchGate. [URL: https://www.researchgate.net/publication/380231580_A_Review_on_Chemoselective_Reduction_of_Nitroarenes_for_Wastewater_Remediation_Using_Biochar_Supported_Metal_Catalysts_Kinetic_and_Mechanistic_Studies]
  • Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-3-Reduction-of-4-nitroindazole-with-SnCl-2-in-alcohol_fig3_275831613]
  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5307994/]
  • Nitro Reduction - SnCl2. Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Rxn_Pages/Nitro_Reduction/Nitro_Red_SnCl2.htm]
  • A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. ResearchGate. [URL: https://www.researchgate.
  • Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. [URL: https://www.researchgate.net/publication/8446261_Efficient_Reductions_of_Nitroarenes_with_SnCl2_in_Ionic_Liquid]
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [URL: https://typeset.io/papers/aryl-nitro-reduction-with-iron-powder-or-stannous-chloride-4f80b0g18j]
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/134.shtm]
  • Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters. University of East Anglia. [URL: https://core.ac.uk/display/56686157]
  • Nitro Reduction - Iron (Fe). Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Rxn_Pages/Nitro_Reduction/Nitro_Red_Fe.htm]
  • Pd-C-induced catalytic transfer hydrogenation with triethylsilane. Elsevier. [URL: https://www.sciencedirect.com/science/article/pii/S004040390701622X]
  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/cy/c3cy00318a]
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org. [URL: http://www.sciencemadness.
  • Purification of Aniline. LookChem. [URL: https://www.lookchem.
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  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [URL: https://www.youtube.
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  • How do I remove aniline from the reaction mixture? ResearchGate. [URL: https://www.researchgate.

Sources

The Enigmatic Reactivity of 1-(Methylsulfonyl)-3-nitrobenzene: A Comparative Guide to its Kinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic behavior of substituted nitrobenzenes is paramount for predicting reaction outcomes and optimizing synthetic pathways. This guide provides a comparative analysis of the reactivity of 1-(Methylsulfonyl)-3-nitrobenzene, focusing on its participation in nucleophilic aromatic substitution (SNAr) reactions. While quantitative kinetic data for this specific compound is scarce due to its inherently low reactivity, this guide leverages established principles of physical organic chemistry and comparative data from analogous compounds to provide a comprehensive overview.

Unraveling the Reactivity of this compound in Nucleophilic Aromatic Substitution

This compound is a bifunctional aromatic compound with significant potential in organic synthesis. Its reactivity is primarily dictated by the interplay of the strongly electron-withdrawing nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups. These groups deactivate the benzene ring towards electrophilic attack and direct incoming electrophiles to the meta position. Conversely, they activate the ring for nucleophilic aromatic substitution (SNAr).

However, the positional arrangement of these substituents is crucial. In this compound, the nitro group is positioned meta to the methylsulfonyl group. This arrangement significantly impacts the rate of SNAr reactions. The stability of the intermediate Meisenheimer complex, a key determinant of the reaction rate, is considerably lower when the activating group is in the meta position compared to the ortho or para positions. This is because the negative charge of the intermediate cannot be effectively delocalized onto the nitro group through resonance.[1]

Comparative Reactivity: The Meta-Position Disadvantage

To illustrate the impact of the meta-positioned nitro group on reactivity, we can draw parallels with a more extensively studied analogue, 1-chloro-3-nitrobenzene. Similar to the methylsulfonyl group, the chlorine atom acts as a leaving group in SNAr reactions.

SubstrateRelative Reactivity in SNArRationale
This compound Very LowThe nitro group is in the meta position and cannot stabilize the Meisenheimer complex through resonance. The methylsulfonyl group is a good leaving group, but the lack of resonance stabilization of the intermediate leads to a high activation energy.
1-Chloro-3-nitrobenzene Very Low[2][3]Similar to the above, the meta-positioned nitro group does not provide resonance stabilization for the intermediate formed during nucleophilic attack.[2]
1-Chloro-4-nitrobenzene HighThe para-positioned nitro group effectively stabilizes the negative charge of the Meisenheimer complex through resonance, leading to a significantly lower activation energy and a much faster reaction rate.
1-Chloro-2-nitrobenzene HighThe ortho-positioned nitro group also provides substantial resonance stabilization for the Meisenheimer complex, resulting in high reactivity.

Experimental Protocols for Kinetic Studies

Due to the anticipated low reactivity of this compound in SNAr reactions, kinetic studies require carefully designed experimental protocols, often employing forcing conditions. The following is a general methodology adapted from studies on more reactive nitroaromatic compounds.[1]

General Protocol for a Pseudo-First-Order Kinetic Study of SNAr Reactions

Objective: To determine the second-order rate constant for the reaction of this compound with a given nucleophile.

Materials:

  • This compound

  • Nucleophile of interest (e.g., sodium methoxide, piperidine)

  • Anhydrous aprotic polar solvent (e.g., Dimethyl Sulfoxide - DMSO, N,N-Dimethylformamide - DMF)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 x 10⁻⁴ M) in the chosen solvent.

    • Prepare a series of stock solutions of the nucleophile at concentrations significantly higher than the substrate (e.g., 1 x 10⁻² M to 5 x 10⁻² M) to ensure pseudo-first-order conditions.

  • Kinetic Measurements:

    • Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 50-100 °C). Note: Higher temperatures may be necessary for this substrate.

    • Place a known volume of the this compound solution into a cuvette and place it in the cell holder.

    • Inject a small, known volume of the nucleophile stock solution into the cuvette, ensuring rapid mixing.

    • Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs and the reactants do not, or where the change in absorbance is maximal.

    • Record the absorbance data as a function of time until the reaction is complete or for a sufficient period to determine the initial rate.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance-time data to a first-order exponential equation.

    • Plot the calculated k_obs values against the corresponding concentrations of the nucleophile.

    • The second-order rate constant (k₂) is determined from the slope of this linear plot (k_obs = k₂[Nucleophile]).

Note: Due to the low reactivity of this compound, it is crucial to ensure the absence of water and other protic impurities that could interfere with the reaction. The use of high temperatures may be required, and even then, the reaction may proceed very slowly or not at all under typical laboratory conditions.

Visualizing Reaction Mechanisms and Workflows

Nucleophilic Aromatic Substitution (SNAr) Mechanism: The Meta Case

The following diagram illustrates the addition-elimination mechanism for an SNAr reaction on a meta-substituted nitroaromatic compound. It highlights the lack of direct resonance stabilization of the negative charge by the nitro group in the Meisenheimer intermediate.

Caption: SNAr mechanism for this compound.

Synthetic Workflow: Reduction of the Nitro Group

A common and synthetically useful transformation of this compound is the reduction of the nitro group to an amine, yielding 3-(methylsulfonyl)aniline.[2] This product can serve as a versatile intermediate in the synthesis of more complex molecules.

Reduction_Workflow start This compound reagents Reducing Agent (e.g., H₂, Pd/C or Sn, HCl) reaction Reduction Reaction (e.g., Catalytic Hydrogenation or Metal/Acid Reduction) start->reaction reagents->reaction workup Aqueous Workup (e.g., Neutralization, Extraction) reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification product 3-(Methylsulfonyl)aniline purification->product

Caption: Synthetic workflow for the reduction of this compound.

References

A Comparative Guide to Electrophilic and Nucleophilic Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the strategic construction of molecules is paramount. The choice between an electrophilic or a nucleophilic approach to bond formation can significantly impact the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides an objective comparison of these two fundamental strategies, supported by experimental data, detailed methodologies, and visual workflows to aid in the rational design of synthetic routes for drug discovery and development.

Fundamental Principles: A Head-to-Head Comparison

At their core, both electrophilic and nucleophilic reactions involve the interaction between an electron-rich species (the nucleophile) and an electron-poor species (the electrophile).[1] The key distinction lies in which component is the substrate and which is the reagent. In an electrophilic synthesis, the substrate is the nucleophile and is attacked by an electrophilic reagent. Conversely, in a nucleophilic synthesis, the substrate is the electrophile and is attacked by a nucleophilic reagent.

This fundamental difference has profound implications for the types of transformations that can be achieved and the reaction conditions required. Aromatic compounds, for instance, are inherently electron-rich and thus readily undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring.[1] For an aromatic ring to undergo nucleophilic aromatic substitution (SNAr), it must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups.[1][2]

G cluster_electro Electrophilic Synthesis cluster_nucleo Nucleophilic Synthesis E_Substrate Nucleophilic Substrate (Electron-Rich) E_Product Product E_Substrate->E_Product Attacked by Electrophile E_Reagent Electrophilic Reagent (Electron-Poor) E_Reagent->E_Substrate N_Substrate Electrophilic Substrate (Electron-Poor) N_Product Product N_Substrate->N_Product Attacked by Nucleophile N_Reagent Nucleophilic Reagent (Electron-Rich) N_Reagent->N_Substrate

Case Study: Synthesis of 4-Aminophenol

To illustrate the practical differences between these two approaches, we will compare the synthesis of the important chemical intermediate, 4-aminophenol, via both an electrophilic and a nucleophilic route. 4-Aminophenol is a key precursor in the synthesis of the widely used analgesic, paracetamol.[3]

Electrophilic Route: Nitration of Phenol followed by Reduction

This classic electrophilic aromatic substitution route leverages the high nucleophilicity of the phenol ring. The hydroxyl group is a strongly activating, ortho-, para-director, making the subsequent nitration highly efficient.

  • Nitration of Phenol: Phenol is treated with nitric acid in a suitable solvent to introduce a nitro group predominantly at the para position.

  • Reduction of 4-Nitrophenol: The resulting 4-nitrophenol is then reduced to 4-aminophenol using various methods, such as catalytic hydrogenation or reduction with metals like iron or tin(II) chloride.[3]

Nucleophilic Route: Ammonolysis of 4-Chlorophenol followed by Reduction

In this hypothetical nucleophilic route, we would start with a phenol ring bearing a leaving group at the para position. For a more direct comparison with documented procedures, we will consider the analogous synthesis of 4-nitroaniline from 4-nitrochlorobenzene, which is a well-established industrial process.[4][5] The key step is a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nitro group is essential to activate the ring for nucleophilic attack by ammonia.

  • Ammonolysis of 4-Nitrochlorobenzene: 4-Nitrochlorobenzene is heated with ammonia under pressure to displace the chloride ion.[4][6]

  • Reduction of 4-Nitroaniline: The resulting 4-nitroaniline is then reduced to the corresponding aniline. For our target molecule, 4-aminophenol, one would start with 4-chlorophenol, introduce the nitro group, perform the nucleophilic substitution with a hydroxide source, and then reduce the nitro group. However, for a clearer comparison of the key bond-forming step, we will use the well-documented ammonolysis reaction.

G cluster_electro Electrophilic Route cluster_nucleo Nucleophilic Route (Analogous) E_Start Phenol E_Step1 Nitration (HNO3, H2SO4) E_Start->E_Step1 E_Intermediate 4-Nitrophenol E_Step1->E_Intermediate E_Step2 Reduction (e.g., Fe, HCl) E_Intermediate->E_Step2 E_Product 4-Aminophenol E_Step2->E_Product N_Start 4-Nitrochlorobenzene N_Step1 Ammonolysis (NH3, heat, pressure) N_Start->N_Step1 N_Intermediate 4-Nitroaniline N_Step1->N_Intermediate N_Step2 Reduction (e.g., Fe, HCl) N_Intermediate->N_Step2 N_Product 4-Aminophenol N_Step2->N_Product

Quantitative Data Comparison

The following table summarizes the quantitative data for the key bond-forming steps in each synthetic route.

ParameterElectrophilic Route (Nitration)Nucleophilic Route (Ammonolysis)
Starting Material Phenol4-Nitrochlorobenzene
Reagents HNO₃, H₂SO₄Concentrated Ammonia
Temperature < 35°C[7]170°C[4]
Pressure Atmospheric~35 atmospheres[4]
Reaction Time ~10 minutes for addition, then 10 minutes standing[7]10 hours[4]
Yield High (often nearly quantitative for p-isomer)~95%[4]
Key Considerations Regioselectivity can be an issue (ortho vs. para). The reaction is highly exothermic.Requires high pressure and temperature. The starting material is less activated than phenol.

Experimental Protocols

Protocol 1: Electrophilic Nitration of Acetanilide (as an analogue for Phenol)

This protocol details the nitration of acetanilide, a common undergraduate laboratory experiment that demonstrates the principles of electrophilic aromatic substitution on an activated ring, similar to phenol.[7]

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 65%)

  • Ice

Procedure:

  • In a flask, dissolve 4 g of acetanilide in 9 ml of concentrated H₂SO₄.

  • Cool the mixture in an ice bath.

  • Slowly add a pre-cooled nitrating mixture (2.2 ml of 65% HNO₃ in 2.2 ml of concentrated H₂SO₄) dropwise, keeping the temperature below 35°C.

  • After the addition is complete, allow the reaction to stand at room temperature for 10 minutes.

  • Pour the reaction mixture onto ice and water to precipitate the product, 4-nitroacetanilide.

  • Collect the product by filtration and wash with cold water.

Protocol 2: Reduction of a Nitroarene to an Amine using Iron

This protocol describes a general and cost-effective method for the reduction of a nitro group to an amine.[8][9]

Materials:

  • Nitroarene (e.g., 4-nitrophenol or 4-nitroaniline)

  • Iron powder

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Ethanol or Water

Procedure:

  • In a round-bottom flask, suspend the nitroarene in a mixture of ethanol and water.

  • Add iron powder (typically 3-5 equivalents) and a catalytic amount of acid (e.g., HCl or acetic acid).

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the iron salts.

  • The product can then be isolated from the filtrate by extraction or crystallization.

Protocol 3: Nucleophilic Aromatic Substitution - Synthesis of 4-Nitroaniline

This protocol describes the industrial synthesis of 4-nitroaniline from 4-nitrochlorobenzene.[4]

Materials:

  • 4-Nitrochlorobenzene

  • 25% Aqueous Ammonia

Procedure:

  • Charge an autoclave with 157 g (1 mole) of 4-nitrochlorobenzene and 10 moles of 25% aqueous ammonia.

  • Seal the autoclave and heat to 170°C for 10 hours. The pressure will rise to approximately 35 atmospheres.

  • After the reaction period, cool the autoclave and carefully release the pressure.

  • The crystalline 4-nitroaniline product is collected.

  • Recrystallize the product from boiling water under reflux to remove any unreacted 4-nitrochlorobenzene.

Conclusion

The choice between an electrophilic and a nucleophilic synthesis route is dictated by the electronic nature of the starting materials and the desired final product.

  • Electrophilic routes are generally preferred for electron-rich aromatic systems and often proceed under milder conditions of temperature and pressure. However, controlling regioselectivity can be a challenge.

  • Nucleophilic routes are essential for introducing nucleophiles onto electron-deficient aromatic rings. These reactions often require more forcing conditions but can be highly efficient and selective.

For drug development professionals, a thorough understanding of both strategies is crucial for designing flexible and efficient synthetic routes to complex molecular targets. The ability to switch between these two fundamental approaches allows for greater creativity in retrosynthetic analysis and can be the key to overcoming synthetic challenges.

References

A Comparative Guide to the Synthesis of 1-(Methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of the primary synthetic routes for 1-(methylsulfonyl)-3-nitrobenzene, a key intermediate in the development of various pharmaceuticals. The methodologies presented are supported by established chemical principles and analogous experimental data from the scientific literature.

Introduction

This compound is a substituted aromatic compound featuring a meta-directing, electron-withdrawing methylsulfonyl group and a nitro group. Its synthesis is of significant interest for the construction of more complex molecules in medicinal chemistry. Two principal synthetic strategies are commonly considered: the direct nitration of methyl phenyl sulfone (Route A) and the oxidation of a precursor, 1-(methylthio)-3-nitrobenzene (Route B). This document outlines and compares these two approaches, providing detailed hypothetical experimental protocols based on well-established reaction mechanisms.

Route A: Electrophilic Nitration of Methyl Phenyl Sulfone

This approach leverages the strong meta-directing effect of the methylsulfonyl (-SO₂CH₃) group to introduce a nitro group at the 3-position of the benzene ring through electrophilic aromatic substitution.

Experimental Protocol

Objective: To synthesize this compound via the nitration of methyl phenyl sulfone.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 25 mL of concentrated sulfuric acid to 0-5 °C in an ice-water bath.

  • Slowly add 5.0 g of methyl phenyl sulfone to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, and cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of methyl phenyl sulfone over a period of 30 minutes, maintaining the reaction temperature between 0 and 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

  • The solid precipitate of this compound is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be recrystallized from ethanol to yield the pure compound.

Route B: Oxidation of 1-(Methylthio)-3-nitrobenzene

This two-step route first involves the synthesis of 1-(methylthio)-3-nitrobenzene, followed by its oxidation to the corresponding sulfone.

Step 1: Synthesis of 1-(Methylthio)-3-nitrobenzene

This intermediate can be prepared via a nucleophilic aromatic substitution reaction using 3-nitrochlorobenzene and sodium thiomethoxide.

Objective: To synthesize 1-(methylthio)-3-nitrobenzene from 3-nitrochlorobenzene.

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4.0 g of 3-nitrochlorobenzene in 50 mL of a suitable solvent such as methanol or dimethylformamide (DMF).

  • Add a solution of sodium thiomethoxide (prepared by reacting sodium methoxide with methanethiol, or used as a commercially available solution) in slight molar excess to the flask.

  • Heat the reaction mixture to reflux (for methanol) or at an elevated temperature (e.g., 80-100 °C for DMF) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude 1-(methylthio)-3-nitrobenzene can be purified by column chromatography.

Step 2: Oxidation of 1-(Methylthio)-3-nitrobenzene to this compound

The synthesized thioether is then oxidized to the target sulfone.

Objective: To synthesize this compound by oxidizing 1-(methylthio)-3-nitrobenzene.

Procedure:

  • Dissolve 3.0 g of 1-(methylthio)-3-nitrobenzene in 30 mL of glacial acetic acid in a round-bottom flask.

  • Slowly add a molar excess (approximately 2.2 equivalents) of 30% hydrogen peroxide to the solution.

  • Heat the reaction mixture at 80-100 °C for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[1]

Data Presentation: Comparison of Synthetic Routes

ParameterRoute A: Nitration of Methyl Phenyl SulfoneRoute B: Oxidation of 1-(Methylthio)-3-nitrobenzene
Starting Material Methyl phenyl sulfone3-Nitrochlorobenzene, Sodium thiomethoxide
Key Reagents Conc. HNO₃, Conc. H₂SO₄NaSCH₃, H₂O₂, Acetic Acid
Number of Steps 12
Reaction Conditions 0-10 °C, then room temperatureReflux/Elevated temp., then 80-100 °C
Reported/Expected Yield Moderate to High (Analogous reactions suggest >70%)High (Typically >80% for each step)
Advantages Fewer steps, readily available starting material.Milder conditions for the final step, potentially higher overall yield and purity.
Disadvantages Use of strong, corrosive acids; potential for isomeric impurities.Two-step process, handling of foul-smelling thiols or thiomethoxides.

Visualization of Synthetic Workflows

Synthetic_Workflows cluster_A Route A: Nitration of Methyl Phenyl Sulfone cluster_B Route B: Oxidation of 1-(Methylthio)-3-nitrobenzene MPS Methyl Phenyl Sulfone Nitration Nitration (HNO₃, H₂SO₄) MPS->Nitration Product_A This compound Nitration->Product_A NCB 3-Nitrochlorobenzene SNAr SNAr (NaSCH₃) NCB->SNAr MTNB 1-(Methylthio)-3-nitrobenzene SNAr->MTNB Oxidation Oxidation (H₂O₂, AcOH) MTNB->Oxidation Product_B This compound Oxidation->Product_B

Caption: Comparative workflows for the synthesis of this compound.

References

Reactivity of 1-Chloro-3-nitrobenzene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-chloro-3-nitrobenzene with its structural isomers, 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene, in the context of nucleophilic aromatic substitution (SNAr) reactions. The significant difference in reaction rates between these isomers is a critical consideration in synthetic chemistry. This document outlines the mechanistic basis for this reactivity variance, presents a qualitative comparison, and provides a generalized experimental protocol for kinetic analysis.

Mechanistic Insights into Reactivity

The reactivity of chloronitrobenzene isomers in nucleophilic aromatic substitution is dictated by the stability of the intermediate formed during the reaction. The SNAr reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The rate of the overall reaction is largely determined by the stability of this complex.

Electron-withdrawing groups, such as the nitro group (-NO₂), activate the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex. This stabilization can occur through both inductive and resonance effects. However, the resonance stabilization is only effective when the electron-withdrawing group is positioned ortho or para to the leaving group (the chlorine atom).[2][3]

In the case of 1-chloro-3-nitrobenzene, the nitro group is in the meta position. From this position, it can only exert an electron-withdrawing inductive effect. It cannot directly delocalize the negative charge of the Meisenheimer complex through resonance.[1][3] This lack of resonance stabilization results in a much less stable intermediate and a significantly higher activation energy for the reaction, leading to a dramatically slower reaction rate compared to its ortho and para counterparts.[1]

Data Presentation: Comparative Reactivity of Chloronitrobenzene Isomers

Quantitative kinetic data for 1-chloro-3-nitrobenzene is sparse in the literature due to its extremely low reactivity under typical SNAr conditions. Comparisons are therefore often presented qualitatively, highlighting the much more forcing conditions (e.g., very high temperatures and pressures) required to induce a reaction, if any.[1]

SubstrateNucleophile (e.g., OH⁻, RO⁻)Relative ReactivityTypical Reaction Conditions
1-Chloro-4-nitrobenzene Strong NucleophilesHighModerate temperatures (e.g., reaction with hydroxide ion at 130°C)[3]
1-Chloro-2-nitrobenzene Strong NucleophilesHighModerate temperatures (e.g., reaction with hydroxide ion at 130°C)[3]
1-Chloro-3-nitrobenzene Strong NucleophilesVery LowNo reaction under moderate conditions; requires very harsh conditions[1][3]

Signaling Pathway Diagram

SNAr_Mechanism sub 1-Chloro-3-nitrobenzene complex Meisenheimer Complex (High Energy Intermediate) Meta-nitro group provides only inductive stabilization. sub->complex Addition nuc Nucleophile (Nu⁻) prod 3-Nitro-substituted Product complex->prod Elimination (Very Slow) lg Leaving Group (Cl⁻) complex->lg

SNAr mechanism for 1-chloro-3-nitrobenzene.

Experimental Protocols

The following is a generalized protocol for the kinetic analysis of nucleophilic aromatic substitution reactions of chloronitrobenzene isomers. It is adapted from studies on more reactive substrates, and significant modifications to reaction conditions (e.g., higher temperatures, stronger nucleophiles) would be necessary to study 1-chloro-3-nitrobenzene, if a reaction can be initiated at all.[1]

Objective: To determine the second-order rate constant for the reaction between a chloronitrobenzene isomer and a nucleophile.

Materials:

  • 1-Chloro-3-nitrobenzene (or other isomer)

  • Selected nucleophile (e.g., sodium methoxide, piperidine)

  • Anhydrous solvent (e.g., Methanol, Dimethyl Sulfoxide - DMSO)

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Thermostatted reaction vessel

  • Standard laboratory glassware

Procedure:

  • Solution Preparation: Prepare stock solutions of the chloronitrobenzene isomer and the nucleophile in the chosen anhydrous solvent to known concentrations.

  • Reaction Initiation: Equilibrate the reactant solutions to the desired temperature in a thermostatted vessel. To initiate the reaction, mix the solutions. For kinetic studies, the nucleophile is typically used in a pseudo-first-order excess (e.g., 10-fold or greater) to simplify the rate law.

  • Monitoring the Reaction: The progress of the reaction can be monitored by tracking the disappearance of the reactant or the formation of the product over time.

    • UV-Vis Spectroscopy: If the product has a unique and sufficiently strong absorbance at a wavelength where the reactants do not absorb significantly, the reaction can be monitored by periodically taking aliquots, quenching the reaction (e.g., by acidification), and measuring the absorbance.

    • HPLC Analysis: Aliquots can be taken at timed intervals, the reaction quenched, and the concentration of the reactant and/or product determined by HPLC using an internal standard for accurate quantification.

  • Data Analysis:

    • Under pseudo-first-order conditions, the natural logarithm of the concentration of the limiting reactant (chloronitrobenzene) plotted against time should yield a straight line.

    • The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the nucleophile in excess: k₂ = k_obs / [Nucleophile].

    • To determine the activation parameters (e.g., activation energy), the experiment should be repeated at several different temperatures.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_sol Prepare Stock Solutions (Substrate & Nucleophile) equil Equilibrate Solutions to Reaction Temperature prep_sol->equil init Initiate Reaction (Mix Reactants) equil->init monitor Monitor Reaction Progress (UV-Vis or HPLC) init->monitor plot Plot ln[Substrate] vs. Time monitor->plot calc_kobs Calculate k_obs (from slope) plot->calc_kobs calc_k2 Calculate Second-Order Rate Constant (k₂) calc_kobs->calc_k2

Generalized workflow for kinetic studies of SNAr reactions.

References

A Comparative Guide to the Characterization of 1-(Methylsulfonyl)-3-nitrobenzene Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the characterization of impurities in 1-(Methylsulfonyl)-3-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this reagent is critical, as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines common synthetic routes, the resulting impurity profiles, and the analytical techniques used for their identification and quantification, supported by representative experimental data.

Introduction to Synthetic Routes and Potential Impurities

The primary industrial synthesis of this compound is the electrophilic nitration of 1-(methylsulfonyl)benzene using a mixture of concentrated nitric and sulfuric acids.[1] An alternative, though less common, route involves the oxidation of 3-nitro-1-(methylthio)benzene. Each method presents a unique impurity profile that must be carefully monitored.

The most common impurities arising from the nitration of 1-(methylsulfonyl)benzene are regioisomers, specifically the ortho- and para-isomers (1-(methylsulfonyl)-2-nitrobenzene and 1-(methylsulfonyl)-4-nitrobenzene), as well as dinitrated byproducts. The formation of these impurities is influenced by reaction conditions such as temperature and the ratio of nitrating agents.[2][3] The oxidation route may lead to impurities from incomplete oxidation or side reactions.

Comparison of Analytical Techniques for Impurity Profiling

The characterization of impurities in this compound relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for separation, identification, and quantification of these impurities.[4][5][6]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and NMR for the analysis of this compound and its common impurities.

ParameterHPLC-UVGC-MS¹H NMR
Principle Separation based on polarity; detection by UV absorbance.Separation based on volatility and polarity; detection by mass-to-charge ratio.Identification and quantification based on the magnetic properties of atomic nuclei.
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.003%~0.3%
Linearity (R²) >0.999>0.998>0.99 (for quantitative NMR)
Precision (RSD) < 2%< 5%< 3% (for quantitative NMR)
Specificity Good, relies on retention time and UV spectrum.Excellent, provides mass spectral data for positive identification.Excellent for structural elucidation of known and unknown impurities.
Primary Application Routine purity testing and quantification of known impurities.Identification of unknown impurities and trace analysis.Structural confirmation and quantification of major components and impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of this compound to quantify the main component and its isomeric impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 60 40
    20 40 60
    25 40 60

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities, including regioisomers and byproducts.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: 50-350 amu

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for the structural elucidation of impurities and can be used for quantitative analysis (qNMR).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard (for qNMR): A certified reference standard with a known concentration and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid).

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 30 s (for quantitative analysis)

  • Data Processing: Fourier transformation, phase correction, and baseline correction. Integration of signals corresponding to the main component and impurities for quantification.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_results Characterization S1 1-(Methylsulfonyl)benzene R1 Nitration Reaction S1->R1 S2 Nitrating Agent (HNO3/H2SO4) S2->R1 A1 Crude Product (this compound + Impurities) R1->A1 A2 HPLC-UV Analysis A1->A2 A3 GC-MS Analysis A1->A3 A4 NMR Spectroscopy A1->A4 Res1 Quantification of Regioisomers A2->Res1 Res2 Identification of Byproducts A3->Res2 Res3 Structural Elucidation of Unknowns A4->Res3

Caption: Experimental workflow for the synthesis and impurity characterization of this compound.

signaling_pathway Start 1-(Methylsulfonyl)benzene Nitration Electrophilic Nitration (HNO3/H2SO4) Start->Nitration Main_Product This compound (Desired Product) Nitration->Main_Product Major Pathway Impurity1 1-(Methylsulfonyl)-2-nitrobenzene (ortho-isomer) Nitration->Impurity1 Minor Pathway Impurity2 1-(Methylsulfonyl)-4-nitrobenzene (para-isomer) Nitration->Impurity2 Minor Pathway Impurity3 Dinitrated Byproducts Nitration->Impurity3 Side Reaction

References

Safety Operating Guide

Proper Disposal of 1-(Methylsulfonyl)-3-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility when managing chemical waste. This document outlines the recommended procedures for the proper disposal of 1-(Methylsulfonyl)-3-nitrobenzene, a compound belonging to the nitroaromatic and organosulfur chemical classes.

Immediate Safety and Hazard Profile

Based on the hazard profiles of related compounds like nitrobenzene, it is prudent to handle this compound with a high degree of caution. Potential hazards include:

  • Toxicity: Nitrobenzene and similar compounds are toxic if swallowed, inhaled, or in contact with skin.[1]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood.[1]

  • Carcinogenicity: Some nitroaromatic compounds are suspected of causing cancer.[1]

  • Environmental Hazard: This compound may be harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE) is mandatory when handling this chemical. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A chemical-resistant lab coat or apron

  • Use of a certified chemical fume hood to prevent inhalation of vapors or dust.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves segregating waste streams and ensuring all waste is clearly labeled and stored safely pending collection by a certified hazardous waste disposal service.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unreacted this compound and any contaminated solids (e.g., paper towels, weigh boats, contaminated gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the full chemical name: "this compound", the CAS number (if available), and prominent hazard warnings (e.g., "Toxic," "Hazardous Waste").

  • Liquid Waste:

    • If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Empty Containers:

    • "Empty" containers that held this compound must be treated as hazardous waste.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste.

    • After triple-rinsing, deface the original label and dispose of the container as instructed by your EHS office.

2. Storage Pending Disposal:

  • Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Keep containers tightly closed to prevent the release of vapors.

  • Ensure the storage area is away from incompatible materials.

3. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with an accurate inventory of the waste, including the chemical name and quantity.

  • Never dispose of this compound down the drain or in regular trash.

Spill Management

In the event of a spill, immediate and appropriate action is critical:

  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.

  • Absorb: For liquid spills, cover with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent. For solid spills, gently cover to avoid raising dust.

  • Collect: Carefully scoop the absorbed material and spilled solid into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Inform your laboratory supervisor and EHS office of the spill, regardless of the size.

Quantitative Data Summary for Related Compounds

The following table summarizes key data for nitrobenzene, a structurally related compound, to provide context for the potential hazards of this compound.

ParameterValue for NitrobenzeneReference
CAS Number 98-95-3[1]
Molecular Formula C6H5NO2[2]
Oral LD50 (Mouse) 590 mg/kg[2]
Flash Point 88 °C (190 °F) - closed cup[2]
Hazard Statements H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H351: Suspected of causing cancer. H360F: May damage fertility. H372: Causes damage to organs (blood) through prolonged or repeated exposure. H412: Harmful to aquatic life with long lasting effects.[3]
Disposal Consideration P501: Dispose of contents/container to an approved waste disposal plant.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_assessment Step 1: Initial Assessment cluster_procedure Step 2: Segregation and Containment cluster_final Step 3: Final Disposal assess_sds Obtain and Review Supplier's SDS assess_quantity Assess Quantity: Bulk or Residual? assess_sds->assess_quantity bulk_disposal Bulk Quantity: - Do Not Attempt Neutralization - Label as Hazardous Waste - Store in Sealed, Compatible Container assess_quantity->bulk_disposal Bulk residual_disposal Residual Quantity: (e.g., from cleaning) - Collect in Designated Waste Container - Label as Hazardous Waste assess_quantity->residual_disposal Residual empty_container Empty Containers: - Triple Rinse with Suitable Solvent - Collect Rinsate as Hazardous Waste - Deface Label assess_quantity->empty_container Empty Container store_waste Store in Designated Satellite Accumulation Area bulk_disposal->store_waste residual_disposal->store_waste empty_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-(Methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 1-(Methylsulfonyl)-3-nitrobenzene, a compound that requires stringent safety protocols due to its presumed hazardous properties based on structurally similar nitrobenzene compounds. All personnel must be thoroughly trained on these procedures before handling this chemical.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize the risk of exposure. The following table summarizes the required PPE for handling this chemical.

Protection TypeSpecific RecommendationsStandards & Remarks
Hand Protection Wear double gloves. The outer glove should be a robust material such as Viton™ or butyl rubber, with an inner nitrile glove.Ensure gloves are compliant with EN 374 standards for chemical protection.[5]
Eye/Face Protection Chemical safety goggles and a face shield are mandatory.Eye and face protection should meet OSHA 29 CFR 1910.133 or European Standard EN166 requirements.[5][6]
Skin and Body Protection Wear a chemical-resistant lab coat. For larger quantities or in situations with a higher risk of splashing, chemical-resistant clothing (Type 3, liquid-tight) is necessary.[3]Protective clothing should conform to standards such as EN 14605 or EN 13034.[5]
Respiratory Protection Work in a well-ventilated fume hood. If a fume hood is not available or in the case of a spill, a full-face respirator with an appropriate organic vapor cartridge or a self-contained breathing apparatus (SCBA) is required.Respiratory protection should be NIOSH/MSHA approved or meet European Standard EN 149.[7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a certified chemical fume hood is operational.

    • Confirm that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5]

    • Assemble all necessary PPE and ensure it is in good condition.

  • Handling :

    • Don the appropriate PPE as detailed in the table above before handling the chemical.

    • Conduct all manipulations of the compound within the fume hood to minimize inhalation exposure.[4]

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use spark-proof tools and avoid creating dust or aerosols.[7]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[6]

    • Clean the work area and decontaminate any equipment used.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be laundered before reuse.[6]

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area 1. Prepare Work Area (Clean, Uncluttered) check_hood 2. Verify Fume Hood (Operational) prep_area->check_hood check_safety 3. Check Emergency Equipment (Eyewash, Shower) check_hood->check_safety assemble_ppe 4. Assemble PPE check_safety->assemble_ppe don_ppe 5. Don PPE assemble_ppe->don_ppe use_hood 6. Work in Fume Hood don_ppe->use_hood avoid_contact 7. Avoid Direct Contact use_hood->avoid_contact use_tools 8. Use Spark-Proof Tools avoid_contact->use_tools wash_hands 9. Wash Hands use_tools->wash_hands clean_area 10. Clean & Decontaminate wash_hands->clean_area dispose_ppe 11. Dispose of PPE clean_area->dispose_ppe

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Spill Evacuate the area.[9] Remove all sources of ignition.[10] Absorb the spill with an inert material such as sand or vermiculite and place it in a sealed container for disposal.[10] Ventilate the area. For large spills, specialized hazardous material teams may be required.

Disposal Plan

Proper disposal of this compound and any contaminated materials is mandatory to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect all waste, including unused chemical and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.[9]

  • Storage :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]

  • Disposal :

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.[4]

    • Do not discharge the waste into drains or the environment.[11]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

start Start: Waste Generated collect 1. Collect Waste (Labeled, Sealed Container) start->collect store 2. Store Securely (Cool, Dry, Ventilated) collect->store dispose 3. Professional Disposal (Licensed Vendor) store->dispose end End: Safe Disposal dispose->end

Caption: Disposal Workflow for this compound Waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.